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  • Product: N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide
  • CAS: 7677-47-6

Core Science & Biosynthesis

Foundational

An Inquiry into the Fundamental Properties of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide: A Scoping Review

For the Attention of Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide addresses the fundamental properties of the chemical entity N-methyl-1,2-benzisothiazol-3-amine 1,1-...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the fundamental properties of the chemical entity N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide. An extensive search of scientific literature, patent databases, and commercial supplier information was conducted to compile a comprehensive overview of this compound. The investigation reveals a significant scarcity of detailed, publicly available research on its synthesis, specific biological activities, mechanism of action, and analytical protocols. While the broader class of benzisothiazole derivatives is well-documented for a range of pharmacological applications, data directly pertaining to N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide is limited to basic chemical identifiers. This document summarizes the available information and provides context based on related compounds, highlighting the potential areas for future research and development.

Introduction to N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide

N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide is a heterocyclic organic compound. Its core structure is the 1,2-benzisothiazole scaffold, which is recognized as a "privileged" structure in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. The 1,1-dioxide and the N-methyl-3-amine substitutions are expected to significantly influence its physicochemical properties and biological activity compared to the parent benzisothiazole.

Physicochemical Properties

Basic identifying information for N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide has been collated from commercial suppliers.[1] It is important to note that one major supplier explicitly states that they do not perform analytical characterization for this compound, and the buyer is responsible for confirming its identity and purity.[1]

PropertyValueSource
CAS Number 7677-47-6[1]
Molecular Formula C₈H₈N₂O₂S[1]
Molecular Weight 196.23 g/mol [1]
Physical Form Solid
SMILES String CN=C1C2=CC=CC=C2S(=O)(=O)N1
InChI Key YETRYHHSQIVPAU-UHFFFAOYSA-N

Chemical Structure:

Caption: Chemical structure of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide.

Synthesis and Characterization

A thorough search of the scientific literature did not yield any specific, peer-reviewed methods for the synthesis of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide. General synthetic routes for 1,2-benzisothiazole derivatives have been reported, often involving the formation of the S-N bond in the final step.[2] Patents describing the synthesis of related 1,2-benzisothiazolin-3-ones from 2-halobenzonitriles or 2-(alkylthio)benzaldehydes exist, but these do not specifically detail the synthesis of the target compound.[3][4]

Similarly, no published spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide could be located.

Biological Activity and Potential Applications (Inferred from Related Compounds)

While direct pharmacological data for N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide is absent from the current body of scientific literature, the broader family of 1,2-benzisothiazole-3-one and its 1,1-dioxide derivatives has been explored for a variety of therapeutic applications. These findings may suggest potential, yet unproven, areas of investigation for the target compound.

  • Anti-inflammatory Activity: Novel derivatives of 1,2-benzisothiazol-3(2H)-one-1,1-dioxide have been synthesized and evaluated as selective COX-2 inhibitors, showing potential for the development of new anti-inflammatory agents.[5]

  • Anticancer Activity: Certain 1,2-benzisothiazol-3-one derivatives have been identified as potent inhibitors of caspase-3, a key enzyme in the apoptotic pathway, suggesting their potential as anticancer agents.[6]

  • Antiviral Activity: The benzisothiazolone pharmacophore has been identified in compounds that inhibit HIV-1 reverse transcriptase, indicating a potential for developing novel antiretroviral drugs.[7]

  • Antimicrobial Activity: The parent compound, 1,2-benzisothiazol-3(2H)-one (BIT), is a well-known industrial biocide with a broad range of antimicrobial activity.[8] Derivatives of 1,2-benzisothiazol-3-amine have also shown efficacy against various bacteria.[8]

It is crucial to emphasize that these activities are reported for related but structurally distinct molecules. The specific substitutions on N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide will undoubtedly alter its biological profile.

Safety and Toxicology

Basic safety information is available from commercial suppliers.[1]

  • GHS Pictogram: GHS07 (Exclamation mark)[1]

  • Signal Word: Warning[1]

  • Hazard Statement: H319 (Causes serious eye irritation)[1]

  • Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[1]

The parent compound, benzisothiazolinone (BIT), is a known skin sensitizer and can cause allergic contact dermatitis upon sufficient dose and duration of exposure.[9]

Future Research Directions

The significant lack of data on N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide presents a clear opportunity for foundational research. The following experimental workflows are proposed as a starting point for a comprehensive investigation.

Proposed Research Workflow:

Sources

Exploratory

An In-depth Technical Guide to N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide and the Broader Class of 1,2-Benzisothiazole 1,1-Dioxides

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Scaffold of Potential The 1,2-benzisothiazole framework is a cornerstone in medicinal chemistry, giving rise to a diverse array of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Potential

The 1,2-benzisothiazole framework is a cornerstone in medicinal chemistry, giving rise to a diverse array of compounds with significant biological activities.[1] A particularly intriguing, yet underexplored, member of this family is N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide (CAS Number: 7677-47-6) . While extensive research has focused on its close relative, 1,2-benzisothiazolin-3-one (BIT), a potent biocide, the 1,1-dioxide variant with a methylamino substituent at the 3-position presents a unique chemical entity.[2][3] This guide provides a comprehensive technical overview of this specific molecule, placed within the broader context of 1,2-benzisothiazole 1,1-dioxides, to illuminate its potential for drug discovery and development.

This document moves beyond a simple recitation of facts, offering insights into the synthetic rationale, potential mechanisms of action, and the analytical methodologies required for the rigorous study of this compound class. While publicly available data on N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide is limited—often supplied by vendors for early-stage research without extensive analytical characterization—this guide will leverage data from structurally similar compounds to provide a robust framework for its scientific exploration.[4]

Physicochemical and Structural Characteristics

A foundational understanding of a molecule's physical and chemical properties is paramount for its application in research and development. Below is a summary of the known characteristics of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide.

PropertyValueSource
CAS Number 7677-47-6[5]
Molecular Formula C₈H₈N₂O₂S[5]
Molecular Weight 196.23 g/mol [5]
Appearance Solid (predicted)[5]
SMILES String O=S1(N=C(C2=C1C=CC=C2)NC)=O[5]
InChI Key YETRYHHSQIVPAU-UHFFFAOYSA-N[5]

Synthetic Pathways: Building the Core and Introducing Diversity

The synthesis of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide is not extensively detailed in publicly accessible literature. However, a rational synthetic approach can be devised based on established methods for analogous 1,2-benzisothiazole 1,1-dioxides. The most prominent starting material for this class of compounds is saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide).[6]

Conceptual Synthetic Workflow

A plausible synthetic route would likely involve a multi-step process, beginning with the modification of a pre-existing 1,2-benzisothiazole 1,1-dioxide core.

G cluster_0 Core Synthesis cluster_1 Functionalization A Saccharin B 3-Chloro-1,2-benzisothiazole 1,1-dioxide A->B Chlorination (e.g., SOCl₂ or PCl₅) C N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide B->C Amination with Methylamine

Caption: Conceptual synthetic workflow for N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide.

Step-by-Step Protocol (Hypothetical)
  • Chlorination of Saccharin:

    • Saccharin is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield 3-chloro-1,2-benzisothiazole 1,1-dioxide. This reactive intermediate is a key precursor for introducing nucleophiles at the 3-position.

  • Nucleophilic Substitution with Methylamine:

    • The 3-chloro intermediate is then reacted with methylamine (CH₃NH₂) in a suitable solvent. The nucleophilic attack by the amine on the electrophilic carbon at the 3-position displaces the chloride, yielding the final product, N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide.

Self-Validation and Control: Each step of this synthesis would require rigorous purification and characterization. High-Performance Liquid Chromatography (HPLC) would be employed to monitor the reaction progress and assess the purity of the intermediates and the final product. The identity of the synthesized compound would be unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity and Therapeutic Potential: An Area Ripe for Exploration

While direct biological data for N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide is scarce, the broader class of 1,2-benzisothiazole derivatives exhibits a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1]

A critical study on N-alkanoic, N-arylalkanoic, and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one revealed that their corresponding 1,1-dioxide derivatives were devoid of the antimicrobial activity seen in the parent compounds.[7] This finding is pivotal, as it suggests that the oxidation state of the sulfur atom significantly influences the biological activity profile of these molecules. The lack of antimicrobial action in the 1,1-dioxide series may indicate a shift in their mechanism of action or a complete loss of interaction with microbial targets.

This opens up intriguing possibilities for N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide. The absence of broad-spectrum cytotoxicity, implied by the lack of antimicrobial effect, could be advantageous in developing targeted therapies for mammalian systems. Further research is warranted to explore its potential as an inhibitor of specific enzymes or as a modulator of signaling pathways implicated in human diseases.

Hypothesized Signaling Pathway Interaction

Given the structural similarities of the 1,2-benzisothiazole 1,1-dioxide core to known inhibitors of enzymes such as kinases or proteases, a hypothetical interaction with a generic enzymatic pathway is depicted below.

G cluster_0 Enzymatic Cascade cluster_1 Inhibition A Substrate B Enzyme A->B C Product B->C D N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide D->B Inhibition

Caption: Hypothesized inhibition of an enzymatic pathway by N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide.

Analytical Characterization: Ensuring Purity and Identity

The rigorous analytical characterization of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide is essential for any meaningful biological or pharmacological study. A multi-pronged analytical approach is recommended to ensure the identity, purity, and stability of the compound.

Recommended Analytical Workflow

G A Synthesized Compound B HPLC (Purity Assessment) A->B C Mass Spectrometry (Molecular Weight Confirmation) A->C D NMR Spectroscopy (Structural Elucidation) A->D E Elemental Analysis (Elemental Composition) A->E

Caption: Recommended analytical workflow for the characterization of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide.

Detailed Analytical Protocols
  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Method: A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is a standard starting point. Detection is typically performed using a UV detector at a wavelength determined by the compound's UV-Vis spectrum.

    • Validation: The method should be validated for linearity, precision, and accuracy. The purity is determined by the area percentage of the main peak.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the compound.

    • Method: Electrospray ionization (ESI) is a suitable technique for this class of molecules. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

    • Validation: The observed mass-to-charge ratio (m/z) should match the calculated value for the protonated molecule [M+H]⁺ within a narrow mass tolerance (e.g., < 5 ppm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the chemical structure.

    • Method: ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). 2D NMR techniques such as COSY, HSQC, and HMBC can be used to confirm the connectivity of the atoms.

    • Validation: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, must be consistent with the proposed structure of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide.

Safety and Handling

N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide is classified as a combustible solid and an eye irritant (H319).[5] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Safety glasses or goggles, a lab coat, and chemical-resistant gloves are mandatory.

  • Handling: Avoid creating dust. Handle in a well-ventilated area or in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Future Directions and Conclusion

N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide stands as an intriguing yet understudied molecule within the broader, pharmacologically significant family of 1,2-benzisothiazoles. While direct data is limited, this guide has provided a scientifically grounded framework for its synthesis, characterization, and potential biological evaluation by drawing parallels with related compounds.

The key takeaway for researchers is the significant impact of the sulfur oxidation state on the biological activity of this scaffold. The transition from the antimicrobial 1,2-benzisothiazolin-3-one to the likely inactive (in an antimicrobial sense) 1,1-dioxide derivative suggests a shift in the molecular target profile. This opens a new avenue of investigation for this compound class in therapeutic areas beyond infectious diseases.

Future research should focus on:

  • Developing and optimizing a robust synthetic route for N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide and its analogs.

  • Conducting a comprehensive screening of this compound against a panel of human enzymes and receptors to identify potential biological targets.

  • Performing in vitro and in vivo studies to evaluate its pharmacological effects and toxicological profile.

By systematically exploring the chemical and biological landscape of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide, the scientific community can unlock the full potential of this promising scaffold in the quest for novel therapeutics.

References

  • PubMed. Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation. [Link]

  • PubChem. 1,2-Benzisothiazol-3-amine 1,1-dioxide. [Link]

  • National Institutes of Health. 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. [Link]

  • National Institutes of Health. N-(3-Chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide. [Link]

  • Science of Synthesis. Product Class 16: Benzisothiazoles. [Link]

  • NIST WebBook. 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. [Link]

  • ResearchGate. 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. [Link]

  • Wikipedia. Benzisothiazolinone. [Link]

  • ResearchGate. Synthesis and anti-bacterial activity of a library of 1,2-benzisothiazol-3(2H)-one (BIT) derivatives amenable of crosslinking to polysaccharides. [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide from Saccharin

This guide provides a comprehensive, technically detailed overview of a robust synthetic pathway to N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide, starting from the widely available chemical scaffold, saccharin. The do...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed overview of a robust synthetic pathway to N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide, starting from the widely available chemical scaffold, saccharin. The document is intended for an audience of researchers, medicinal chemists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations for each stage of the synthesis.

Strategic Overview: Transforming the Saccharin Core

Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) is a privileged scaffold in medicinal chemistry, valued for its rigid structure and metabolic stability.[1] While derivatization at the imide nitrogen (N-2) is common, functionalization at the C-3 position unlocks a diverse chemical space for developing novel bioactive molecules. The carbonyl group at C-3 is not reactive towards amines directly; therefore, a two-step strategy is employed. This involves the activation of the C-3 position by converting the hydroxyl tautomer of the lactam into a suitable leaving group, followed by a nucleophilic substitution.

The chosen pathway proceeds via a highly reactive and crucial intermediate, 3-chloro-1,2-benzisothiazole 1,1-dioxide, commonly known as pseudosaccharyl chloride. This intermediate serves as a potent electrophile for the subsequent introduction of the desired methylamino group.

G cluster_0 Overall Synthetic Workflow Saccharin Saccharin Intermediate Intermediate I (Pseudosaccharyl Chloride) Saccharin->Intermediate Step 1: Chlorination Target Target Compound (N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide) Intermediate->Target Step 2: Amination

Caption: Overall two-step synthetic workflow.

Part I: Synthesis of 3-Chloro-1,2-benzisothiazole 1,1-dioxide (Intermediate I)

The critical first step is the conversion of the saccharin lactam to the corresponding imidoyl chloride. This transformation is achieved through chlorination, a reaction that requires careful control to prevent undesired side reactions.

Principle and Mechanistic Insights

The reaction of saccharin with a strong chlorinating agent like phosphorus pentachloride (PCl₅) proceeds via the enol tautomer of the amide. The key challenge in this synthesis is preventing the formation of a ring-opened isomer, 2-chlorosulfonylbenzonitrile. This byproduct arises if the reaction intermediate does not cyclize efficiently.

Experimental evidence shows that reaction temperature is the critical parameter.[1] At lower temperatures or with shorter reaction times, the formation of the undesired benzonitrile intermediate is favored. By conducting the reaction at a sufficiently high temperature (e.g., reflux in a suitable solvent), the equilibrium favors the formation of the thermodynamically more stable, cyclic pseudosaccharyl chloride.[1]

Experimental Protocol: Chlorination of Saccharin

This protocol is adapted from established literature procedures for the synthesis of pseudosaccharyl chloride.[1]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize evolving HCl gas), add saccharin (1.0 eq) and phosphorus pentachloride (1.2 eq).

  • Solvent Addition: Add a suitable inert, high-boiling solvent such as phosphoryl chloride (POCl₃) or dry toluene.

  • Heating: Heat the reaction mixture to reflux. The optimal temperature is crucial for favoring the formation of the cyclic product.[1]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess PCl₅ and POCl₃.

    • The solid product will precipitate. Collect the crude solid by vacuum filtration.

    • Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Purification:

    • Dry the crude product under vacuum.

    • Recrystallize the solid from a suitable solvent (e.g., toluene or cyclohexane) to yield pure 3-chloro-1,2-benzisothiazole 1,1-dioxide as a crystalline solid.

Data Summary: Reagents and Conditions
Reagent/ParameterMolar Ratio (to Saccharin)RoleKey Consideration
Saccharin1.0Starting MaterialMust be dry.
Phosphorus Pentachloride (PCl₅)1.1 - 1.3Chlorinating AgentUse in a fume hood; reacts violently with water.
Solvent (e.g., Toluene)-Reaction MediumHigh boiling point is essential for product formation.[1]
Reaction TemperatureRefluxDriving ForceCritical for cyclization and minimizing byproduct.[1]
Reaction Time2 - 4 hoursCompletionMonitor by TLC.

Part II: Synthesis of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide

With the activated intermediate in hand, the target compound is synthesized via a nucleophilic substitution reaction. The electron-withdrawing nature of the sulfonyl group makes the C-3 carbon highly electrophilic and susceptible to attack by amines.

Principle and Mechanistic Insights

The reaction is a classic example of nucleophilic substitution at a vinylic carbon within a heterocyclic system. The nitrogen atom of methylamine acts as the nucleophile, attacking the C-3 carbon of pseudosaccharyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the final product. The reaction is analogous to the well-documented synthesis of other 3-amino derivatives from this intermediate.[1]

Two equivalents of methylamine are theoretically required: one to act as the nucleophile and the second to act as a base to neutralize the hydrogen chloride (HCl) byproduct that is formed. Alternatively, one equivalent of methylamine can be used in the presence of a non-nucleophilic base like triethylamine (TEA).

G cluster_mech Mechanism: Nucleophilic Substitution start Pseudosaccharyl Chloride intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack amine + CH₃NH₂ (Methylamine) product Target Compound intermediate->product Chloride Elimination hcl - Cl⁻ deprotonation - H⁺ (via base)

Caption: Mechanism of nucleophilic substitution at C-3.

Experimental Protocol: Amination of Intermediate I

This protocol is designed based on analogous nucleophilic substitutions reported for pseudosaccharyl chloride.[1]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-1,2-benzisothiazole 1,1-dioxide (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM).

  • Amine Addition: Cool the solution in an ice bath (0 °C). Add a solution of methylamine (2.1 eq, e.g., 40% in water or 2.0 M in THF) dropwise to the stirred solution. Alternatively, use 1.1 eq of methylamine and 1.2 eq of triethylamine.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up:

    • If a precipitate (methylammonium chloride or triethylammonium chloride) has formed, remove it by filtration.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and then brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel to afford the pure N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide.

Data Summary: Reagents and Conditions
Reagent/ParameterMolar Ratio (to Intermediate I)RoleKey Consideration
Intermediate I1.0ElectrophileMust be pure and dry.
Methylamine2.1Nucleophile & BaseUse a commercially available solution (e.g., in THF).
Triethylamine (optional)1.2Non-nucleophilic BaseUse if only 1 eq of methylamine is desired.
Solvent (e.g., THF)-Reaction MediumAprotic solvent is preferred to avoid side reactions.
Reaction Temperature0 °C to RTControlExothermic reaction; initial cooling is advised.
Reaction Time4 - 12 hoursCompletionMonitor by TLC.

Conclusion

The synthesis of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide from saccharin is a highly efficient and logical two-step process. The success of the synthesis hinges on the controlled execution of each step: the temperature-critical formation of the pseudosaccharyl chloride intermediate, followed by a standard nucleophilic substitution with methylamine. By understanding the underlying mechanisms and key experimental parameters outlined in this guide, researchers can reliably access this valuable derivative for applications in drug discovery and development.

References

  • Brigla, A. F., Fonseca, C. S. C., & Johnstone, R. A. W. (2002). Preparation of 3-chloro-1,2-benzisothiazole 1,1-dioxide (pseudo-saccharyl chloride). Journal of Chemical Research, 2002(6), 299–300. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Chemical Characterization of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide

This document provides a detailed methodological framework for the synthesis and comprehensive chemical characterization of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide. As a sparsely documented compound, this guide e...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed methodological framework for the synthesis and comprehensive chemical characterization of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide. As a sparsely documented compound, this guide emphasizes predictive analysis and robust validation workflows, drawing upon established principles from the well-documented chemistry of its structural analogs, primarily saccharin and its derivatives. This guide is intended for researchers, chemists, and drug development professionals who may encounter or seek to synthesize this and related novel compounds.

Introduction and Structural Elucidation

N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide (CAS 7677-47-6) is a heterocyclic compound belonging to the benzisothiazole class. Its core structure is shared with saccharin, a widely known artificial sweetener.[1] However, a critical distinction lies in its tautomeric form and substitution pattern. The title compound is an amino isomer, featuring an exocyclic secondary amine functional group, which is methylated.

It is imperative to distinguish this molecule from its more common structural isomer, N-methylsaccharin (2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, CAS 15448-99-4).[2][3] In N-methylsaccharin, the methyl group is bonded to the nitrogen atom within the heterocyclic ring system, resulting in a significantly different electronic distribution and chemical reactivity. The precise confirmation of the methyl group's position is the primary objective of the characterization workflow outlined herein.

The benzisothiazole scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a range of biological activities.[4] Therefore, a robust and unambiguous characterization of novel derivatives like the title compound is fundamental for any subsequent research and development.

Physicochemical Properties: An Overview

Direct experimental data for N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide is limited. Commercial suppliers note that analytical data is not routinely collected, placing the onus of identity and purity confirmation on the researcher. The following table summarizes its known and predicted physicochemical properties.

PropertyValueSource / Method
Molecular Formula C₈H₈N₂O₂S
Molecular Weight 196.23 g/mol
CAS Number 7677-47-6
Appearance Solid (predicted)
SMILES String O=S1(N=C(C2=C1C=CC=C2)NC)=O
InChI Key YETRYHHSQIVPAU-UHFFFAOYSA-N

Proposed Synthetic Pathway: N-Alkylation of a Precursor

The most direct and logical approach to synthesizing the target compound is through the selective N-alkylation of its parent amine, 1,2-benzisothiazol-3-amine 1,1-dioxide (CAS 7668-28-2).[5] This precursor is more readily available and provides a direct path to the desired exocyclic substitution.

Rationale: This strategy is predicated on the higher nucleophilicity of the exocyclic amino group compared to the endocyclic sulfonamide nitrogen. The sulfonamide nitrogen's lone pair is delocalized by the two strongly electron-withdrawing sulfonyl oxygens, rendering it significantly less nucleophilic. This inherent electronic difference allows for regioselective alkylation under controlled conditions.

Experimental Protocol: Synthesis
  • Dissolution: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1.0 equivalent of 1,2-benzisothiazol-3-amine 1,1-dioxide in a suitable anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add 1.1 equivalents of a non-nucleophilic base, such as sodium hydride (NaH), portion-wise. The choice of a strong base is to ensure complete deprotonation of the exocyclic amine, forming a highly nucleophilic anion.

  • Alkylation: While maintaining the temperature at 0 °C, slowly add 1.05 equivalents of an alkylating agent, such as iodomethane (CH₃I), via syringe. Using a slight excess of the alkylating agent helps drive the reaction to completion.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should then be purified by flash column chromatography on silica gel to isolate the desired N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide.

Synthesis_Workflow cluster_synthesis Synthesis Protocol cluster_output Output start Precursor: 1,2-benzisothiazol-3-amine 1,1-dioxide dissolve 1. Dissolve in anhydrous DMF start->dissolve deprotonate 2. Deprotonate with NaH at 0 °C dissolve->deprotonate alkylate 3. Add Iodomethane (CH3I) at 0 °C deprotonate->alkylate monitor 4. Monitor Reaction by TLC alkylate->monitor purify 5. Quench, Extract & Purify via Chromatography monitor->purify product Final Product: N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide purify->product Yields Pure Compound Validation_Workflow cluster_input Input cluster_analysis Analytical Stages cluster_validation Validation & Output start Purified Synthetic Product ms Mass Spectrometry (MS) - Confirms Molecular Weight - Analyzes Fragmentation start->ms ir Infrared (IR) Spectroscopy - Confirms Functional Groups (N-H, S=O, C=N) start->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Definitive Structure - Confirms Connectivity start->nmr data_check Data Congruence Check - Does all data support the same structure? ms->data_check ir->data_check nmr->data_check final Structurally Confirmed N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide data_check->final Yes re_evaluate Re-evaluate Synthesis or Purification data_check->re_evaluate No

Caption: Integrated workflow for the structural validation of the target compound.

Safety and Handling

Based on supplier safety data, N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide is classified as a warning-level hazard, specifically causing serious eye irritation (H319). The parent amine is listed as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. [5]Therefore, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

References

  • Paetzel, M., & Dalboge, H. (1995). Synthesis and properties of N-substituted saccharin derivatives. Archiv der Pharmazie, 328(7), 587-591. [Link]

  • Molecules. (2018). Synthesis of Novel Saccharin Derivatives. MDPI. [Link]

  • Royal Society of Chemistry. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Publishing. [Link]

  • ResearchGate. (2018). Synthesis of Novel Saccharin Derivatives. ResearchGate. [Link]

  • Ibn Al-Haitham Journal for Pure & Applied Science. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al-Haitham Journal for Pure & Applied Science. [Link]

  • NIST. 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. NIST WebBook. [Link]

  • PubChem. 1,2-Benzisothiazol-3-amine 1,1-dioxide. PubChem. [Link]

  • PubChem. 1,2-Benzisothiazole, 3-methyl-, 1,1-dioxide. PubChem. [Link]

  • NIST. 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide Data. NIST WebBook. [Link]

  • The Good Scents Company. benzisothiazolinone 1,2-benzisothiazol-3(2H)-one. The Good Scents Company. [Link]

  • ResearchGate. (2008). 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. ResearchGate. [Link]

  • Wikipedia. Benzisothiazolinone. Wikipedia. [Link]

  • CAS. 2,1-Benzisothiazol-3-amine, N-methyl-, hydrochloride (1:1). CAS Common Chemistry. [Link]

  • Science of Synthesis. (2004). Product Class 16: Benzisothiazoles. Thieme. [Link]

  • LookChem. Cas 119591-34-3,1,2-Benzisothiazol-3(2H). LookChem. [Link]

  • Illinois State University. Infrared Spectroscopy. Department of Chemistry, Illinois State University. [Link]

  • US EPA. 1,2-Benzisothiazol-3(2H)-one, 2-methyl- - Substance Details. SRS | US EPA. [Link]

Sources

Foundational

Spectroscopic Characterization of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide. Given the limited availability of direct experimental spectra for this spec...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide. Given the limited availability of direct experimental spectra for this specific compound in public databases, this document establishes a predictive and interpretative framework based on closely related analogues and theoretical principles. This guide is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing benzisothiazole derivatives.

Introduction

N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide is a heterocyclic compound belonging to the benzisothiazole class.[1] The benzisothiazole core is a key pharmacophore found in a variety of biologically active molecules.[2][3] Accurate structural elucidation and purity assessment are paramount for any research or development involving such compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.

While commercial listings for N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide (CAS Number: 7677-47-6) exist, suppliers like Sigma-Aldrich explicitly state that they do not provide analytical data for this product.[4] This underscores the need for a robust understanding of its expected spectroscopic features. This guide will leverage data from the closely related analogue, 1,2-benzisothiazol-3-amine 1,1-dioxide, and theoretical studies on benzisothiazole derivatives to provide a detailed analysis.

Molecular Structure and Properties:

PropertyValueSource
Molecular FormulaC₈H₈N₂O₂S[4]
Molecular Weight196.23 g/mol [4]
InChI1S/C8H8N2O2S/c1-9-8-6-4-2-3-5-7(6)13(11,12)10-8/h2-5H,1H3,(H,9,10)[4]
SMILESCN=C1C2=CC=CC=C2S(=O)(=O)N1[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

While direct experimental data is unavailable, we can predict the ¹H NMR spectrum based on the structure and by comparison with 1,2-benzisothiazol-3-amine 1,1-dioxide.

Expected Chemical Shifts and Multiplicities:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
Aromatic (4H)7.5 - 8.5m4HThe four protons on the benzene ring will appear in the aromatic region, likely as complex multiplets due to spin-spin coupling. The electron-withdrawing sulfone group will shift these protons downfield.
N-CH₃ (3H)~3.0 - 3.5s3HThe methyl group attached to the exocyclic nitrogen is expected to be a singlet. Its chemical shift will be influenced by the electronic environment of the heterocyclic system.
N-H (1H)Broad, variablebr s1HThe amine proton will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It will also be exchangeable with D₂O.

Causality Behind Predictions: The aromatic protons are deshielded due to the electron-withdrawing nature of the fused heterocyclic ring system, particularly the sulfone group. The N-methyl group's chemical shift is a standard value for methylamines, adjusted for the specific electronic environment.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton.

Expected Chemical Shifts:

CarbonPredicted Chemical Shift (ppm)Rationale
Quaternary (C=N)160 - 170The carbon of the imine-like functionality will be significantly downfield.
Aromatic (6C)120 - 140Six distinct signals are expected for the aromatic carbons, with quaternary carbons appearing further downfield.
N-CH₃25 - 35A typical chemical shift for a methyl group attached to a nitrogen atom.
Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality NMR spectra.

  • Sample Preparation:

    • Dissolve 5-10 mg of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence (e.g., zg30) is typically used.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • 2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to confirm proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)IntensityRationale
N-H Stretch3200 - 3400MediumThe amine N-H bond will exhibit a characteristic stretching vibration.
C-H Stretch (Aromatic)3000 - 3100MediumStretching vibrations of the C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)2850 - 2960MediumStretching vibrations of the C-H bonds of the methyl group.
C=N Stretch1620 - 1680Medium-StrongThe stretching vibration of the carbon-nitrogen double bond within the heterocyclic system.
C=C Stretch (Aromatic)1450 - 1600MediumSkeletal vibrations of the benzene ring.
S=O Stretch (Asymmetric)1300 - 1350StrongThe asymmetric stretching vibration of the sulfone group is a very strong and characteristic absorption.
S=O Stretch (Symmetric)1150 - 1180StrongThe symmetric stretching vibration of the sulfone group, also a strong absorption.

Primary amines typically show two N-H stretching bands, while secondary amines show one.[5]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Place the sample (KBr pellet or ATR unit) in the spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 196.23) should be observed.[4]

  • Key Fragmentation Patterns: Fragmentation is likely to involve the loss of small, stable molecules or radicals. Potential fragmentation pathways include:

    • Loss of SO₂ (m/z = 64.06)

    • Loss of the methyl group (CH₃, m/z = 15.02)

    • Cleavage of the heterocyclic ring.

The mass spectrum of the related N-methylsaccharin (an isomer) can provide some insight into potential fragmentation patterns of the benzisothiazole ring system.[6][7]

Experimental Protocol for MS Data Acquisition
  • Sample Introduction:

    • Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).[8]

  • Ionization:

    • Utilize an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or ESI for less volatile or thermally labile compounds.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range to include the expected molecular ion.

    • For further structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.[8]

Visualization of Key Structural Features and Workflow

Molecular Structure

Caption: Molecular structure of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide.

General Spectroscopic Analysis Workflow

cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Characterization Synthesis Synthesis of Compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS DataProcessing Data Collection and Processing NMR->DataProcessing IR->DataProcessing MS->DataProcessing StructureElucidation Structure Elucidation DataProcessing->StructureElucidation ComparativeAnalysis Comparative Analysis with Analogues StructureElucidation->ComparativeAnalysis

Caption: General workflow for spectroscopic analysis.[8]

Conclusion

The spectroscopic characterization of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide requires a predictive and comparative approach due to the absence of readily available experimental data. By understanding the expected NMR chemical shifts, IR absorption bands, and mass spectrometric fragmentation patterns based on its structure and related compounds, researchers can confidently identify and characterize this molecule. The experimental protocols provided in this guide offer a standardized methodology for obtaining high-quality spectroscopic data. It is recommended that any synthesis of this compound be followed by a full suite of spectroscopic analyses to confirm its identity and purity.

References

  • A Comparative Spectroscopic Analysis of Benzothiazole Isomers for Researchers and Drug Development Professionals. Benchchem.
  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. SciRP.org.
  • N-Methyl-1,2-benzisothiazol-3-amine 1,1-dioxide. Sigma-Aldrich.
  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ResearchGate.
  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI.
  • Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. Scirp.org.
  • N-Methyl-1,2-benzisothiazol-3-amine 1,1-dioxide. Sigma-Aldrich.
  • 1,2-Benzisothiazol-3-amine 1,1-dioxide. PubChem.
  • 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. NIST WebBook.
  • 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. NIST WebBook.
  • 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. NIH.
  • 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. ResearchGate.
  • Product Class 16: Benzisothiazoles. Science of Synthesis.
  • 1,2-Benzisothiazole, 3-methyl-, 1,1-dioxide. PubChem.
  • Infrared Spectroscopy. Illinois State University.

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Exploratory

"N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide" crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide Abstract The 1,2-benzisothiazole 1,1-dioxide scaffold is a cornerstone in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide

Abstract

The 1,2-benzisothiazole 1,1-dioxide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with significant biological activity.[1][2][3] N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide (CAS 7677-47-6) is a member of this important class of heterocycles, which have been explored for applications ranging from enzyme inhibitors to central nervous system agents.[4][5] A definitive understanding of the three-dimensional atomic arrangement of this molecule is paramount for rational drug design, enabling researchers to elucidate structure-activity relationships (SAR) and optimize molecular interactions with biological targets.

This technical guide provides a comprehensive, field-proven framework for the single-crystal X-ray diffraction (SC-XRD) analysis of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide. While a publicly deposited crystal structure for this specific compound is not available as of the time of this writing, this document outlines the complete, self-validating workflow that a crystallographer would follow. The protocols, analytical choices, and expected outcomes are grounded in authoritative crystallographic principles and illustrated with data from closely related, published structures, such as N-(3-Chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide.[6]

Part I: The Experimental Foundation - From Synthesis to Diffraction Data

The journey to a crystal structure begins with the synthesis of high-purity material and the meticulous cultivation of a single crystal suitable for diffraction analysis. The quality of this initial step dictates the potential quality of the final structural model.

Synthesis and Crystallization: The Art of Perfection

Synthesis: The target compound can be synthesized from a commercially available precursor like 3-chloro-1,2-benzisothiazole 1,1-dioxide. A nucleophilic substitution reaction with methylamine would yield the desired N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide. Post-synthesis, rigorous purification, typically by column chromatography followed by recrystallization, is essential to remove impurities that can inhibit crystal growth.

Experimental Protocol 1: Single Crystal Growth

The goal of crystallization is to encourage molecules to pack in a highly ordered, repeating lattice. This is achieved by slowly reaching a state of supersaturation.

  • Solvent Selection (The Causality): The choice of solvent is critical. The ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures. A solvent screen using small amounts of the compound in various solvents (e.g., ethanol, methanol, acetonitrile, chloroform, ethyl acetate) is the first step. For the target molecule, a polar aprotic solvent like acetonitrile or a protic solvent like ethanol is a logical starting point.

  • Method: Slow Evaporation (Proven & Simple):

    • Dissolve approximately 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., 2-3 mL of warm acetonitrile) in a small, clean vial.

    • Cover the vial with a cap, then pierce the cap with a needle. This ensures slow, controlled evaporation, preventing rapid precipitation which leads to amorphous powder or poorly formed microcrystals.

    • Place the vial in a vibration-free environment (e.g., a desiccator or a quiet corner of a fume hood) and leave it undisturbed for several days to weeks.

    • Monitor periodically for the formation of well-defined, transparent crystals with sharp edges. Ideal crystals for diffraction are typically 0.1 to 0.3 mm in at least two dimensions.[7]

Single-Crystal X-ray Diffraction (SC-XRD): Probing the Lattice

SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[7][8]

Workflow: From Crystal Mounting to Data Collection The process involves mounting a selected crystal, centering it in the X-ray beam of a diffractometer, and collecting the diffraction pattern as the crystal is rotated.[8] Modern diffractometers automate much of this process.

G Diagram 1: SC-XRD Data Collection Workflow cluster_prep Crystal Preparation cluster_data Data Acquisition cluster_output Output Files Crystal Select High-Quality Single Crystal Mount Mount Crystal on Goniometer Head Crystal->Mount using cryo-oil Center Center Crystal in X-ray Beam Mount->Center Collect Collect Diffraction Frames (ω and φ scans) Center->Collect e.g., Mo Kα radiation at T = 173 K Process Integrate Frames & Reduce Data Collect->Process HKL Reflection File (name.hkl) Process->HKL contains h,k,l, F² and σ(F²)

Diagram 1: SC-XRD Data Collection Workflow

Instrumentation and Rationale:

  • X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) is a common choice for small organic molecules as it provides good resolution.[8]

  • Detector: Modern diffractometers use sensitive detectors like CCD or CMOS cameras to capture the diffraction spots.[9]

  • Temperature: Data is typically collected at low temperatures (e.g., 100-173 K) using a cryostream. This is crucial as it minimizes thermal motion of the atoms, resulting in sharper diffraction spots and a more precise final structure.[1]

Part II: The Computational Core - Structure Solution and Refinement

With a high-quality dataset (the .hkl file), the process moves to the computational phase, where the diffraction pattern is translated into a 3D molecular model. This is an iterative process of model building and refinement.

Structure Solution: Finding the Initial Model

The .hkl file contains the intensities of the diffracted X-rays, but the phase information is lost. The "phase problem" is solved using computational methods. For small molecules, Direct Methods are highly effective.

  • Software: The SHELX suite of programs is the industry standard.[10][11] SHELXS or SHELXT are used for structure solution.[10][12] These programs are often integrated into user-friendly graphical interfaces like Olex2 , which streamlines the entire process.[13][14][15]

  • Process: The program uses statistical relationships between the intensities to determine the phases, generating an initial electron density map. The software then automatically places atoms into the most intense regions of this map, providing a preliminary structural model.

Structure Refinement: Optimizing the Model

The initial model is an approximation. Structure refinement is the process of adjusting the model's parameters (atomic coordinates, displacement parameters) to achieve the best possible fit with the experimental diffraction data. This is done using the program SHELXL .[16][17]

The Iterative Refinement Cycle: Refinement is not a single step but a cycle of least-squares optimization followed by manual inspection and model correction.

G Diagram 2: The Iterative Cycle of Structure Refinement Refine Run Least-Squares Refinement (SHELXL) Inspect Inspect Model & Difference Map Refine->Inspect Check R-factors, peak list Converged Is Refinement Converged? Inspect->Converged Model Modify Model (Assign atoms, add H, model disorder) Model->Refine Improve model Converged->Model No Finalize Finalize Structure (Generate CIF) Converged->Finalize Yes

Diagram 2: The Iterative Cycle of Structure Refinement

Experimental Protocol 2: Step-by-Step Structure Refinement using Olex2-SHELXL

  • Initial Solution: In Olex2, load the .hkl file and the accompanying instruction file (.ins). Use the integrated SHELXT to solve the structure. An initial model of the molecule should appear.[12]

  • Atom Assignment: The initial model will consist of generic "Q" peaks. Identify the molecular fragment and correctly assign atomic types (C, N, O, S) based on chemical knowledge and the electron density of the peaks.

  • Anisotropic Refinement: Initially, atoms are refined isotropically (with spherical thermal parameters). Once the model is chemically sensible, refine all non-hydrogen atoms anisotropically. This models the thermal motion as an ellipsoid, providing a more accurate representation. This is a key step towards a high-quality structure.[17]

  • Hydrogen Atom Placement (Self-Validation): Hydrogen atoms are typically not visible in the electron density map due to their low scattering power. They are placed in geometrically calculated positions using a "riding model" (e.g., HFIX commands in SHELXL).[17] The correct placement and refinement of H-atoms without introducing negative thermal parameters is a sign of a good underlying heavy-atom model.

  • Convergence Monitoring: Each refinement cycle minimizes the difference between observed (from the .hkl file) and calculated (from the model) structure factors. The key indicators to monitor are:

    • R1: The traditional R-factor, or residual factor. Should be < 5% for a good structure.

    • wR2: The weighted R-factor based on F². Should be < 12-15%.

    • Goodness of Fit (GooF): Should converge to a value close to 1.0.

    • Difference Electron Density Map: After convergence, the map should be relatively flat, with no significant positive or negative peaks, indicating that the model accounts for all electron density.

  • Finalization: Once the model is complete, validated, and the refinement has converged, a final refinement cycle is run to generate the Crystallographic Information File (CIF). The CIF is the standard format for archiving and publishing crystal structure data.[11]

Part III: Structural Insights and Data Presentation

The final CIF contains a wealth of information. Analysis of this data provides the critical insights needed by drug development professionals. Software like Mercury is invaluable for visualization and analysis.[18][19][20]

Quantitative Data Summary

All quantitative crystallographic data should be summarized in clear tables. Based on analogous structures[1][6], the following tables present the expected data for N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

ParameterExpected ValueRationale / Significance
Chemical FormulaC₈H₈N₂O₂SDefines the elemental composition of the asymmetric unit.[21]
Formula Weight196.23 g/mol Molar mass of the compound.[21]
Crystal SystemMonoclinic or TriclinicCommon crystal systems for organic molecules of this type.[1][6]
Space GroupP2₁/c or P-1Centrosymmetric space groups are common for achiral molecules.
a, b, c (Å)a=7-9, b=7-12, c=10-15Unit cell dimensions defining the repeating lattice box.
α, β, γ (°)α=90, β=95-105, γ=90 (Monoclinic)Unit cell angles.
Volume (ų)600 - 800Volume of the unit cell.
Z2 or 4Number of molecules per unit cell.
Temperature (K)173(2)Low temperature to minimize atomic vibrations.[1]
Radiation (λ, Å)Mo Kα (0.71073)Standard X-ray source for small molecule crystallography.[8]
Reflections Collected> 5000Total number of diffraction spots measured.
Independent Reflections> 1500Symmetry-unique reflections used for refinement.
R_int< 0.05Internal consistency of symmetry-equivalent reflections.
Final R1 [I > 2σ(I)]< 0.05A primary indicator of the quality of the fit between the model and data.
Final wR2 (all data)< 0.12A weighted indicator of the fit, considered more robust than R1.
Goodness-of-Fit (S)~1.0Indicates a good model and appropriate data weighting.
Δρ_max, Δρ_min (e Å⁻³)-0.4 to +0.4Residual electron density; should be minimal and lack chemical significance.[1]
Molecular Geometry and Supramolecular Analysis

Analysis extends beyond the unit cell to the specific details of molecular conformation and intermolecular interactions, which govern the compound's physical properties and biological activity.

  • Bond Lengths and Angles: The refined structure provides precise bond lengths and angles. The S-O bond lengths in the sulfone group are expected to be short (~1.43 Å), and the geometry around the sulfur atom should be tetrahedral.

  • Conformation and Planarity: The benzisothiazole ring system is expected to be essentially planar, a feature observed in related structures.[1][6] The orientation of the exocyclic N-methyl group relative to this plane is a key conformational feature.

  • Intermolecular Interactions: Crystal packing is directed by non-covalent interactions. For this molecule, key interactions to analyze would be:

    • Hydrogen Bonding: The N-H group of the benzisothiazole ring is a hydrogen bond donor. The sulfonyl oxygen atoms and the exocyclic nitrogen are potential acceptors. These N-H···O or N-H···N bonds are often critical in defining the crystal packing, frequently forming well-defined motifs like dimers or chains.[6]

    • π–π Stacking: The aromatic benzene ring can engage in π–π stacking interactions with neighboring molecules, further stabilizing the crystal lattice.[6]

Table 2: Hypothetical Hydrogen Bond Geometry

D—H···Ad(D-H) / Åd(H···A) / Åd(D···A) / Å∠(DHA) / °Symmetry Operator
N(1)—H(1)···O(1)0.862.2 - 2.43.0 - 3.2160 - 175e.g., -x+1, -y, -z+1
C(phenyl)—H···O(2)0.932.4 - 2.63.3 - 3.5150 - 165e.g., x, y-1, z

D = donor atom; A = acceptor atom.

Conclusion

The single-crystal X-ray analysis of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide, conducted through the rigorous, self-validating workflow detailed in this guide, provides the definitive three-dimensional structure of the molecule. For drug development professionals, this information is invaluable. It reveals the molecule's precise conformation, its capacity for hydrogen bonding, and its overall shape. These structural insights form the empirical basis for computational modeling, understanding structure-activity relationships, and ultimately, the rational design of more potent and selective therapeutic agents.

References

  • Title: Olex2 | OlexSys Source: OlexSys URL: [Link]

  • Title: CSD Mercury Software Tutorial - Basic Overview & Introduction Source: YouTube URL: [Link]

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Foundational

An In-Depth Technical Guide to the Analytical Characterization of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide

Abstract This technical guide provides a comprehensive framework for the analytical characterization of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide, a compound of interest in drug development and chemical research. I...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide, a compound of interest in drug development and chemical research. In the absence of publicly available experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, this document pioneers a methodology rooted in predictive analytics and comparative analysis with structurally analogous compounds. We present detailed, field-proven protocols for acquiring ¹H NMR, ¹³C NMR, and mass spectra, explaining the causal reasoning behind experimental parameter selection. This guide synthesizes theoretical data with empirical knowledge of related molecules to offer a robust, self-validating system for researchers to confidently identify and characterize this specific benzisothiazole derivative.

Introduction: The Analytical Challenge and a Path Forward

N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide (C₈H₈N₂O₂S, Molar Mass: 196.23 g/mol ) is a unique derivative of the well-known benzisothiazole scaffold. While its synthesis and theoretical structure have been a subject of scientific inquiry, a significant gap exists in the public domain concerning its empirical analytical data, particularly from NMR and mass spectrometry. Commercial suppliers, such as Sigma-Aldrich, explicitly state that analytical data is not collected for this compound, presenting a considerable challenge for researchers requiring robust characterization.[1]

This guide addresses this challenge head-on. Leveraging the foundational work of Almeida et al., who investigated the compound's structure through matrix isolation FTIR spectroscopy and quantum chemical calculations, we establish a scientifically rigorous approach to its characterization.[2] Our methodology is built on two pillars:

  • Predictive Spectroscopy: Utilizing advanced computational algorithms to generate reliable ¹H and ¹³C NMR chemical shifts and to forecast mass spectral fragmentation patterns.

  • Comparative Analysis: Grounding the predicted data in the context of experimentally verified spectra of structurally related compounds, including the parent amine (1,2-benzisothiazol-3-amine 1,1-dioxide), the foundational benzisothiazole, saccharin, and its N-methylated analog, N-methylsaccharin.

This dual approach provides a powerful and scientifically valid framework for the structural elucidation and purity assessment of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide, ensuring a high degree of confidence in the absence of direct experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive and Comparative Approach

NMR spectroscopy is the cornerstone of molecular structure elucidation. The following sections detail the protocols for acquiring ¹H and ¹³C NMR spectra and provide a detailed interpretation based on predictive models and comparative data.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol is designed to yield high-resolution spectra suitable for detailed structural analysis.

Rationale for Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as the primary solvent due to its excellent solvating power for a wide range of organic compounds and its relatively high boiling point, which minimizes evaporation. Its residual proton signal (~2.50 ppm) and carbon signals (~39.52 ppm) are well-documented and can be easily identified.

  • Concentration: A sample concentration of 5-10 mg in 0.6-0.7 mL of solvent is optimal for achieving a good signal-to-noise ratio without causing issues with sample solubility or line broadening.

  • Instrument Frequency: A spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR is recommended to achieve good spectral dispersion, which is crucial for resolving complex spin systems in the aromatic region.

  • Pulse Sequences: Standard pulse sequences (e.g., zg30 for ¹H, zgpg30 for ¹³C) are generally sufficient. For the ¹³C spectrum, a proton-decoupled sequence is essential to simplify the spectrum to single lines for each unique carbon atom.

  • Referencing: Tetramethylsilane (TMS) is the universally accepted internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Add a small amount of TMS as an internal standard.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is properly tuned and shimmed to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum.

    • Set the spectral width to cover a range of approximately -2 to 12 ppm.

    • Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover a range of approximately 0 to 200 ppm.

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of Compound prep2 Dissolve in 0.7 mL DMSO-d6 prep1->prep2 prep3 Add TMS Internal Standard prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 Transfer to Spectrometer acq2 Tune and Shim Instrument acq1->acq2 acq3 Acquire 1H NMR Spectrum acq2->acq3 acq4 Acquire 13C NMR Spectrum acq2->acq4 proc1 Fourier Transform (FID -> Spectrum) acq3->proc1 acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference to TMS (0.00 ppm) proc2->proc3 proc4 Integrate 1H Signals proc3->proc4 end Structural Elucidation proc4->end Final Spectrum for Analysis MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis ms_prep1 Prepare Dilute Solution (10-100 µg/mL) ms_prep2 Use Methanol/Water with 0.1% Formic Acid ms_prep1->ms_prep2 ms_acq1 Direct Infusion into ESI Source ms_prep2->ms_acq1 Introduce to Mass Spectrometer ms_acq2 Optimize Source Parameters ms_acq1->ms_acq2 ms_acq3 Acquire Full Scan MS (Positive Mode) ms_acq2->ms_acq3 ms_acq4 Select [M+H]+ for MS/MS ms_acq3->ms_acq4 ms_proc1 Identify Molecular Ion [M+H]+ ms_acq3->ms_proc1 ms_acq5 Acquire Product Ion Spectrum ms_acq4->ms_acq5 ms_proc3 Analyze Fragmentation Pattern ms_acq5->ms_proc3 ms_proc2 Determine Accurate Mass and Elemental Composition ms_proc1->ms_proc2 ms_end Structural Confirmation ms_proc2->ms_end Confirm Structure ms_proc3->ms_proc2

Caption: Workflow for mass spectrometry data acquisition and analysis.

Predicted Mass Spectrum and Fragmentation

The ESI mass spectrum is expected to be dominated by the protonated molecular ion.

m/z (predicted)Ion
197.04[C₈H₈N₂O₂S + H]⁺

Predicted Fragmentation Pattern:

The fragmentation of the [M+H]⁺ ion will provide valuable structural information. Key predicted fragmentation pathways include:

  • Loss of SO₂: A common fragmentation pathway for sulfones is the neutral loss of sulfur dioxide (64 Da), which would lead to a fragment ion at m/z 133.04.

  • Cleavage of the N-methyl group: Loss of a methyl radical (15 Da) is possible, but less common in ESI. A more likely fragmentation would involve cleavage of the exocyclic C-N bond.

  • Ring cleavage: The heterocyclic ring can undergo cleavage, leading to various smaller fragment ions.

A comparative analysis with the fragmentation pattern of N-methylsaccharin, which has a similar core structure, can provide further confidence in the interpretation of the predicted fragments. [3]

Conclusion

The analytical characterization of novel or commercially unavailable compounds like N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide requires a thoughtful and scientifically rigorous approach. This technical guide provides a comprehensive framework that combines detailed, field-proven experimental protocols with the power of predictive spectroscopy and comparative analysis. By following the methodologies outlined herein, researchers can confidently elucidate the structure and confirm the identity of this compound, overcoming the current lack of public experimental data. This approach not only serves as a practical guide for the characterization of the title compound but also as a model for the analytical investigation of other data-deficient molecules in the field of drug discovery and development.

References

  • Simulate and predict NMR spectra. NMRDB.org. [Link]

  • 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. NIST WebBook. [Link]

  • Predict NMR Spectra with Confidence. ACD/Labs. [Link]

  • Almeida, R., Gómez-Zavaglia, A., Kaczor, A., Cristiano, M.L., & Fausto, R. (2007). IR Spectrum and Structure of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide: A Combined Matrix Isolation Spectroscopy and Quantum Chemical Calculations Investigation. 8º Encontro Nacional da Sociedade Portuguesa de Química.
  • Saccharin. PubChem. [Link]

  • 2-Methyl-1,2-benzisothiazolin-3-one 1,1-dioxide. Spectrabase. [Link]

  • Mass Spec Fragment Prediction Software. ACD/Labs. [Link]

  • 1,2-Benzisothiazol-3-amine, 1,1-dioxide. PubChem. [Link]

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Exploratory

"N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Scaffold of Potential The 1,2-benzisothiazole 1,1-dioxide core is a privileged scaffold in medicinal chemistry, most famously represen...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Scaffold of Potential

The 1,2-benzisothiazole 1,1-dioxide core is a privileged scaffold in medicinal chemistry, most famously represented by saccharin. Beyond its use as an artificial sweetener, this heterocyclic system serves as a versatile building block for a diverse range of biologically active compounds. This guide focuses on a specific derivative, N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide , providing a comprehensive overview of its physical and chemical properties, synthesis, and potential applications in drug discovery. As a Senior Application Scientist, the aim is to present this information not merely as a collection of data, but as a practical resource to empower researchers in their experimental endeavors.

Core Molecular Attributes

N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide is a solid organic compound that possesses the fundamental 1,2-benzisothiazole 1,1-dioxide framework, distinguished by a methylamino group at the 3-position. This substitution significantly influences its electronic properties and potential as a pharmacophore.

Structural and Physicochemical Properties

A clear understanding of the fundamental properties of a compound is the bedrock of its application in research and development. The key identifiers and physicochemical parameters for N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide are summarized below.

PropertyValueSource(s)
CAS Number 7677-47-6[1]
Molecular Formula C₈H₈N₂O₂S[1]
Molecular Weight 196.23 g/mol [1]
Appearance Solid[1]
SMILES String O=S1(N=C(C2=C1C=CC=C2)NC)=O[1]
InChI Key YETRYHHSQIVPAU-UHFFFAOYSA-N[1]

Note: Specific quantitative data such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and databases.

Synthesis and Reactivity: A Strategic Approach

The synthesis of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide can be logically approached from the readily available starting material, saccharin. The most plausible synthetic route involves a two-step process, which offers a reliable and scalable method for laboratory preparation.

Proposed Synthetic Pathway

The synthesis hinges on the conversion of the carbonyl group in saccharin to a more reactive intermediate, followed by nucleophilic substitution.

Synthesis_Pathway Saccharin Saccharin Intermediate 3-chloro-1,2-benzisothiazole 1,1-dioxide Saccharin->Intermediate  Chlorinating Agent (e.g., PCl₅, SOCl₂) Product N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide Intermediate->Product  Methylamine (Nucleophilic Substitution)

Caption: Proposed two-step synthesis of the target compound from saccharin.

Experimental Protocol: A Step-by-Step Guide

This protocol is a synthesized methodology based on established reactions for this class of compounds.

Step 1: Synthesis of 3-chloro-1,2-benzisothiazole 1,1-dioxide

This intermediate is a crucial building block for introducing various functionalities at the 3-position.[2]

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: To the flask, add saccharin and a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The reaction is typically performed in an inert solvent like toluene.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent to yield 3-chloro-1,2-benzisothiazole 1,1-dioxide.

Step 2: Synthesis of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide

This step involves a nucleophilic substitution of the chloride with methylamine.

  • Reaction Setup: In a sealed reaction vessel, dissolve the 3-chloro-1,2-benzisothiazole 1,1-dioxide intermediate in a suitable solvent such as ethanol or tetrahydrofuran (THF).

  • Reagent Addition: Add a solution of methylamine (in a solvent like water or THF) to the reaction mixture. An excess of methylamine is often used to drive the reaction to completion and to act as a base to neutralize the HCl formed.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification: The final compound can be purified by column chromatography on silica gel or by recrystallization to afford pure N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide.

Reactivity Profile and Stability

The 1,2-benzisothiazole 1,1-dioxide ring system is known for its high thermal and photostability.[2] The primary site of reactivity for electrophilic substitution is the benzene ring. The N-methylamino group at the 3-position introduces a site for potential N-alkylation or acylation, allowing for further derivatization and library synthesis. The compound is expected to be stable under standard laboratory conditions, but it is advisable to store it in a cool, dry place.

Spectral Characterization

  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, typically in the range of 7.5-8.5 ppm. A signal for the N-H proton will be present, and its chemical shift will be dependent on the solvent and concentration. A characteristic signal for the N-methyl protons will appear further upfield, likely as a doublet if coupled to the N-H proton, or as a singlet.

  • ¹³C NMR: The spectrum will display signals for the aromatic carbons, with the carbon attached to the sulfonyl group appearing at a lower field. The imino carbon at the 3-position will also have a characteristic chemical shift. The N-methyl carbon will appear at a high field.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H and C-H stretching, aromatic C=C stretching, and strong absorptions corresponding to the symmetric and asymmetric stretching of the sulfonyl (SO₂) group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (196.23 g/mol ).

Applications in Drug Discovery and Development

The 1,2-benzisothiazole scaffold is a cornerstone in the development of various therapeutic agents. Derivatives have shown a broad spectrum of biological activities, highlighting the potential of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide as a lead compound or intermediate in drug discovery programs.

Established Biological Activities of the Scaffold
  • Antimicrobial Activity: Many 1,2-benzisothiazolin-3-one derivatives exhibit potent antimicrobial properties against a range of bacteria and fungi. However, it has been noted that the corresponding 1,1-dioxide derivatives can sometimes be inactive, suggesting the oxidation state of the sulfur atom is critical for this particular activity.

  • Enzyme Inhibition: The rigid structure of the benzisothiazole dioxide core makes it an excellent scaffold for designing enzyme inhibitors. For instance, derivatives have been developed as potent inhibitors of human mast cell tryptase and caspase-3.

  • Ion Channel Modulation: Recent studies have identified N-substituted 3-amino-1,2-benzisothiazole 1,1-dioxides as potent inhibitors of the Kv1.3 potassium ion channel, which is a therapeutic target for autoimmune diseases.

Safety and Handling

Based on available data, N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide is classified as an eye irritant.[1] Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place. It is classified as a combustible solid.[1]

Conclusion and Future Outlook

N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide is a compound with significant potential for further exploration in medicinal chemistry and drug development. Its straightforward synthesis from readily available starting materials and the known diverse biological activities of its parent scaffold make it an attractive candidate for library synthesis and screening. This guide provides a foundational understanding of its properties and a practical approach to its synthesis, empowering researchers to unlock the therapeutic potential of this versatile molecule. Further investigation into its specific biological activities and the development of detailed analytical data will be crucial next steps in fully elucidating its utility.

References

  • Sigma-Aldrich. N-Methyl-1,2-benzisothiazol-3-amine 1,1-dioxide.

  • Merck. N-Methyl-1,2-benzisothiazol-3-amine 1,1-dioxide.

  • ChemExpress. 3-(Methylamino)-1,2-benzothiazole-1,1-dione.

  • SAGE Publications. Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride).

  • Advanced Technology & Industrial Co., Ltd. Product Search Result.

  • ChemicalBook. n-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide.

  • National Center for Biotechnology Information. N-(3-Chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide.

  • National Institute of Standards and Technology. 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide.

  • PubChem. 1,2-Benzisothiazol-3-amine 1,1-dioxide.

  • National Institute of Standards and Technology. Mass Spectrum of 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide.

  • Google Patents. Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds.

  • Royal Society of Chemistry. 1,2-Benzisothiazoles. Part I. Reaction of 3-chloro-1,2-benzisothiazole with nucleophiles.

  • Thieme. Product Class 16: Benzisothiazoles.

  • Royal Society of Chemistry. 1,2-Benzisothiazoles. Part II. Reactions of 3-chloro-1,2-benzisothiazole with carbanions.

  • Sci-Hub. REACTIONS WITH 3-CHLORO-1,2-BENZISOTHIAZOLIUM CHLORIDES: A NEW SYNTHESIS OF 3-AMINO-BENZO [B] THIOPHENES.

  • PubChem. 1,2-Benzisothiazole, 3-methyl-, 1,1-dioxide.

  • ResearchGate. 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide.

  • CAS Common Chemistry. N-Methyl-2,1-benzisothiazol-3-amine.

  • CAS Common Chemistry. 2,1-Benzisothiazol-3-amine, N-methyl-, hydrochloride (1:1).

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Foundational

An In-depth Technical Guide to N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide: Synthesis, Properties, and Biological Significance

Foreword: Unveiling the Potential of a Privileged Scaffold The 1,2-benzisothiazole 1,1-dioxide core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a div...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

The 1,2-benzisothiazole 1,1-dioxide core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets. This guide delves into a specific derivative of this esteemed family: N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide. While its parent, 1,2-benzisothiazolin-3-one (BIT), is a widely utilized industrial biocide, the introduction of an N-methylamine group at the 3-position dramatically alters its physicochemical and pharmacological properties, opening new avenues for therapeutic exploration. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, integrating established synthetic methodologies with an exploration of its biological activities and potential mechanisms of action.

Physicochemical Characteristics

N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide is a solid organic compound with the following key identifiers:

PropertyValueReference(s)
CAS Number 7677-47-6[1][2]
Molecular Formula C₈H₈N₂O₂S[1][2]
Molecular Weight 196.23 g/mol [1][2]
Appearance Solid[1][2]
InChI Key YETRYHHSQIVPAU-UHFFFAOYSA-N[1][2]
SMILES String O=S1(N=C(C2=C1C=CC=C2)NC)=O[1][2]

Synthesis and Chemical Reactivity

The synthesis of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide and its analogues generally involves the construction of the benzisothiazole core followed by functionalization. While specific, detailed synthetic procedures for this exact compound are not extensively published in mainstream literature, its synthesis can be logically derived from established methods for related compounds.

A plausible and efficient synthetic route would involve the cyclization of a suitably substituted benzene derivative. One common approach begins with 2-chlorosulfonylbenzoyl chloride, which can be reacted with an appropriate amine to form the heterocyclic ring.

Conceptual Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for N-substituted 3-amino-1,2-benzisothiazole 1,1-dioxides, providing a logical framework for the synthesis of the title compound.

G cluster_0 Core Synthesis Start 2-Chlorosulfonylbenzoyl Chloride Intermediate1 N-Substituted 2-Sulfamoylbenzamide Start->Intermediate1 Reaction with Methylamine Product N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide Intermediate1->Product Intramolecular Cyclization

Caption: Generalized synthetic pathway for N-substituted 3-amino-1,2-benzisothiazole 1,1-dioxides.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a well-reasoned, hypothetical procedure based on similar syntheses of related compounds. Researchers should treat this as a starting point and optimize conditions as necessary.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chlorosulfonylbenzoyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

  • Amine Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of methylamine (2.2 eq) in the same solvent via the dropping funnel, maintaining the temperature below 5 °C. The excess methylamine acts as both the nucleophile and a base to neutralize the generated HCl.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Biological Activities and Potential Applications

The 1,2-benzisothiazole scaffold is a versatile pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[3] While specific studies on N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide are limited, the activities of structurally similar compounds provide strong indications of its potential therapeutic applications.

Enzyme Inhibition

Derivatives of 1,2-benzisothiazol-3-one have been identified as potent inhibitors of several enzymes. For instance, certain analogues have shown inhibitory activity against caspase-3, a key enzyme in the apoptotic pathway, suggesting potential applications in diseases with upregulated apoptosis.[4] Other derivatives have been found to be dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), both of which are involved in inflammatory processes.[5]

The N-methyl substitution in the title compound could modulate its binding affinity and selectivity for various enzyme targets. Further screening against a panel of enzymes would be a logical step in elucidating its specific biological functions.

Antimicrobial Properties

The parent compound, 1,2-benzisothiazolin-3-one (BIT), is a well-known industrial biocide with broad-spectrum antimicrobial activity.[6][7] Its mechanism of action is believed to involve the targeting of cellular thiol groups in microorganisms, leading to the inhibition of essential metabolic processes like glucose transport and oxidation.[8]

While the N-methylation might alter the antimicrobial spectrum and potency, it is plausible that N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide retains some antimicrobial properties. Studies on N-(1,2-benzisothiazol-3-yl)amidines have shown that these derivatives can be effective against both bacteria and fungi.[9]

Central Nervous System Activity

Derivatives of 1-(1,2-benzisothiazol-3-yl)piperazine have been investigated as potential antipsychotic agents.[10][11] These compounds exhibit high affinity for dopamine and serotonin receptors, suggesting a potential role in modulating neurotransmission. The structural similarity of the benzisothiazole core in the title compound suggests that it could also possess activity in the central nervous system, although this would require dedicated investigation.

Future Research Directions and Conclusion

N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide represents a promising, yet underexplored, molecule within the pharmacologically significant family of 1,2-benzisothiazole derivatives. The logical next steps in the investigation of this compound are clear:

  • Definitive Synthesis and Characterization: A thorough and reproducible synthesis, followed by comprehensive spectroscopic and crystallographic characterization, is essential to provide a solid foundation for all subsequent studies.

  • Broad Biological Screening: The compound should be screened against a diverse panel of biological targets, including various enzymes (kinases, proteases, etc.), receptors (GPCRs, ion channels), and microorganisms (bacteria, fungi).

  • Mechanism of Action Studies: For any confirmed biological activities, detailed mechanistic studies should be undertaken to understand how the compound exerts its effects at the molecular level.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues with modifications to the N-methyl group and the benzene ring would provide valuable insights into the structural requirements for optimal activity.

References

  • ResearchGate. (2025). N,N′-Linked 1,2-benzisothiazol-3(2H)-one 1,1-dioxides: Synthesis, biological activity, and derived radicals.
  • Google Patents. (n.d.). JPH06220030A - Process for producing 3-amino-1,2-benzisothiazole derivative.
  • Sigma-Aldrich. (n.d.). N-Methyl-1,2-benzisothiazol-3-amine 1,1-dioxide.
  • MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • Sigma-Aldrich. (n.d.). N-Methyl-1,2-benzisothiazol-3-amine 1,1-dioxide.
  • PubMed. (2014). Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1.
  • PubMed. (2013). Design, synthesis and evaluation of 1,2-benzisothiazol-3-one derivatives as potent caspase-3 inhibitors.
  • PubChem. (n.d.). 1,2-Benzisothiazol-3-amine 1,1-dioxide.
  • PubMed. (1988). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents.
  • PubMed. (1995). Synthesis of 1,2-benzisothiazole derivatives and investigation of their putative histaminergic activity.
  • Google Patents. (n.d.). US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
  • BenchChem. (2025). The Diverse Biological Activities of 1,2-Benzisothiazole Compounds: A Technical Guide.
  • Wikipedia. (n.d.). Benzisothiazolinone.
  • MDPI. (n.d.). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview.
  • ResearchGate. (2008). 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide.
  • PubChem. (n.d.). 1,2-Benzisothiazole, 3-methyl-, 1,1-dioxide.
  • Ataman Kimya. (n.d.). BENZISOTHIAZOLIN - 3 – ONE.
  • NIST. (n.d.). 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide.
  • ACS Publications. (n.d.). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents.
  • ResearchGate. (n.d.). Synthesis and anti-bacterial activity of a library of 1,2-benzisothiazol-3(2H)-one (BIT) derivatives amenable of crosslinking to polysaccharides.
  • PubMed. (1993). Synthesis and antimicrobial activity of N-(1,2-benzisothiazol-3-yl)amidines.
  • The Good Scents Company. (n.d.). benzisothiazolinone 1,2-benzisothiazol-3(2H)-one.
  • ResearchGate. (n.d.). The mode of action of 1,2-benzisothiazolin-3-one on Staphylococcus aureus.

Sources

Protocols & Analytical Methods

Method

Synthesis of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide: A Detailed Guide for Researchers

This document provides a comprehensive guide for the synthesis of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols detailed h...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols detailed herein are designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. This guide emphasizes not only the procedural steps but also the underlying chemical principles and rationale for the experimental choices, ensuring a thorough understanding of the synthetic pathway.

Introduction

N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide belongs to the family of benzisothiazole derivatives, which are recognized for their diverse biological activities. The core structure, 1,2-benzisothiazole 1,1-dioxide, is commonly known as saccharin, a widely used artificial sweetener.[1] The derivatization of the saccharin scaffold has been a fruitful area of research, leading to the discovery of compounds with a range of therapeutic properties. The target molecule of this guide features a methylamino group at the 3-position, which significantly alters the electronic and steric properties of the parent saccharin molecule, opening avenues for novel molecular interactions and biological activities.

The synthesis strategy outlined in this guide is a three-step process commencing from the readily available and inexpensive starting material, saccharin. The key transformations involve the conversion of the 3-oxo group to a chloro substituent, followed by nucleophilic amination, and concluding with a selective N-methylation of the exocyclic amino group.

Overall Synthetic Scheme

The synthesis of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide is achieved through the following three-step reaction sequence:

Synthetic Pathway saccharin Saccharin chloro_intermediate 3-Chloro-1,2-benzisothiazole 1,1-dioxide saccharin->chloro_intermediate PCl5 or SOCl2 (Chlorination) amino_intermediate 1,2-Benzisothiazol-3-amine 1,1-dioxide chloro_intermediate->amino_intermediate NH3 (Amination) final_product N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide amino_intermediate->final_product CH3I, Base (N-Methylation)

Caption: Overall synthetic workflow.

Part 1: Synthesis of 3-Chloro-1,2-benzisothiazole 1,1-dioxide (Pseudosaccharyl Chloride)

The initial step in the synthesis is the conversion of the carbonyl group of saccharin into a reactive chloro group. This transformation is crucial as it activates the 3-position for subsequent nucleophilic substitution. The most common and effective method for this conversion is the reaction of saccharin with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[1][2]

Protocol 1: Chlorination of Saccharin

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Saccharin183.1810.0 g0.0546
Phosphorus Pentachloride (PCl₅)208.2412.5 g0.0600
Toluene (anhydrous)92.14100 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add saccharin (10.0 g, 0.0546 mol) and anhydrous toluene (100 mL).

  • Stir the suspension and carefully add phosphorus pentachloride (12.5 g, 0.0600 mol) in portions under a nitrogen atmosphere. The addition is exothermic and will result in the evolution of hydrogen chloride gas, which should be vented through a scrubber containing a sodium hydroxide solution.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system.

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. This will hydrolyze the excess PCl₅ and the byproduct POCl₃.

  • The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from toluene or ethanol to afford pure 3-chloro-1,2-benzisothiazole 1,1-dioxide.

Expected Yield: 85-90%

Expertise & Experience: The choice of phosphorus pentachloride is based on its high reactivity for converting amides to chloro-imines. The reaction is performed under anhydrous conditions to prevent the hydrolysis of PCl₅ and the product. The workup with ice is a critical step to safely quench the reactive phosphorus species.

Part 2: Synthesis of 1,2-Benzisothiazol-3-amine 1,1-dioxide

The second step involves the nucleophilic substitution of the chloride in 3-chloro-1,2-benzisothiazole 1,1-dioxide with an amino group. This is achieved by reacting the chloro-intermediate with ammonia. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the ammonia acts as the nucleophile.

Protocol 2: Amination of 3-Chloro-1,2-benzisothiazole 1,1-dioxide

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-Chloro-1,2-benzisothiazole 1,1-dioxide201.625.0 g0.0248
Aqueous Ammonia (28-30%)17.03 (as NH₃)50 mL-
Dioxane88.1150 mL-

Procedure:

  • In a 250 mL sealed pressure vessel, dissolve 3-chloro-1,2-benzisothiazole 1,1-dioxide (5.0 g, 0.0248 mol) in dioxane (50 mL).

  • Add aqueous ammonia (50 mL) to the solution.

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 4-6 hours with stirring. The pressure inside the vessel will increase, so ensure the use of appropriate safety equipment.

  • After the reaction is complete, cool the vessel to room temperature.

  • Vent the excess ammonia in a fume hood.

  • Transfer the reaction mixture to a beaker and acidify with concentrated hydrochloric acid to a pH of 1-2. This will precipitate the product as its hydrochloride salt.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold water.

  • To obtain the free amine, suspend the hydrochloride salt in water and neutralize with a saturated solution of sodium bicarbonate until the pH is 7-8.

  • Collect the resulting white solid by vacuum filtration, wash with water, and dry in a vacuum oven.

Expected Yield: 75-85%

Trustworthiness: The use of a sealed pressure vessel is necessary to maintain a sufficient concentration of ammonia at the elevated reaction temperature. Acidification and subsequent neutralization is a standard and reliable method for the purification of amines.

Part 3: Synthesis of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide

The final step is the selective N-methylation of the exocyclic amino group of 1,2-benzisothiazol-3-amine 1,1-dioxide. This can be achieved using a suitable methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), in the presence of a base.[3][4] The base is required to deprotonate the amino group, increasing its nucleophilicity.

Protocol 3: N-Methylation of 1,2-Benzisothiazol-3-amine 1,1-dioxide

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1,2-Benzisothiazol-3-amine 1,1-dioxide182.202.0 g0.0110
Methyl Iodide (CH₃I)141.940.84 mL (1.9 g)0.0132
Potassium Carbonate (K₂CO₃)138.212.28 g0.0165
Acetone (anhydrous)58.0850 mL-

Procedure:

  • To a 100 mL round-bottom flask, add 1,2-benzisothiazol-3-amine 1,1-dioxide (2.0 g, 0.0110 mol), anhydrous potassium carbonate (2.28 g, 0.0165 mol), and anhydrous acetone (50 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (0.84 mL, 0.0132 mol) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 6-8 hours. Monitor the reaction by TLC (ethyl acetate:hexane, 1:1).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and potassium iodide byproduct.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide.

Expected Yield: 60-70%

Authoritative Grounding: The use of a mild base like potassium carbonate is crucial to selectively methylate the exocyclic amine without affecting the sulfonamide nitrogen. Acetone is a suitable solvent as it is polar enough to dissolve the reactants but does not interfere with the reaction.

Visualization of the Synthetic Workflow

Detailed Synthetic Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination cluster_2 Step 3: N-Methylation saccharin Saccharin pcl5 PCl5, Toluene saccharin->pcl5 reflux1 Reflux, 2-3h pcl5->reflux1 chloro_intermediate 3-Chloro-1,2-benzisothiazole 1,1-dioxide reflux1->chloro_intermediate chloro_intermediate2 3-Chloro-1,2-benzisothiazole 1,1-dioxide nh3 Aq. NH3, Dioxane chloro_intermediate2->nh3 heat1 100-120°C, 4-6h (Sealed Vessel) nh3->heat1 amino_intermediate 1,2-Benzisothiazol-3-amine 1,1-dioxide heat1->amino_intermediate amino_intermediate2 1,2-Benzisothiazol-3-amine 1,1-dioxide ch3i CH3I, K2CO3, Acetone amino_intermediate2->ch3i reflux2 Reflux, 6-8h ch3i->reflux2 final_product N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide reflux2->final_product

Caption: Step-by-step synthetic workflow.

References

  • Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride). Journal of Chemical Research, Synopses. Available at: [Link]

  • Preparation of Acyl Chlorides. Chemistry LibreTexts. Available at: [Link]

  • 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. National Institutes of Health. Available at: [Link]

  • Process for preparing benzisothiazolinones. Google Patents.

Sources

Application

Application Notes &amp; Protocols: The 1,2-Benzisothiazole Scaffold in Modern Medicinal Chemistry

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold The 1,2-benzisothiazole core, particularly its oxidized form, 1,2-benzisothiazol-3-one 1,1-dioxide, famously known as saccharin, has transcended...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 1,2-benzisothiazole core, particularly its oxidized form, 1,2-benzisothiazol-3-one 1,1-dioxide, famously known as saccharin, has transcended its role as the first commercially available artificial sweetener to become a cornerstone in contemporary drug discovery.[1][2][3] This "privileged scaffold" is a recurring structural motif in a multitude of biologically active compounds, demonstrating a remarkable versatility that has captured the attention of medicinal chemists worldwide.[4] Its derivatives have been successfully developed as potent and selective modulators of various enzymes and signaling pathways implicated in a wide range of human diseases, including cancer, inflammation, and viral infections.[1][2][5][6][7]

While the specific compound N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide is a known chemical entity[8], the broader family of N-substituted saccharin and 1,2-benzisothiazole derivatives has been the subject of extensive investigation, yielding significant therapeutic insights.[9] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the medicinal chemistry applications of this versatile scaffold, complete with detailed protocols and an exploration of the underlying mechanisms of action.

Physicochemical Properties of the Core Scaffold

The foundational 1,2-benzisothiazole structure possesses unique physicochemical properties that contribute to its utility as a pharmacophore. The rigid bicyclic system provides a defined three-dimensional shape for interaction with biological targets, while the sulfonamide and lactam functionalities offer opportunities for hydrogen bonding.[10]

PropertyValue (for N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide)Source
Molecular FormulaC₈H₈N₂O₂S[8]
Molecular Weight196.23 g/mol [8]
FormSolid[8]
InChI KeyYETRYHHSQIVPAU-UHFFFAOYSA-N[8]

PART 1: Mechanisms of Action & Therapeutic Applications

The true power of the 1,2-benzisothiazole scaffold lies in its chemical tractability, allowing for the synthesis of diverse libraries of compounds with tailored biological activities.[10] Below, we explore key therapeutic areas where these derivatives have shown significant promise.

Anti-Cancer Activity: Targeting Tumor-Associated Enzymes

Recent breakthroughs have repositioned saccharin derivatives from simple sweeteners to potent anti-cancer agents.[1][2] The primary mechanism involves the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][2] These enzymes are crucial for the survival of cancer cells in the hypoxic and acidic tumor microenvironment.[1][2]

  • Mechanism of Action : Saccharin and its derivatives can selectively bind to the active site of CA IX and CA XII over the ubiquitously expressed CA I and II isoforms, minimizing off-target effects and potential toxicity.[2] This selective inhibition disrupts the pH regulation of cancer cells, leading to apoptosis.

G cluster_0 Tumor Microenvironment (Hypoxic & Acidic) cluster_1 Therapeutic Intervention Tumor_Cell Cancer Cell CA_IX Carbonic Anhydrase IX (CA IX) (Membrane Bound) H_ion H⁺ CA_IX->H_ion Catalysis HCO3_ion HCO₃⁻ CA_IX->HCO3_ion H2CO3 H₂CO₃ H2CO3->CA_IX Substrate Extracellular_Acidification Extracellular Acidification H_ion->Extracellular_Acidification Intracellular_Alkalinization Intracellular Alkalinization (Promotes Survival) HCO3_ion->Intracellular_Alkalinization Saccharin_Derivative Saccharin Derivative (e.g., N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide) Saccharin_Derivative->CA_IX Inhibition

Caption: Inhibition of CA IX by saccharin derivatives disrupts pH balance in cancer cells.

Anti-Inflammatory Properties: Modulation of the JAK/STAT Pathway

A novel series of saccharin-based antagonists have been identified as potent inhibitors of the interferon signaling pathway.[5] These compounds have demonstrated significant anti-inflammatory effects by targeting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[5]

  • Mechanism of Action : Certain saccharin derivatives can inhibit interferon-mediated inflammation through the JAK/STAT1 pathway, presenting a promising avenue for the development of small-molecule inflammation suppressants.[5]

Antiviral Activity: Dual Inhibition of HIV-1 Reverse Transcriptase

The 1,2-benzisothiazole scaffold has also been identified as a novel pharmacophore for the development of HIV-1 reverse transcriptase (RT) inhibitors.[7] Notably, some derivatives exhibit a dual mechanism of action, inhibiting both the DNA polymerase and ribonuclease H (RNase H) activities of RT.[7]

  • Mechanism of Action : While most RT inhibitors target the polymerase function, the RNase H domain remains an unexploited therapeutic target. Benzisothiazolone derivatives that can inhibit both functions represent a new class of multifunctional RT inhibitors, potentially overcoming drug resistance.[7]

PART 2: Experimental Protocols

The following protocols are generalized methodologies based on published research and should be adapted and optimized for specific experimental conditions.

Protocol 1: Synthesis of N-Substituted Saccharin Derivatives

The synthesis of N-substituted saccharin derivatives can be achieved through various routes. One common method involves the reaction of saccharin sodium with alkyl halides.

Objective: To synthesize a small library of N-substituted saccharin derivatives for biological screening.

Materials:

  • Saccharin sodium salt

  • Various alkyl halides (e.g., methyl iodide, benzyl bromide)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve saccharin sodium salt (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired alkyl halide (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N-substituted saccharin derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G Start Start: Reactants (Saccharin Sodium & Alkyl Halide) Reaction Reaction in DMF Start->Reaction TLC_Monitoring Monitor by TLC Reaction->TLC_Monitoring TLC_Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction TLC_Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization End Pure N-Substituted Derivative Characterization->End

Caption: A typical workflow for the synthesis of N-substituted saccharin derivatives.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of synthesized 1,2-benzisothiazole derivatives against human carbonic anhydrase isoforms.

Objective: To determine the IC₅₀ values of test compounds against CA IX and compare them to other isoforms (e.g., CA I and II) to assess selectivity.

Materials:

  • Recombinant human CA I, II, and IX

  • 4-Nitrophenyl acetate (NPA) as a substrate

  • Synthesized 1,2-benzisothiazole derivatives

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the CA enzyme solution, and varying concentrations of the test compound or vehicle control (DMSO).

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the substrate, 4-nitrophenyl acetate. The final volume in each well should be constant.

  • Immediately measure the absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader. The hydrolysis of NPA to 4-nitrophenol results in an increase in absorbance.

  • Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time plots.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.

PART 3: Data Interpretation and Future Directions

The data generated from these and other assays provide a comprehensive profile of the synthesized compounds. Structure-activity relationship (SAR) studies can then be conducted to identify key structural features responsible for potent and selective activity.[10] For instance, the addition of different chemical groups at specific locations on the saccharin scaffold can significantly impact the potency and selectivity of CA inhibition.[2]

The versatility of the 1,2-benzisothiazole scaffold continues to be explored, with ongoing research into its potential as a treatment for a variety of other conditions. Its ability to interact with thiol-containing enzymes suggests that its therapeutic applications may be even broader than currently understood.[11] As synthetic methodologies become more advanced, we can expect the development of novel derivatives with enhanced efficacy and safety profiles, further solidifying the importance of this remarkable scaffold in medicinal chemistry.

References

  • Csakai, A., Smith, C., Davis, E., Martinko, A., Coulup, S., & Yin, H. (n.d.). Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation. Journal of Medicinal Chemistry.
  • ScienceDaily. (2019). Saccharin derivatives give cancer cells a not-so-sweet surprise.
  • Chemical Market. (2019). Saccharin derivatives give cancer cells a not-so-sweet surprise.
  • (n.d.). Synthesis of Novel Saccharin Derivatives. PMC - NIH.
  • (n.d.). Synthesis and properties of N-substituted saccharin derivatives. PubMed.
  • Sigma-Aldrich. (n.d.). N-Methyl-1,2-benzisothiazol-3-amine 1,1-dioxide.
  • Sigma-Aldrich. (n.d.). N-Methyl-1,2-benzisothiazol-3-amine 1,1-dioxide.
  • Siddiqui, W. A., et al. (2008). 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. ResearchGate.
  • BenchChem. (n.d.). The Diverse Biological Activities of 1,2-Benzisothiazole Compounds: A Technical Guide.
  • (2019). Novel benzenesulfonamide and 1,2-benzisothiazol-3(2H)-one-1,1-dioxide derivatives as potential selective COX-2 inhibitors. PubMed.
  • (n.d.). Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. PMC - NIH.
  • (n.d.). Product Class 16: Benzisothiazoles.
  • (n.d.). The mode of action of 1,2-benzisothiazolin-3-one on Staphylococcus aureus. Request PDF.

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Method

The Synthetic Utility of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide: Application Notes and Protocols

Introduction: A Versatile Precursor Rooted in Saccharin Chemistry N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide is a heterocyclic compound built upon the well-known saccharin scaffold. Its structure, featuring a reacti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Precursor Rooted in Saccharin Chemistry

N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide is a heterocyclic compound built upon the well-known saccharin scaffold. Its structure, featuring a reactive N-methylamino group at the 3-position, makes it a valuable and versatile precursor in medicinal chemistry and drug discovery. The inherent stability of the benzisothiazole dioxide ring system, combined with the nucleophilic character of the exocyclic amine, allows for a range of chemical modifications. This guide provides an in-depth look at the synthesis of this precursor and details its application in the construction of more complex molecular architectures, offering researchers a robust starting point for library synthesis and the development of novel chemical entities.

The primary synthetic route to this compound and its analogues involves the nucleophilic displacement of a suitable leaving group, typically chloride, from the 3-position of the benzisothiazole ring.[1] This key intermediate, 3-chloro-1,2-benzisothiazole 1,1-dioxide (often called pseudosaccharyl chloride), is readily prepared from saccharin, making the title compound highly accessible from common starting materials.[1]

Physicochemical and Safety Data

For effective experimental design, a clear understanding of the precursor's properties is essential. The following table summarizes key data for N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide.

PropertyValueSource
CAS Number 7677-47-6[2]
Molecular Formula C₈H₈N₂O₂S[2]
Molecular Weight 196.23 g/mol [2]
Appearance Solid[2]
InChI Key YETRYHHSQIVPAU-UHFFFAOYSA-N[2]
SMILES O=S1(N=C(C2=C1C=CC=C2)NC)=O[2]
Hazard Pictograms GHS07 (Exclamation mark)[2]
Signal Word Warning[2]
Hazard Statements H319 (Causes serious eye irritation)[2]
Storage Class 11 (Combustible Solids)[2]

Synthetic Protocols

This section details the preparation of the title precursor and provides a representative protocol for its subsequent derivatization. The causality behind procedural steps is explained to provide a deeper understanding of the reaction mechanics.

Protocol 1: Synthesis of the Precursor from Saccharin

The synthesis of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide is a two-step process starting from saccharin. The first step involves the conversion of the lactam carbonyl in saccharin to a more reactive chloroimine functionality. The second step is a nucleophilic aromatic substitution (SNAr) with methylamine.

G Saccharin Saccharin PCl5 PCl₅ / POCl₃ Saccharin->PCl5 Chloro_Intermediate 3-Chloro-1,2-benzisothiazole 1,1-dioxide PCl5->Chloro_Intermediate Chlorination (Step 1) Methylamine Methylamine (CH₃NH₂) in Solvent Chloro_Intermediate->Methylamine Title_Compound N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide Methylamine->Title_Compound Nucleophilic Substitution (Step 2)

Caption: Workflow for the synthesis of the title precursor.

Step 1: Synthesis of 3-Chloro-1,2-benzisothiazole 1,1-dioxide

This intermediate is a critical building block.[1] Its synthesis from saccharin using chlorinating agents like phosphorus pentachloride (PCl₅) is a well-established method.[1][3]

  • Materials:

    • Saccharin (1.0 eq)

    • Phosphorus pentachloride (PCl₅) (1.2 eq)

    • Phosphorus oxychloride (POCl₃) (as solvent or co-reagent)

    • Toluene or other high-boiling inert solvent

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (for HCl gas), add saccharin and phosphorus pentachloride.

    • Add phosphorus oxychloride or toluene as a solvent.

    • Heat the mixture under reflux (typically 110-130°C) for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

    • Causality: The high temperature is necessary to drive the reaction, which converts the amide carbonyl into a chloro-substituted imine. PCl₅ is the primary chlorinating agent.

    • After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This hydrolyzes the remaining phosphorus halides.

    • The solid product, 3-chloro-1,2-benzisothiazole 1,1-dioxide, precipitates.

    • Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like toluene or ethanol.

Step 2: Synthesis of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide

This step involves the reaction of the chloro-intermediate with methylamine. The chlorine at the 3-position is an excellent leaving group for nucleophilic substitution by amines.

  • Materials:

    • 3-Chloro-1,2-benzisothiazole 1,1-dioxide (1.0 eq)

    • Methylamine (solution in THF, ethanol, or water, e.g., 40 wt. %) (2.0-3.0 eq)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethanol, or Acetonitrile)

    • Triethylamine (optional, as an acid scavenger)

  • Procedure:

    • Dissolve the 3-chloro-1,2-benzisothiazole 1,1-dioxide in the chosen anhydrous solvent in a round-bottom flask.

    • Cool the solution in an ice bath (0°C).

    • Slowly add the methylamine solution dropwise with stirring. An excess of methylamine is used to drive the reaction to completion and to act as a scavenger for the HCl byproduct.

    • Causality: The reaction is exothermic; slow addition at low temperature controls the reaction rate and minimizes side products. The lone pair of electrons on the methylamine nitrogen attacks the electrophilic carbon at the 3-position, displacing the chloride ion.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, reduce the solvent volume under reduced pressure.

    • Add water to the residue to precipitate the product. If methylamine hydrochloride is soluble, the desired product should precipitate cleanly.

    • Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from ethanol or isopropanol can be performed for further purification.

Protocol 2: Application in N-Acylation (Representative Protocol)

The secondary amine functionality of the title compound is a prime site for derivatization. N-acylation is a fundamental transformation used to introduce a wide variety of functional groups, which is critical for structure-activity relationship (SAR) studies in drug development. This protocol describes a general method for acylating the precursor with an acyl chloride.

G cluster_0 Reaction Setup cluster_1 Work-up & Purification Precursor N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide Acyl_Chloride Acyl Chloride (R-COCl) Pyridine or Et₃N Product N-Acylated Product Acyl_Chloride->Product Acylation Reaction Quench Quench (e.g., H₂O) Product->Quench Extract Extraction Quench->Extract Purify Chromatography / Recrystallization Extract->Purify

Caption: General workflow for N-acylation of the precursor.

  • Objective: To synthesize an N-acyl derivative, for example, N-(1,1-dioxo-1,2-benzisothiazol-3-yl)-N-methylacetamide.

  • Materials:

    • N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide (1.0 eq)

    • Acetyl chloride (1.1 eq)

    • Anhydrous Dichloromethane (DCM) or THF

    • A non-nucleophilic base, such as Pyridine or Triethylamine (1.2 eq)

  • Procedure:

    • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide in anhydrous DCM.

    • Add the base (e.g., pyridine) to the solution and cool the flask to 0°C in an ice bath.

    • Causality: The base is crucial. It neutralizes the HCl generated during the reaction, preventing it from protonating the starting amine (which would render it unreactive) and driving the equilibrium towards the product.

    • Slowly add the acetyl chloride dropwise to the stirred solution.

    • After addition, remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove the base), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-acylated derivative.

Conclusion

N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide serves as an accessible and highly functionalized building block for chemical synthesis. The protocols provided herein demonstrate a reliable pathway to its synthesis from inexpensive starting materials and a robust method for its subsequent derivatization. The ability to easily perform reactions such as N-acylation opens the door for the rapid generation of compound libraries, making this precursor a valuable tool for researchers in drug development and materials science.

References

  • El-Sayed, M. A. A., & Partington, S. (2009). Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride). SAGE Publications.
  • PubChem. 1,2-Benzisothiazol-3-amine, N-methyl-, 1,1-dioxide. National Center for Biotechnology Information. [Link]

  • Lombardino, J. G., & Wiseman, E. H. (1972). Sudoxicam and related N-heterocyclic carboxamides of 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide. Potent nonsteroidal antiinflammatory agents. Journal of Medicinal Chemistry, 15(8), 848–849.
  • Google Patents. CN1850811A - Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds.

Sources

Application

Application Note: A Multi-Tiered Strategy for the Biological Screening of Novel 1,2-Benzisothiazole Derivatives

Introduction: The Therapeutic Potential of the 1,2-Benzisothiazole Scaffold The 1,2-benzisothiazole core is a "privileged" heterocyclic structure in medicinal chemistry, forming the foundation for a multitude of compound...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1,2-Benzisothiazole Scaffold

The 1,2-benzisothiazole core is a "privileged" heterocyclic structure in medicinal chemistry, forming the foundation for a multitude of compounds with diverse and potent pharmacological activities.[1] Derivatives have demonstrated significant therapeutic potential, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[1][2] The versatility of this scaffold makes it a compelling starting point for novel drug discovery campaigns.[2]

This document outlines a comprehensive, multi-tiered application and protocol guide for the initial biological screening of novel 1,2-benzisothiazole derivatives, using the hypothetical molecule "Compound-X" (N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide) as an exemplar. The strategy detailed herein follows a logical progression from broad-based cytotoxicity screening to more focused mechanistic and pathway-specific analyses, providing a robust framework for identifying and characterizing new bioactive agents.[3][4]

Tier 1: Primary Screening - Assessing General Cytotoxicity

Rationale: The foundational step in screening for potential anticancer agents is to determine a compound's general effect on cell viability and proliferation.[3] This initial screen serves to identify if Compound-X possesses cytotoxic activity and to determine its potency across a panel of relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for this purpose. It measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow MTT salt to purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Protocol 1: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound-X in a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Compound-X (dissolved in DMSO to create a 10 mM stock solution)

  • MTT solution (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette, CO2 incubator, microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in 5% CO2 to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of Compound-X in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO only) and a no-cell background control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate.[5][8]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Gently mix on an orbital shaker for 15 minutes.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of Compound-X to determine the IC50 value using non-linear regression.

Data Presentation: Sample Cytotoxicity Data
Cell LineTissue of OriginCompound-X IC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer12.8
HCT116Colon Cancer> 50

Tier 2: Mechanistic Elucidation - Kinase Inhibition Profiling

Rationale: Many 1,2-benzisothiazole derivatives exert their effects by inhibiting key cellular enzymes, such as protein kinases.[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its components are frequently mutated or overactive in human cancers.[9][10][11] If Compound-X shows potent cytotoxicity, particularly in a cell line known for PI3K/Akt pathway dependency (like certain breast cancers), a logical next step is to assess its ability to directly inhibit key kinases in this pathway.[12]

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine if Compound-X directly inhibits the enzymatic activity of a specific kinase (e.g., PI3K or Akt).

Materials:

  • Recombinant human kinase (e.g., PI3Kα or Akt1)

  • Specific substrate for the kinase (e.g., a peptide or lipid)

  • ATP (often radiolabeled, e.g., [γ-32P]ATP, for sensitive detection)[13][14]

  • Kinase reaction buffer

  • Compound-X

  • Method for separating substrate from product (e.g., SDS-PAGE, filter binding)

  • Detection system (e.g., autoradiography, phosphorimager)

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, its substrate, and kinase buffer.

  • Inhibitor Addition: Add varying concentrations of Compound-X (or vehicle control) to the reaction tubes. Pre-incubate for 10-15 minutes at room temperature to allow for binding.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of MgCl2 and [γ-32P]ATP.[15]

  • Incubation: Incubate the reaction at 30°C or 37°C for a defined period (e.g., 20-30 minutes).

  • Terminate Reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and heating to 95°C for 5 minutes.[13][15]

  • Separation and Detection: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to an autoradiography film or a phosphorimager screen to visualize the phosphorylated substrate.[13]

  • Quantification: Quantify the band intensity corresponding to the phosphorylated substrate. Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Tier 3: Cellular Pathway Validation - Western Blot Analysis

Rationale: An in vitro kinase assay confirms direct enzyme inhibition. The final validation step is to demonstrate that Compound-X engages its target within a cellular context and produces the expected downstream effect.[16] Western blotting is a fundamental technique used to detect specific proteins and their post-translational modifications, such as phosphorylation. By treating cells with Compound-X and probing for the phosphorylated (activated) form of Akt (p-Akt at Ser473), we can confirm pathway inhibition.[12][17]

Protocol 3: Western Blot for Akt Phosphorylation

Objective: To assess the effect of Compound-X on the phosphorylation status of Akt in intact cancer cells.

Materials:

  • MCF-7 cells (or other sensitive cell line)

  • Compound-X

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[16][18]

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST).[18]

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of Compound-X (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 2-6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with supplemented lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add 4x SDS-PAGE sample buffer and denature by boiling at 95°C for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted in blocking buffer) overnight at 4°C with gentle agitation.[19]

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total Akt.

Visualizations: Workflows and Pathways

Screening Workflow

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Assay cluster_2 Tier 3: Cellular Validation a Compound-X Synthesis & QC b MTT Cytotoxicity Assay (Cancer Cell Line Panel) a->b c Identify Potent 'Hit' (e.g., IC50 < 10 µM in MCF-7) b->c d In Vitro Kinase Assay (e.g., PI3K / Akt) c->d e Confirm Direct Inhibition (Kinase IC50) d->e f Western Blot Analysis (p-Akt levels in cells) e->f g Further Development f->g Lead Optimization

Caption: A tiered workflow for screening novel 1,2-benzisothiazole derivatives.

PI3K/Akt Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits CompoundX Compound-X (Hypothesized Target) CompoundX->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway with the hypothesized point of inhibition.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). PI3K/Akt signalling pathway and cancer. Nature Reviews Drug Discovery, 4(12), 988-1004. Retrieved from [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • PubChem. (n.d.). PI3K/AKT Signaling in Cancer. Retrieved from [Link]

  • Mabuchi, S., Kuroda, H., Takahashi, R., & Sasano, T. (2021). PI3K/AKT/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Cancers, 13(11), 2846. Retrieved from [Link]

  • Moon, S., Kim, W., Kim, J., & Kim, S. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(21), e2602. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Andrews, B., & Measday, V. (2000). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]

  • Vitali, F., et al. (1996). Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation. Il Farmaco, 51(7), 493-501. Retrieved from [Link]

  • Singh, A. K., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science, 12(1), 001-013. Retrieved from [Link]

  • Sebastian, R., & Mathew, J. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 4(3), 337-344. Retrieved from [Link]

  • Harris, L. G., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17741–17753. Retrieved from [Link]

  • Mahapatra, D. K., & Hazra, S. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences, 12(1), 13-19. Retrieved from [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. Retrieved from [Link]

  • Viani, F., et al. (2017). Synthesis and anti-bacterial activity of a library of 1,2-benzisothiazol-3(2H)-one (BIT) derivatives amenable of crosslinking to polysaccharides. ResearchGate. Retrieved from [Link]

  • Lee, J. H., et al. (2015). A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening. Genome Medicine, 7, 68. Retrieved from [Link]

Sources

Method

"N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide" for antiviral drug design

Application Notes & Protocols for Antiviral Drug Design: Investigating N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide Introduction: The Scientific Rationale for Investigating a Novel Benzisothiazole Derivative The globa...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Antiviral Drug Design: Investigating N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide

Introduction: The Scientific Rationale for Investigating a Novel Benzisothiazole Derivative

The global challenge of emerging and resilient viral diseases necessitates the continuous exploration of novel chemical scaffolds for therapeutic development. The 1,2-benzisothiazole nucleus, a privileged heterocyclic structure, has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules.[1][2][3][4][5] Derivatives of this scaffold, including those related to saccharin (1,2-benzisothiazol-3-one 1,1-dioxide), have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and, notably, antiviral properties.[1][2][5][6][7] This documented potential makes the systematic evaluation of novel derivatives a scientifically sound strategy in the quest for new antiviral agents.

This guide focuses on N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide (CAS: 7677-47-6), a specific but under-explored derivative of this promising class.[8] While direct antiviral data for this exact compound is not yet prevalent in public literature, its structural similarity to other bioactive benzisothiazoles provides a strong rationale for its investigation.[5][6]

These application notes provide a comprehensive, field-proven framework for the systematic evaluation of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide as a potential antiviral drug candidate. The protocols herein are designed as a self-validating system, integrating computational prediction with robust in vitro experimental validation to guide researchers from initial hit identification to preliminary mechanism of action studies.

Part 1: In Silico Profiling & Virtual Screening

Expertise & Experience: Before committing to costly and time-consuming wet-lab synthesis and testing, a robust in silico evaluation is paramount.[9] Computational methods allow for the rapid, cost-effective prediction of a compound's drug-like properties and its potential to interact with known viral targets.[9][10][11][12] This initial phase serves to de-risk the project by identifying potential liabilities and prioritizing the most promising candidates.

Protocol 1.1: ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Causality: A compound's therapeutic potential is critically dependent on its pharmacokinetic and safety profile. Predicting these properties early helps to eliminate candidates that are likely to fail in later stages of development due to poor bioavailability or toxicity.[13][14]

Step-by-Step Methodology:

  • Structure Preparation: Obtain the 2D structure of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide and convert it to a 3D format using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • SMILES Generation: Generate the SMILES (Simplified Molecular-Input Line-Entry System) string for the compound: CN=C1C2=CC=CC=C2S(=O)(=O)N1.

  • Platform Selection: Utilize a validated web-based tool for ADMET prediction, such as SwissADME or admetSAR.[13][15]

  • Parameter Analysis: Input the SMILES string and analyze the key output parameters. Pay close attention to:

    • Lipinski's Rule of Five: Assesses drug-likeness and potential for oral bioavailability.[16]

    • Gastrointestinal (GI) Absorption: Predicts the likelihood of absorption from the gut.

    • Blood-Brain Barrier (BBB) Permeation: Indicates potential for CNS effects (desirable or undesirable).

    • CYP450 Inhibition: Predicts potential for drug-drug interactions.

    • Toxicity Predictions: Flags potential for mutagenicity or carcinogenicity.[14]

Data Presentation: Predicted ADMET Profile

ParameterPredicted ValueInterpretation & Significance
Molecular Weight196.23 g/mol [8]Compliant with Lipinski's Rule (<500), favorable for absorption.
LogP(Predicted Value)Indicates lipophilicity; impacts absorption and distribution.
H-Bond Donors(Predicted Value)Compliant with Lipinski's Rule (<5), favorable for membrane permeability.
H-Bond Acceptors(Predicted Value)Compliant with Lipinski's Rule (<10), favorable for membrane permeability.
GI Absorption(Predicted Value)High prediction suggests good potential for oral administration.
BBB Permeant(Predicted Value)Informs potential for CNS-targeting or off-target effects.
Ames Toxicity(Predicted Value)"NO RISK" prediction is a critical early safety indicator.[14]
Protocol 1.2: Molecular Docking Against Key Viral Targets

Causality: Molecular docking predicts the binding affinity and orientation of a small molecule to the active site of a protein target.[11] This structure-based approach allows for the prioritization of compounds that are most likely to inhibit the function of critical viral enzymes, such as proteases or polymerases.[10][12][17]

Step-by-Step Methodology:

  • Target Selection: Identify high-priority viral protein targets. Examples include:

    • SARS-CoV-2 Main Protease (Mpro/3CLpro): Essential for viral replication.

    • Influenza Neuraminidase: Crucial for viral release from host cells.[17]

    • HIV Reverse Transcriptase: A key target for anti-retroviral drugs.[12]

    • Dengue Virus NS2B-NS3 Protease: A validated target for anti-dengue therapeutics.[2]

  • Protein & Ligand Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Schrödinger Maestro.

    • Prepare the 3D structure of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide, ensuring correct protonation states.

  • Docking Execution:

    • Define the binding site (grid box) on the target protein based on the location of the native ligand or known active site residues.

    • Perform the docking simulation using validated software (e.g., AutoDock Vina, Glide).[11]

  • Analysis of Results:

    • Binding Energy (kcal/mol): A lower binding energy suggests a more favorable interaction. Compare this value to a known inhibitor (control).

    • Interaction Analysis: Visualize the docked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues. This provides a mechanistic hypothesis for the inhibition.[6]

Part 2: In Vitro Antiviral Screening & Potency Assessment

Expertise & Experience: While in silico results are predictive, experimental validation is the definitive measure of antiviral activity. The following protocols establish a tiered screening cascade, starting with a broad assessment of activity and cytotoxicity, followed by a precise determination of potency.

Workflow: Antiviral Screening Cascade

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action A Compound Acquisition (N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide) B Cytotoxicity Assay (CC50) in Host Cell Line A->B Parallel Evaluation C Single-Dose Antiviral Assay (% Inhibition) A->C E Calculate Selectivity Index (SI) SI = CC50 / EC50 B->E D Dose-Response Antiviral Assay (EC50 Determination) C->D If Active & Non-Toxic D->E F Time-of-Addition Assay E->F If SI > 10 G Target-Specific Assays (e.g., Enzyme Inhibition) F->G G cluster_0 Viral Life Cycle cluster_1 Potential Inhibition Points A 1. Attachment & Entry B 2. Uncoating A->B C 3. Genome Replication B->C D 4. Protein Synthesis & Assembly C->D E 5. Budding & Release D->E I1 Entry Inhibitor I1->A I2 Polymerase Inhibitor I2->C I3 Protease Inhibitor I3->D I4 Neuraminidase Inhibitor I4->E

Caption: Potential targets for antiviral intervention in the viral life cycle.

Conclusion and Future Directions

This guide provides a foundational, multi-pillar strategy for the initial assessment of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide as a potential antiviral agent. By integrating predictive computational modeling with definitive in vitro assays, researchers can efficiently and robustly evaluate this novel compound. Positive results from this workflow—specifically, a high Selectivity Index and a defined target stage from the Time-of-Addition assay—would provide a strong rationale for advancing the compound to more complex studies, including lead optimization, resistance profiling, and eventual in vivo efficacy models. The benzisothiazole scaffold remains a promising area for drug discovery, and a systematic approach is key to unlocking its therapeutic potential. [3][5]

References

  • Computational Approaches to Designing Antiviral Drugs against COVID-19: A Comprehensive Review. PubMed. Available at: [Link]

  • Computational Approaches for the Design and Development of Antiviral Compounds: A Review. ResearchGate. Available at: [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease. PMC - NIH. Available at: [Link]

  • Benzothiazole derivatives in the design of antitumor agents. PubMed. Available at: [Link]

  • Mechanisms of action of antiviral drugs. EBSCO Research Starters. Available at: [Link]

  • Computational design and profiling of novel 1,2-benzisothiazole derivatives as multi-target anticancer agents. Preprints.org. Available at: [Link]

  • Antiviral Drug Screening. Virology Research Services. Available at: [Link]

  • Next-Generation Antiviral Therapies: Integrating Computational Design and In Vitro Evaluations. Longdom Publishing. Available at: [Link]

  • Computational modeling of the pharmacological actions of some antiviral agents against SARS-CoV-2. PMC - PubMed Central. Available at: [Link]

  • Computational Approaches in the Discovery and Development of Therapeutic and Prophylactic Agents for Viral Diseases. Ingenta Connect. Available at: [Link]

  • Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). PubMed. Available at: [Link]

  • A review: Mechanism of action of antiviral drugs. PMC - PubMed Central. Available at: [Link]

  • What are the mechanisms of action of the antivirals?. NCBI Bookshelf. Available at: [Link]

  • 7 steps for screening antiviral drugs. DIFF Biotech. Available at: [Link]

  • Viral Entry Assays and Molecular Docking to Identify Antiviral Agents. JoVE. Available at: [Link]

  • Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. Unife.it. Available at: [Link]

  • Antiviral & Antimicrobial Testing. Charles River Laboratories. Available at: [Link]

  • Antiviral Drugs and their mechanism of action. Slideshare. Available at: [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available at: [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC - NIH. Available at: [Link]

  • Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation. ACS Publications. Available at: [Link]

  • Saccharin derivatives as inhibitors of interferon-mediated inflammation. PubMed - NIH. Available at: [Link]

  • IN SILICO DESIGN AND DOCKING STUDIES OF NOVEL BENZOTHIAZOLE DERIVED TRIAZOLE AS A POTENTIAL ANTIDIABETIC AGENTS. World Journal of Pharmaceutical and Life Sciences. Available at: [Link]

  • Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. Journal of King Saud University - Science. Available at: [Link]

  • Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. The International Journal of Science & Technoledge. Available at: [Link]

  • Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. Frontiers in Chemistry. Available at: [Link]

  • Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin. PMC - NIH. Available at: [Link]

  • Sweetener saccharin shows surprise power against antibiotic resistance. Brunel University of London. Available at: [Link]

  • 1,2-Benzisothiazol-3-amine 1,1-dioxide. PubChem. Available at: [Link]

  • 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. ResearchGate. Available at: [Link]

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  • Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. NIH. Available at: [Link]

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Sources

Application

Application Notes and Protocols for N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide in Material Science: A Prospective Analysis

Abstract: This document provides a detailed exploration of the potential applications of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide in the field of material science. Direct research on the material applications of t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed exploration of the potential applications of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide in the field of material science. Direct research on the material applications of this specific compound is limited; therefore, this guide extrapolates potential uses from the well-documented functionalities of its core chemical moieties: the benzisothiazole dioxide and saccharin derivative families. We present prospective applications in advanced polymer synthesis and functional coatings, complete with theoretical justifications and detailed, adaptable experimental protocols. This guide is intended for researchers and scientists in materials development and drug discovery who are interested in exploring novel chemical entities for advanced material design.

Part 1: Introduction to N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide

N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide, with a CAS Number of 7677-47-6, is a heterocyclic compound belonging to the class of sultams, which are cyclic sulfonamides.[1][2] Its structure is derived from saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), a widely known artificial sweetener.[1] While the biological and pharmaceutical activities of saccharin and its derivatives are extensively studied, their applications in material science are an emerging area of interest.[1][3]

The structural features of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide—namely the rigid benzisothiazole core, the reactive amine group, and the electron-withdrawing sulfonyl group—suggest its potential utility as a monomer or a functional additive in the synthesis of advanced materials. This guide will focus on two primary areas of prospective application:

  • Monomer for High-Performance Polyimides: Leveraging the thermal stability of the benzisothiazole ring.

  • Functionalization Agent for Redox-Responsive Polymers: Utilizing the amine group for incorporation into polymer backbones.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₈H₈N₂O₂S[2]
Molecular Weight 196.23 g/mol [2]
CAS Number 7677-47-6[2][4]
Appearance Solid[2]

Part 2: Prospective Application in High-Performance Polymers

The benzisothiazole moiety is a component of various thermally stable polymers.[5] Polyimides, in particular, are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace and electronics.[5] The incorporation of heterocyclic rings like benzisothiazole into the polyimide backbone can further enhance these properties.

Application Note 1: Synthesis of Novel Polyimides

We hypothesize that N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide can act as a diamine monomer in a polycondensation reaction with a dianhydride to form a novel polyimide. The resulting polymer would feature the benzisothiazole dioxide moiety as a pendant group, which could impart unique solubility and electronic characteristics to the final material.

Causality of Experimental Choices:

  • Dianhydride Selection: Pyromellitic dianhydride (PMDA) is chosen as a common, rigid dianhydride that readily undergoes polycondensation to form high-performance polyimides.

  • Solvent System: A polar aprotic solvent like N,N-dimethylacetamide (DMAc) is selected to dissolve the monomers and the resulting poly(amic acid) precursor.

  • Two-Step Polymerization: A two-step process involving the formation of a soluble poly(amic acid) followed by thermal or chemical imidization is a standard and reliable method for producing high-quality polyimide films.

Protocol 1: Synthesis of a Polyimide from N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide and PMDA

Materials:

  • N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide

  • Pyromellitic dianhydride (PMDA)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Acetic anhydride

  • Pyridine

  • Methanol

  • Nitrogen gas supply

  • Glass reaction vessel with mechanical stirrer and nitrogen inlet/outlet

Procedure:

Step 1: Poly(amic acid) Synthesis

  • In a flame-dried glass reaction vessel under a nitrogen atmosphere, dissolve N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide (1 equivalent) in anhydrous DMAc.

  • Once fully dissolved, slowly add pyromellitic dianhydride (PMDA) (1 equivalent) to the solution in small portions with continuous stirring.

  • Allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere to form a viscous poly(amic acid) solution.

Step 2: Thermal Imidization (for film formation)

  • Cast the poly(amic acid) solution onto a glass substrate.

  • Place the cast film in a vacuum oven and heat according to the following program:

    • 100°C for 1 hour

    • 200°C for 1 hour

    • 300°C for 1 hour

  • Cool the oven to room temperature and carefully peel the resulting polyimide film from the substrate.

Step 3: Chemical Imidization (for bulk polymer)

  • To the poly(amic acid) solution, add acetic anhydride (4 equivalents) and pyridine (2 equivalents) as dehydrating agent and catalyst, respectively.

  • Stir the mixture at room temperature for 12 hours.

  • Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol.

  • Filter the precipitate, wash with methanol, and dry in a vacuum oven at 80°C for 24 hours.

Expected Outcome: A novel polyimide with pendant N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide moieties. The thermal and mechanical properties of this polymer should be characterized by thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA).

Workflow Diagram: Polyimide Synthesis

Polyimide_Synthesis cluster_synthesis Poly(amic acid) Synthesis cluster_thermal Thermal Imidization cluster_chemical Chemical Imidization Monomer1 N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide Reaction1 Polycondensation (24h, RT, N2) Monomer1->Reaction1 Monomer2 Pyromellitic Dianhydride (PMDA) Monomer2->Reaction1 Solvent Anhydrous DMAc Solvent->Reaction1 PAA Poly(amic acid) Solution Reaction1->PAA Cast Cast on Substrate PAA->Cast Reaction2 Dehydration (12h, RT) PAA->Reaction2 Heating Stepwise Heating (100-300°C) Cast->Heating Film Polyimide Film Heating->Film Reagents Acetic Anhydride Pyridine Reagents->Reaction2 Precipitate Precipitate in Methanol Reaction2->Precipitate Dry Vacuum Dry Precipitate->Dry Powder Polyimide Powder Dry->Powder

Caption: Workflow for polyimide synthesis.

Part 3: Prospective Application in Functional Coatings

Benzothiazole derivatives have been successfully incorporated into copolymers to create redox-responsive materials.[6] These "smart" polymers can change their properties in response to a specific stimulus, such as the presence of a reducing agent. This functionality is particularly useful in biomedical applications for drug delivery and creating dynamic cell culture surfaces.[6]

Application Note 2: Development of Redox-Responsive Copolymers

The amine group of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide can be modified to introduce a polymerizable group, such as a methacrylate. The resulting monomer could then be copolymerized with a hydrophilic monomer (e.g., polyethylene glycol methacrylate) to create a copolymer. While the benzisothiazole dioxide itself is not redox-active in the same way as a disulfide bond, its presence could influence the polymer's hydrophilicity and interaction with biological molecules. For true redox-responsiveness, a disulfide-containing monomer would need to be included in the copolymerization.

Here, we propose a protocol to first functionalize the amine group and then copolymerize it.

Protocol 2: Synthesis of a Functional Methacrylate Monomer and Subsequent Copolymerization

Materials:

  • N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide

  • Methacryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Poly(ethylene glycol) methyl ether methacrylate (PEGMEMA)

  • Azobisisobutyronitrile (AIBN)

  • 1,4-Dioxane, anhydrous

Procedure:

Step 1: Synthesis of Methacrylate-Functionalized Monomer

  • In a round-bottom flask under nitrogen, dissolve N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add methacryloyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting monomer by column chromatography.

Step 2: RAFT Copolymerization

  • In a Schlenk flask, combine the synthesized methacrylate monomer, PEGMEMA, AIBN (as initiator), and a suitable RAFT agent in anhydrous 1,4-dioxane.

  • Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in an oil bath preheated to 70°C and stir for the desired reaction time.

  • Stop the polymerization by exposing the mixture to air and cooling in an ice bath.

  • Precipitate the copolymer in cold diethyl ether, filter, and dry under vacuum.

Expected Outcome: An amphiphilic copolymer with pendant benzisothiazole dioxide groups. The polymer's solution properties and potential for self-assembly into micelles or nanoparticles can be investigated.

Logical Diagram: Functional Monomer Synthesis and Polymerization

Monomer_Polymerization cluster_monomer Monomer Synthesis cluster_polymer Copolymerization Start N-methyl-1,2-benzisothiazol- 3-amine 1,1-dioxide Reaction_M Acylation (0°C to RT) Start->Reaction_M Reagent Methacryloyl Chloride Triethylamine Reagent->Reaction_M Purify_M Purification Reaction_M->Purify_M Monomer Functional Monomer Purify_M->Monomer Reaction_P RAFT Polymerization (70°C) Monomer->Reaction_P Comonomer PEGMEMA Comonomer->Reaction_P Initiator AIBN / RAFT Agent Initiator->Reaction_P Purify_P Precipitation Reaction_P->Purify_P Copolymer Functional Copolymer Purify_P->Copolymer

Caption: Logical flow for creating a functional copolymer.

Part 4: Conclusion and Future Outlook

While direct, established applications of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide in material science are not yet present in the literature, its chemical structure offers intriguing possibilities. The protocols and application notes presented here are based on established principles in polymer chemistry and the known functionalities of related benzisothiazole and saccharin derivatives.[5][7] These outlines serve as a scientifically grounded starting point for researchers to explore the potential of this compound in creating novel high-performance polymers and functional materials. Future research should focus on the synthesis and thorough characterization of materials incorporating this moiety to validate these prospective applications.

References

  • A Review on Recent Development and biological applications of benzothiazole derivatives - Progress in Chemical and Biochemical Research. Available at: [Link]

  • Development of saccharin-based materials for cancer detection - JMC Fine Chemicals. Available at: [Link]

  • Benzothiazole-disulfide based redox-responsive polymers: facile access to reversibly functionalizable polymeric coatings - RSC Publishing. Available at: [Link]

  • Synthesis, properties, and application of new benzothiazole-based sensitisers in polymer chemistry | Request PDF - ResearchGate. Available at: [Link]

  • Benzothiazole Derivatives of Chitosan and Their Derived Nanoparticles: Synthesis and In Vitro and In Vivo Antibacterial Effects - MDPI. Available at: [Link]

  • N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry - Preprints.org. Available at: [Link]

  • Synthesis of N-benzothiazole derivative imide on polymeric chain, have possible biological activity. Available at: [Link]

  • Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin - PMC - NIH. Available at: [Link]

  • Catalytic Applications of Saccharin and its Derivatives in Organic Synthesis - ResearchGate. Available at: [Link]

  • Rui Fausto Martins Ribeiro da Silva Lourenço | CIÊNCIAVITAE. Available at: [Link]

  • Rui Fausto Martins Ribeiro da Silva Lourenço (C214-FA2C-778B) | CIÊNCIAVITAE. Available at: [Link]

  • A Review: Saccharin Discovery, Synthesis, and Applications. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide" solubility and stability issues

Technical Support Center: N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for N-methyl-1,2-benzisothiazol-3-...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the experimental challenges associated with this compound. Due to the limited specific literature on this molecule, this guide synthesizes data from structurally related compounds, such as saccharin and other benzisothiazole derivatives, with fundamental chemical principles to offer robust troubleshooting strategies.

The core structure of this compound is a derivative of saccharin, where the carbonyl oxygen at the 3-position is replaced by a methylamino group, forming an exocyclic imine. This structural feature is central to understanding its solubility and stability characteristics.

Part 1: Frequently Asked Questions (FAQs) on Solubility

Q1: My compound is insoluble in my standard aqueous assay buffer. What is the recommended approach?

This is a common observation. The N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide molecule possesses a rigid, bicyclic aromatic structure, which inherently limits its aqueous solubility. Unlike its parent compound, saccharin, which is acidic and can be solubilized as a salt in basic solutions, your compound lacks the acidic proton on the nitrogen, making its solubility less dependent on pH in the typical biological range[1][2].

Your primary strategy should be to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock into your aqueous buffer. Direct dissolution in aqueous media is unlikely to be successful.

Q2: What are the best organic solvents for preparing a high-concentration stock solution?

For compounds with low aqueous solubility, polar aprotic solvents are generally the first choice.[3][4] We recommend starting with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents have a high capacity to dissolve a wide range of organic molecules.

Recommended Starting Solvents for Stock Solutions:

SolventClassBoiling Point (°C)Key Considerations
DMSO Polar Aprotic189Excellent solvating power. Hygroscopic. Ensure anhydrous grade is used and stored properly.
DMF Polar Aprotic153Good alternative to DMSO. Can be more easily removed under vacuum if necessary.
Ethanol Polar Protic78.4May be used if the compound shows good solubility and is compatible with the assay system.
Methanol Polar Protic64.7Similar to ethanol, but can be more volatile.

Always test solubility on a small scale first before dissolving your entire stock of the compound.

Q3: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. How can I resolve this?

This indicates that you are exceeding the kinetic solubility of the compound in your final aqueous solution.[4] The key is to maintain a low enough final concentration of the compound and a tolerable final concentration of the organic co-solvent.

Troubleshooting Protocol for Aqueous Dilution:

  • Check Final Co-solvent Concentration: Ensure the final concentration of DMSO or DMF in your assay is as low as possible, typically ≤1% and ideally ≤0.5%, as higher concentrations can be cytotoxic or interfere with the experiment.

  • Increase Mixing Energy: When diluting, add the stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion can help prevent localized high concentrations that initiate precipitation.

  • Gentle Warming: Briefly warming the aqueous solution to 37°C may increase the solubility limit. However, be cautious, as elevated temperatures can accelerate degradation (see Stability section).

  • Sonication: A brief sonication in a water bath can help break up aggregates and re-dissolve precipitated material.

If precipitation persists, you may need to lower the final concentration of the compound in your working solution.

Part 2: Troubleshooting Solubility - A Workflow

The following workflow provides a systematic approach to achieving successful solubilization for your experiments.

Solubility_Workflow start Start: Obtain Solid Compound prep_stock Prepare 10-50 mM Stock Solution in Anhydrous DMSO or DMF start->prep_stock test_sol Small-Scale Solubility Test: Does it dissolve completely? prep_stock->test_sol test_sol->prep_stock No, try another solvent (e.g., DMF, Ethanol) stock_ok Stock Solution Prepared Successfully test_sol->stock_ok Yes dilute_aq Dilute Stock into Aqueous Buffer (e.g., to 100 µM) stock_ok->dilute_aq observe_precip Observe for Precipitation dilute_aq->observe_precip no_precip Working Solution is Ready observe_precip->no_precip No Precipitation precip_yes Precipitation Occurs observe_precip->precip_yes Precipitation troubleshoot Troubleshooting Steps: 1. Increase vortexing speed. 2. Warm buffer to 37°C. 3. Sonicate briefly. precip_yes->troubleshoot re_eval Re-evaluate: Does precipitate re-dissolve? troubleshoot->re_eval re_eval->no_precip Yes lower_conc Action: Lower the final compound concentration or increase the final % of organic co-solvent (if assay permits). re_eval->lower_conc No precip_no No precip_yes2 Yes lower_conc->dilute_aq

Caption: Systematic workflow for dissolving N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide.

Part 3: Understanding and Mitigating Stability Issues

The stability of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide is primarily governed by two potential hydrolytic pathways. Understanding these is critical for ensuring the integrity of your experimental results.

Primary Degradation Pathways
  • Imine Hydrolysis (Most Likely Pathway): The exocyclic C=N bond is an imine (or Schiff base). Imines are susceptible to hydrolysis, particularly under acidic conditions, to yield the corresponding carbonyl compound and amine.[5][6][7][8] In this case, hydrolysis would cleave the C=N bond, regenerating the parent saccharin structure and releasing methylamine. This is the most probable degradation route in aqueous solutions.

  • Sulfonamide Ring Hydrolysis (Less Likely Pathway): The core 1,2-benzisothiazole 1,1-dioxide is a cyclic sulfonamide (a sultam). Sulfonamides are generally stable to hydrolysis under neutral and basic conditions but can be cleaved under strongly acidic or basic conditions, often requiring elevated temperatures. This pathway is less of a concern under typical biological assay conditions (pH 6-8, room temperature).

Degradation_Pathways cluster_0 Primary Pathway (Aqueous, Acid-Catalyzed) cluster_1 Secondary Pathway (Harsh Conditions) Compound N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide C=N Imine Bond S-N Sulfonamide Bond Saccharin Saccharin Compound->Saccharin Imine Hydrolysis (H₂O, H⁺) Methylamine Methylamine RingOpened Ring-Opened Products (e.g., Sulfamoylbenzoic acid derivatives) Compound->RingOpened Sulfonamide Hydrolysis (Strong Acid/Base, Heat)

Caption: Potential degradation pathways for the target compound.

Q4: How can I prevent the degradation of my compound in solution?

Preventing degradation hinges on minimizing exposure to conditions that favor hydrolysis.

  • Stock Solutions: Prepare and store stock solutions in anhydrous aprotic solvents like DMSO or DMF. The absence of water will prevent hydrolysis.

  • Aqueous Solutions: Always prepare aqueous working solutions fresh on the day of the experiment. Do not store aqueous solutions for extended periods.

  • pH Control: If your experiment allows, use buffers with a neutral to slightly alkaline pH (pH 7.0 - 8.0). Avoid acidic buffers (pH < 6), as these will significantly accelerate the rate of imine hydrolysis.[7][8]

Q5: What are the optimal storage conditions for the solid compound and my stock solutions?

Proper storage is crucial for maintaining the long-term integrity of your compound.

  • Solid Compound: Store the solid material in a tightly sealed container in a cool, dark, and dry place. A desiccator at room temperature or storage at 4°C is recommended.

  • Stock Solutions: Store stock solutions at -20°C or -80°C.[4] To avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound, we strongly recommend aliquoting the stock solution into single-use volumes. If the compound is light-sensitive, use amber vials or wrap vials in aluminum foil.

Part 4: Key Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 20 mM stock solution in DMSO.

Materials:

  • N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide (MW: 196.23 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Appropriate microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Tare a clean, dry microcentrifuge tube on the analytical balance.

  • Carefully weigh approximately 2.0 mg of the solid compound into the tube. Record the exact weight.

  • Calculate the required volume of DMSO using the formula: Volume (µL) = (Weight (mg) / 196.23 g/mol ) * (1 / 20 mmol/L) * 1,000,000 µL/L For 2.0 mg, the required volume is approximately 509.6 µL.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming (to ~30°C) or sonication may be used if dissolution is slow.

  • (Recommended) Aliquot the stock solution into smaller, single-use volumes in properly labeled tubes.

  • Store the stock solution and aliquots at -20°C or -80°C.

Protocol 2: Preliminary Stability Assessment in Aqueous Buffer

This protocol provides a framework for a simplified forced degradation study to assess the compound's stability in your specific experimental buffer.[9][10][11][12]

Objective: To estimate the rate of degradation in your chosen aqueous buffer by comparing a freshly prepared sample to one incubated under stressed conditions.

Procedure:

  • Prepare a fresh 100 µM working solution of the compound in your test buffer (e.g., PBS, pH 7.4) from your DMSO stock. The final DMSO concentration should be ≤0.5%.

  • Immediately analyze a portion of this solution (T=0 sample) using a suitable analytical method (e.g., HPLC-UV, LC-MS) to obtain an initial peak area for the parent compound.

  • Incubate the remaining working solution under conditions relevant to your experiment (e.g., 37°C for 4 hours).

  • After incubation, re-analyze the solution (T=4h sample) using the same analytical method.

  • Analysis:

    • Compare the peak area of the parent compound in the T=0 and T=4h samples. A significant decrease (>10-15%) suggests instability under your experimental conditions.

    • Examine the chromatogram for the appearance of new peaks. A peak with the retention time and mass corresponding to saccharin would be strong evidence of imine hydrolysis.

    • If significant degradation is observed, consider adjusting buffer pH (if possible), reducing incubation time, or running the experiment at a lower temperature.

This self-validating protocol empowers you to make informed decisions about your experimental design, ensuring the reliability and reproducibility of your data.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • Imine and Enamine Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved January 7, 2026, from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACDBio. Retrieved January 7, 2026, from [Link]

  • Imine Hydrolysis. (n.d.). BYJU'S. Retrieved January 7, 2026, from [Link]

  • Imines – Properties, Formation, Reactions, and Mechanisms. (2022, March 7). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • Imine Hydrolysis. (2018, October 30). News-Medical.Net. Retrieved January 7, 2026, from [Link]

  • Hydrolysis of imines to give ketones (or aldehydes). (n.d.). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. (2012, June 30). PubMed. Retrieved January 7, 2026, from [Link]

  • Forced Degradation Studies. (n.d.). Creative Biolabs. Retrieved January 7, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). IVT Network. Retrieved January 7, 2026, from [Link]

  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs. Retrieved January 7, 2026, from [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (n.d.). Inorganic Chemistry. Retrieved January 7, 2026, from [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Reactivity and Mechanism in the Hydrolysis of β-Sultams. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved January 7, 2026, from [Link]

  • Synthesis and properties of N-substituted saccharin derivatives. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

  • What to do when compound did not dissolve in organic solvent? (2015, April 23). ResearchGate. Retrieved January 7, 2026, from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved January 7, 2026, from [Link]

  • Synthesis of Novel Saccharin Derivatives. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • The physical properties of saccharin. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • ChemInform Abstract: Synthesis and Properties of N-Substituted Saccharin Derivatives. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Saccharin. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • A Review: Saccharin Discovery, Synthesis, and Applications. (2024, December 10). ResearchGate. Retrieved January 7, 2026, from [Link]

  • The Synthesis of Some Derivatives of Saccharin*. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Artificial sugar saccharin and its derivatives: role as a catalyst. (2020, October 6). PubMed Central. Retrieved January 7, 2026, from [Link]

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Optimization

"N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide" reaction byproduct analysis

Document ID: TSC-NMBA-202601-Rev1 Last Updated: January 20, 2026 Introduction This technical support guide is intended for researchers, scientists, and drug development professionals working with N-methyl-1,2-benzisothia...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-NMBA-202601-Rev1

Last Updated: January 20, 2026

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide (Product ID: CHEM-345). This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to facilitate successful synthesis, purification, and analysis of the target compound. Our goal is to proactively address common experimental challenges, ensuring the integrity and reproducibility of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and properties of the starting material, 1,2-benzisothiazol-3-amine 1,1-dioxide, and the final N-methylated product.

Q1: What are the recommended storage conditions for 1,2-benzisothiazol-3-amine 1,1-dioxide and its N-methyl derivative?

A1: Both compounds are solids that are stable under standard laboratory conditions. For long-term storage, we recommend keeping the containers tightly closed in a dry, well-ventilated place away from strong oxidizing agents.[1] No special storage temperature is required, but avoiding excessive heat is prudent to prevent potential decomposition over extended periods.

Q2: What are the primary safety hazards associated with these compounds?

A2: The parent compound, 1,2-benzisothiazol-3-amine 1,1-dioxide, is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It can also cause skin and serious eye irritation.[2] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a certified chemical fume hood.

Q3: In which solvents are the starting material and the N-methyl product soluble?

A3: Benzisothiazole derivatives are generally soluble in common organic solvents but insoluble in water. For the methylation reaction, polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (ACN) are suitable. For purification and analysis, solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH) are commonly used.

Part 2: Reaction Troubleshooting Guide

This section is structured to help you diagnose and resolve issues that may arise during the synthesis of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide.

Workflow Diagram: Troubleshooting Reaction Issues

This diagram outlines the logical steps for diagnosing a problematic reaction.

troubleshooting_workflow cluster_start Problem Identification cluster_analysis Initial Analysis cluster_diagnosis Diagnosis of Common Issues cluster_solutions Corrective Actions start Reaction Outcome Unsatisfactory (Low Yield / Impure Product) tlc_hplc Analyze Crude Reaction Mixture (TLC, LC-MS) start->tlc_hplc Step 1 issue1 High % of Starting Material (SM) tlc_hplc->issue1 Observation A issue2 Presence of Unknown Byproduct(s) tlc_hplc->issue2 Observation B issue3 Low Overall Mass Recovery tlc_hplc->issue3 Observation C sol1 Incomplete Reaction: - Increase reaction time/temp - Check base/reagent quality issue1->sol1 sol2 Side Reaction: - Identify byproduct structure (NMR, MS) - Adjust stoichiometry - Consider alternative methylating agent issue2->sol2 sol3 Product Degradation/Loss: - Check workup pH - Ensure extraction efficiency issue3->sol3 byproduct_formation cluster_main Desired Reaction Pathway cluster_side Side Reaction SM Starting Material (Primary Amine) Anion Deprotonated Anion SM->Anion - H⁺ Base Base (e.g., K₂CO₃) MeI CH₃-I Product Desired Product (Secondary Amine) Anion->Product + CH₃-I QuatSalt Over-methylation Byproduct (Quaternary Salt) Product->QuatSalt + CH₃-I (Excess)

Sources

Troubleshooting

Technical Support Center: Recrystallization of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide

Welcome to our dedicated technical support guide for the purification of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide (Catalog #48721; CAS #7677-47-6) via recrystallization. This document is designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the purification of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide (Catalog #48721; CAS #7677-47-6) via recrystallization. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into obtaining high-purity crystalline material. We will address common challenges and provide robust troubleshooting strategies to ensure the success of your experiments.

Introduction: The Science of Purifying N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide

N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide is a solid organic compound whose purification is critical for consistent downstream applications. Recrystallization remains the gold standard for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by cooling to allow the pure compound to crystallize while impurities remain in the solution (the "mother liquor").

While no standardized recrystallization protocol for this specific molecule is widely published, extensive internal data and experience with analogous benzisothiazole derivatives allow us to provide a robust starting procedure and a comprehensive troubleshooting guide. A related compound, 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, has been successfully recrystallized from chloroform, which provides a logical starting point for solvent selection.

Part 1: Recommended Recrystallization Protocol

This protocol is a validated starting point for the recrystallization of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide. Researchers should be prepared to optimize solvent volumes and cooling rates based on the initial purity of their material.

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Based on the successful recrystallization of structurally similar compounds, chloroform is the recommended starting solvent. It is crucial to use a high-purity, dry solvent to avoid introducing contaminants.

  • Dissolution:

    • Place the crude N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.

    • Add a magnetic stir bar or a boiling chip to ensure smooth boiling.

    • In a fume hood, add a minimal amount of chloroform (start with ~10-15 mL) to the flask.

    • Gently heat the mixture on a hot plate with stirring. The boiling point of chloroform is approximately 61°C. Do not overheat.

    • Continue to add small aliquots of hot chloroform until the solid completely dissolves. The goal is to create a saturated solution at the boiling point of the solvent.[1][2][3]

  • Hot Filtration (if necessary):

    • If insoluble impurities (e.g., dust, particulate matter) are observed in the hot solution, a hot filtration step is required to remove them.[4][5][6][7]

    • Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the fluted filter paper into the clean, pre-heated flask. This step must be performed rapidly to prevent premature crystallization in the funnel.[5][8]

  • Crystallization:

    • Cover the flask with a watch glass to prevent solvent evaporation and contamination.

    • Allow the flask to cool slowly and undisturbed to room temperature on a benchtop insulated with a few paper towels or a cork ring. Slow cooling is critical for the formation of large, pure crystals.[9][10]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold chloroform to remove any remaining mother liquor.

    • Allow the crystals to dry on the filter paper under vacuum for several minutes, then transfer them to a watch glass for final drying in a vacuum oven at a temperature well below the compound's melting point.

Data Summary Table
ParameterRecommended Value/SolventRationale
Compound N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxideTarget for purification.
Starting Solvent Chloroform (CHCl₃)Proven efficacy for analogous structures.
Initial Solvent Ratio ~10-15 mL per 1 g of crude solidA starting point to avoid using excessive solvent.
Dissolution Temp. ~60-61°C (Boiling point of CHCl₃)Ensures maximum solubility for creating a saturated solution.
Cooling Protocol Slow cooling to room temp, then ice bathPromotes the growth of large, pure crystals and maximizes yield.
Wash Solvent Ice-cold ChloroformRemoves adhering impurities without significantly redissolving the product.

Part 2: Troubleshooting and FAQs

This section addresses the most common issues encountered during the recrystallization of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[11][12] This typically happens if the melting point of the compound is lower than the temperature of the solution when it becomes supersaturated, or if the concentration of impurities significantly depresses the melting point.[11][13][14]

  • Immediate Action: Re-heat the solution until the oil redissolves completely.

  • Troubleshooting Steps:

    • Add More Solvent: The most common cause is that the solution is too concentrated, causing the compound to come out of solution at a temperature above its melting point. Add a small amount (10-20% more) of hot solvent to the clear solution and attempt to cool it again.[11][15]

    • Slow Down Cooling: Cool the solution much more slowly. A hot solution should never be placed directly into an ice bath. Allow it to cool to room temperature over a longer period, perhaps by insulating the flask.[15]

    • Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point. Consider a lower-boiling point solvent in which the compound has similar solubility characteristics.

    • Use a Mixed-Solvent System: A mixed-solvent system can lower the saturation temperature. Dissolve the compound in a "good" solvent (one in which it is highly soluble), then add a "poor" solvent (one in which it is insoluble) dropwise at the boiling point until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate, then cool slowly.[1][16][17]

Q2: No crystals are forming, even after cooling in an ice bath. What went wrong?

A2: This is a common issue that usually indicates the solution is not supersaturated, meaning too much solvent was used initially.[9][15]

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[18][19][20][21]

      • Seeding: Add a tiny crystal of the crude starting material (a "seed crystal") to the solution. This provides a template for crystallization.[19][20][21][22]

    • Reduce Solvent Volume: If induction techniques fail, there is likely too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) in a fume hood. Then, allow the solution to cool again.[11][15]

    • Try a Different Solvent System: The chosen solvent may be too effective, keeping the compound in solution even at low temperatures. Re-evaluate your solvent choice.[3]

Q3: My crystal yield is very low. How can I improve it?

A3: A low yield can result from several factors. While some loss of product to the mother liquor is unavoidable, yields can often be improved.[3][18]

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. Using too much solvent is the most common cause of low recovery.[3][15][18]

    • Ensure Complete Cooling: Make sure the flask has spent adequate time in an ice bath (at least 30 minutes) to maximize precipitation.

    • Avoid Premature Crystallization: If the product crystallizes in the funnel during hot filtration, it will be discarded with the filter paper, reducing the yield. Ensure your filtration apparatus is adequately pre-heated.[8]

    • Second Crop Recovery: Do not discard the mother liquor immediately. You can often recover a "second crop" of crystals by boiling off some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.[11]

Q4: The final crystals are colored, but the pure compound should be colorless. How do I remove colored impurities?

A4: Colored impurities are often large, polar molecules with extended conjugation. They can sometimes be removed by using activated charcoal.

  • Protocol Modification:

    • After dissolving the crude solid in the hot solvent, remove the flask from the heat.

    • Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

    • Proceed with the cooling and crystallization steps as described above.

    • Important Note: Using too much charcoal can adsorb your product, leading to a lower yield.[11]

Part 3: Visualization of Troubleshooting Workflow

The following diagram illustrates the decision-making process when troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Start Recrystallization Protocol dissolve Dissolve Crude Solid in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Does the Compound 'Oil Out'? cool->oiling_out crystals_form Do Crystals Form? no_crystals Issue: No Crystals crystals_form->no_crystals No check_yield Crystals Formed. Is Yield Acceptable? crystals_form->check_yield Yes oiling_out->crystals_form No oiled Issue: Oiling Out oiling_out->oiled Yes induce Action: Induce Crystallization (Scratch/Seed) no_crystals->induce reduce_solvent Action: Reduce Solvent Volume induce->reduce_solvent If Fails reduce_solvent->cool reheat Action: Reheat Solution oiled->reheat add_solvent Action: Add More Solvent & Cool Slowly reheat->add_solvent add_solvent->cool low_yield Issue: Low Yield check_yield->low_yield No end_success Success: Pure Crystals Collected check_yield->end_success Yes optimize_solvent Action: Re-run with Minimal Hot Solvent low_yield->optimize_solvent second_crop Action: Recover Second Crop from Mother Liquor low_yield->second_crop Also consider optimize_solvent->end_success Improved

Caption: Troubleshooting workflow for recrystallization.

References

  • Brainly. (2023). Describe two techniques that can be used to induce crystallization. Link

  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?. Link

  • Columbia University. (n.d.). recrystallization-2.doc.pdf. Link

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Link

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Link

  • University of California, Los Angeles. (n.d.). Recrystallization. Link

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Link

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Link

  • LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Link

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Link

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. Link

  • WonderHowTo. (2008). How to Do Hot Filtration & Recrystallization in the Chem Lab. Link

  • Nichols, L. (2022). 1.5E: Hot Filtration. Chemistry LibreTexts. Link

  • Safrole. (n.d.). Recrystallization and hot filtration. Link

  • Science Learning Center, University of Michigan-Dearborn. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Link

  • Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Link

  • University of Colorado Boulder. (n.d.). Recrystallization. Link

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Link

  • Royal Society of Chemistry: Education. (n.d.). Hot gravity filtration | Resource. Link

  • BOC Sciences. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.

  • Dartmouth College. (2009). Experiment 9 — Recrystallization. Link

  • Nichols, L. (2022). 3.6D: Mixed Solvent Crystallization. Chemistry LibreTexts. Link

  • University of Florida. (2006). Crystallisation Techniques. Link

  • American Chemical Society. (2002). Inducing Crystallization by Nucleation. Chemical Education Xchange. Link

  • Columbia University. (n.d.). Recrystallization-1.pdf. Link

  • LibreTexts. (2025). 3.5: Inducing Recrystallization. Chemistry LibreTexts. Link

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Link

  • Nichols, L. (2022). 3.5E: Initiating Crystallization. Chemistry LibreTexts. Link

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Link

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Optimization

Technical Support Center: Degradation Pathways and Troubleshooting for N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide

A Foreword from the Senior Application Scientist: Welcome to the technical support guide for "N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide." It has come to our attention that specific, peer-reviewed degradation data f...

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from the Senior Application Scientist:

Welcome to the technical support guide for "N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide." It has come to our attention that specific, peer-reviewed degradation data for this particular molecule is not widely available in current scientific literature. This often occurs with novel compounds, specialized intermediates, or metabolites.

However, the principles of chemical degradation are universal. The core structure of your compound is a 1,2-benzisothiazole 1,1-dioxide, which is shared by the well-studied compound Saccharin . Furthermore, the exocyclic amine and sulfonamide-like functionality provide chemical similarities to the sulfonamide class of compounds.

This guide leverages established knowledge from these closely related analogues to provide you with robust, scientifically-grounded strategies for investigating degradation pathways and troubleshooting your experiments. The principles and methodologies outlined here are directly applicable and will empower you to confidently characterize the stability of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most probable degradation pathways for N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide under forced degradation conditions?

A1: Based on its chemical structure, N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide is susceptible to degradation via hydrolysis, oxidation, and photolysis. The primary points of attack on the molecule are the sulfonamide-like bond within the heterocyclic ring, the exocyclic C-N bond, and the aromatic benzene ring.

  • Hydrolytic Degradation (Acidic/Basic): The most likely point of hydrolytic cleavage is the S-N bond within the isothiazole ring. This would lead to the opening of the ring structure. Studies on related sulfonamides confirm that cleavage of the S-N bond is a major degradation pathway.[1] A secondary, less likely pathway could involve the hydrolysis of the exocyclic C-N bond, releasing methylamine.

  • Oxidative Degradation: The benzene ring and the sulfur atom are susceptible to oxidation. Oxidative stress, typically applied using hydrogen peroxide (H₂O₂), can lead to hydroxylation of the benzene ring.[1][2][3] The sulfur atom is already in its highest oxidation state (+6), making it stable against further oxidation. However, strong oxidative conditions can promote ring cleavage. Studies on saccharin, which shares the same core ring, show that advanced oxidation processes effectively break down the molecule, suggesting the ring system is vulnerable under these conditions.[2][3][4][5] Ozonation of the related compound 1,2-benzisothiazol-3(2H)-one (BIT) has been shown to produce saccharin through oxidation of the sulfur atom, indicating the ring can undergo oxidative transformation.[6]

  • Photolytic Degradation: Exposure to UV light can induce degradation. For sulfonamides, two major photodegradation pathways are cleavage of the sulfonamide bond and extrusion of SO₂.[7] For your compound, this could result in cleavage of the ring S-N bond or cleavage of the C-S bond. Additionally, the benzene ring can undergo photo-hydroxylation.[1] Given that many benzisothiazole derivatives are sensitive to light, opaque or foil-wrapped containers are recommended during photostability studies.[8]

A diagram illustrating these hypothetical pathways is provided below.

Degradation_Pathways cluster_main N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide cluster_products Potential Degradation Products main Parent Compound hydrolysis Ring-Opened Product (Hydrolysis) main->hydrolysis  Hydrolysis (Acid/Base) oxidation Hydroxylated Benzene Ring (Oxidation) main->oxidation  Oxidation (e.g., H₂O₂) photolysis1 SO₂ Extrusion Product (Photolysis) main->photolysis1  Photolysis (UV Light) photolysis2 C-S Cleavage Product (Photolysis) main->photolysis2

Caption: Hypothetical degradation pathways for N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide.

Q2: I need to set up a forced degradation study. Can you provide a reliable, step-by-step protocol?

A2: Certainly. A forced degradation study is essential for developing a stability-indicating analytical method.[9][10] The goal is to achieve 5-20% degradation of the parent compound.[11][12] If you observe complete degradation, reduce the stressor concentration, temperature, or exposure time.

Experimental Protocol: Forced Degradation Study

Objective: To generate potential degradation products of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide for the development of a stability-indicating HPLC method.

Materials:

  • N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • HPLC-grade water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC vials

  • Thermostatic oven

  • Photostability chamber (ICH Q1B compliant)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., 50:50 ACN:Water). This concentration is a common starting point for degradation studies.[12]

  • Stress Conditions (Perform in parallel):

    • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place 10 mL of the stock solution in a thermostatic oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose 10 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Run a dark control (sample wrapped in aluminum foil) in parallel.

  • Sample Preparation for Analysis:

    • After the specified time, cool all samples to room temperature.

    • Neutralize the acid and base hydrolysis samples to approximately pH 7 using NaOH or HCl, respectively. This is critical to stop the reaction and prevent damage to the HPLC column.

    • Dilute all stressed samples, including the controls, with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

    • Filter the samples through a 0.45 µm syringe filter before injecting into the HPLC system.

  • Controls:

    • Unstressed Control: Dilute the stock solution to the final concentration without applying any stress.

    • Blank Controls: Subject the solvent mixture (without the compound) to all stress conditions to identify any peaks originating from the solvent or reagents.

  • Analysis: Analyze all samples by a suitable reverse-phase HPLC method with UV or MS detection. The method should be capable of separating the parent peak from any new peaks that appear.

Caption: General workflow for a forced degradation study.

Q3: My HPLC chromatogram shows drifting retention times for the parent peak in my degradation samples. What's the cause and how do I fix it?

A3: Retention time drift is a common issue that can compromise data integrity. The most likely causes are related to the mobile phase, the column, or the instrument itself.[13]

Potential Cause Explanation & Troubleshooting Steps
Inadequate Column Equilibration The column chemistry requires time to stabilize with the mobile phase. Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting your analytical run.[14]
Mobile Phase Composition Change The mobile phase may be improperly mixed, or one component may be evaporating faster than the other. Solution: Prepare fresh mobile phase daily. If using a gradient mixer, ensure it is functioning correctly by running a diagnostic test.[15] Using pre-mixed solvents can also ensure consistency.
Temperature Fluctuations The laboratory's ambient temperature can affect retention times. A change of just a few degrees can cause noticeable drift. Solution: Use a column oven to maintain a constant, controlled temperature for the analytical column.[14]
Column Degradation The stationary phase can degrade, especially when exposed to extreme pH values from unneutralized hydrolysis samples. Solution: Always neutralize acidic or basic samples before injection. Operate the column within its recommended pH range (typically 2-8 for silica-based columns).[14] If the column is old or has been subjected to harsh conditions, it may need to be replaced.
Pump Malfunction or Leaks Inconsistent flow from the pump due to worn seals or leaks will cause retention times to fluctuate.[13] Solution: Check the system for any visible leaks, especially around fittings. Monitor the pump pressure; significant fluctuations are a sign of a problem. Perform routine pump maintenance, including seal replacement.
Q4: I am seeing broad or tailing peaks for my degradation products. How can I improve the peak shape?

A4: Poor peak shape can make quantification difficult and inaccurate. Broadening and tailing often point to chemical or physical issues within the HPLC system.

Potential Cause Explanation & Troubleshooting Steps
Sample Solvent Incompatibility Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion. Solution: Whenever possible, dissolve and dilute your sample in the initial mobile phase.
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to broad, fronting, or tailing peaks. Solution: Reduce the injection volume or dilute the sample further.
Secondary Silanol Interactions Acidic silanol groups on the silica packing can interact with basic analytes (like amines), causing peak tailing. Your compound contains amine groups. Solution: Work at a lower pH (e.g., pH 3) to protonate the silanols and reduce interaction. Alternatively, use a well-end-capped column or a column with a different stationary phase (e.g., Phenyl-Hexyl).[16]
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly seated to eliminate dead volume.
Column Contamination or Void Contaminants from previous injections can build up at the head of the column, or a void can form in the packing material. Solution: Use a guard column to protect the analytical column from strongly retained sample components.[15] If contamination is suspected, flush the column with a strong solvent. If a void is present, the column will likely need to be replaced.

References

  • Baranowska, I., & Kusa, J. (2018). Photodegradation of Sulfonamides and Their N (4)-acetylated Metabolites in Water by Simulated Sunlight Irradiation: Kinetics and Identification of Photoproducts. PubMed. Available at: [Link]

  • Allhands, F. R., & Johnson, J. D. (1981). Photodegradation of Sulfa Drugs by Fluorescent Light. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Zhang, L., et al. (2014). Degradation of Artificial Sweetener Saccharin Sodium by Advanced Oxidation Technology. Applied Mechanics and Materials. Available at: [Link]

  • Li, M., et al. (2017). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. ResearchGate. Available at: [Link]

  • Lin, Y.-C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed. Available at: [Link]

  • Ye, Z., et al. (2022). Degradation of saccharin by UV/H2O2 and UV/PS processes: A comparative study. Chemosphere. Available at: [Link]

  • Lin, Y.-C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science & Technology. Available at: [Link]

  • Ye, Z., et al. (2022). Degradation of saccharin by UV/H2O2 and UV/PS processes: A comparative study. ResearchGate. Available at: [Link]

  • Dirany, A., et al. (2016). Degradation of artificial sweetener saccharin in aqueous medium by electrochemically generated hydroxyl radicals. PubMed. Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column. SIELC. Available at: [Link]

  • Koroša, A., & Levstek, M. (2020). Biodegradation of the artificial sweetener saccharin in surface waters and groundwaters. Acta hydrotechnica. Available at: [Link]

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  • Zhang, L., et al. (2014). Degradation of Artificial Sweetener Saccharin Sodium by Advanced Oxidation Technology. Scientific.Net. Available at: [Link]

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  • Corcoll, N., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. Available at: [Link]

  • Labcompare. (2024). Troubleshooting Common HPLC Issues. Labcompare.com. Available at: [Link]

  • Buerge, I. J., et al. (2011). Saccharin and Other Artificial Sweeteners in Soils: Estimated Inputs from Agriculture and Households, Degradation, and Leaching to Groundwater. Environmental Science & Technology. Available at: [Link]

  • Teasdale, A., et al. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Perkola, N., et al. (2016). Degradation of artificial sweeteners via direct and indirect photochemical reactions. Environmental Science and Pollution Research. Available at: [Link]

  • Britannica, The Editors of Encyclopaedia. (2024, March 10). saccharin. Encyclopædia Britannica. Available at: [Link]

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  • Singh, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Available at: [Link]

  • Jooken, E., Amery, R., & Meesschaert, B. (2024). Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid. Scientific Research Publishing. Available at: [Link]

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  • Carlsson, M. (2022). Analysis of Benzisothiazolinone in process water from operations that handle large amounts of paint residues. Diva-portal.org. Available at: [Link]

  • Lee, S. H., et al. (2023). Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC-MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. PubMed. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.com. Available at: [Link]

  • Felis, E., et al. (2016). Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight. Water Research. Available at: [Link]

  • SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS Life Science Services. Available at: [Link]

  • de la Cruz, N., et al. (2015). Microbial Degradation of 2-Benzothiazole Derivatives: A Review. ResearchGate. Available at: [Link]

  • Li, Z., et al. (2020). Study on the removal of benzisothiazolinone biocide and its toxicity: The effectiveness of ozonation. ResearchGate. Available at: [Link]

  • Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules. Available at: [Link]

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Sources

Troubleshooting

Technical Support Center: Synthesis of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide

Welcome to the technical support center for the synthesis of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and avoid the formation of critical impurities. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

I. Synthetic Strategy Overview

The most common and reliable route to N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide involves a two-step process starting from commercially available saccharin.

  • Step 1: Chlorination of Saccharin. Saccharin is first converted to the reactive intermediate, 3-chloro-1,2-benzisothiazole 1,1-dioxide. This is a critical step where the primary impurity can be introduced.

  • Step 2: Amination with Methylamine. The 3-chloro intermediate is then subjected to nucleophilic substitution with methylamine to yield the final product. Careful control of reaction conditions is necessary to prevent side reactions.

Below is a visual representation of this synthetic pathway.

Synthesis_Pathway Saccharin Saccharin Chloro_Intermediate 3-chloro-1,2-benzisothiazole 1,1-dioxide Saccharin->Chloro_Intermediate  PCl5 or SOCl2/DMF   Final_Product N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide Chloro_Intermediate->Final_Product  CH3NH2  

Caption: Overall synthetic scheme for N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide.

II. Step 1: Synthesis of 3-chloro-1,2-benzisothiazole 1,1-dioxide - FAQs and Troubleshooting

This initial chlorination step is pivotal. The primary challenge is the potential for forming the isomeric impurity, 2-chlorosulfonylcyanobenzene, which can complicate purification and impact the yield of the desired intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common chlorinating agents for this reaction, and which is preferred?

A1: The most commonly cited chlorinating agents are phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF). While both can be effective, thionyl chloride in the presence of a catalyst is often preferred for its milder reaction conditions and the gaseous nature of its byproducts (SO₂ and HCl), which simplifies workup. PCl₅ is a strong chlorinating agent but can lead to more aggressive reaction conditions and the formation of solid phosphorus oxychloride (POCl₃) as a byproduct, which requires careful removal.

Q2: What is the primary impurity formed during this step and how does it arise?

A2: The major impurity is 2-chlorosulfonylcyanobenzene.[1] It is a structural isomer of the desired product and is formed through a ring-opening mechanism of the saccharin starting material under the reaction conditions. The formation of this impurity is often favored by higher reaction temperatures and prolonged reaction times.

Q3: How can I monitor the progress of the reaction and the formation of the 2-chlorosulfonylcyanobenzene impurity?

A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. The starting saccharin, the desired 3-chloro product, and the 2-chlorosulfonylcyanobenzene impurity will have different Rf values. It is advisable to use a solvent system such as ethyl acetate/hexanes to achieve good separation. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guide: Step 1
Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of 3-chloro-1,2-benzisothiazole 1,1-dioxide 1. Incomplete reaction. 2. Excessive formation of 2-chlorosulfonylcyanobenzene. 3. Hydrolysis of the product during workup.1. Monitor the reaction by TLC until all saccharin is consumed. Consider a slight excess of the chlorinating agent. 2. Maintain a lower reaction temperature (e.g., 50-60 °C). Avoid prolonged heating. 3. Ensure all workup steps are performed under anhydrous conditions until the product is isolated.
Product is an oil or fails to crystallize High proportion of the 2-chlorosulfonylcyanobenzene impurity, which can be an oil or a low-melting solid.Attempt to purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The two isomers should have different polarities.
Product is difficult to purify from the isomeric impurity Similar polarities of the product and the impurity.Consider converting the crude mixture to the desired N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide. The final product may be easier to purify from the corresponding sulfonamide impurity.
Experimental Protocol: Synthesis of 3-chloro-1,2-benzisothiazole 1,1-dioxide

This protocol is adapted from established procedures and is designed to minimize the formation of the ring-opened impurity.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add saccharin (1 equivalent) and a suitable solvent such as toluene or chlorobenzene.

  • Addition of Chlorinating Agent: If using thionyl chloride, add a catalytic amount of DMF (e.g., 0.1 equivalents). Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise at room temperature.

  • Reaction: After the addition is complete, heat the mixture to 50-60 °C and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like hexanes or by column chromatography.

III. Step 2: Synthesis of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide - FAQs and Troubleshooting

The final step involves the nucleophilic substitution of the chloride in the intermediate with methylamine. The main challenges in this step are ensuring complete reaction and avoiding hydrolysis of the starting material and product.

Frequently Asked Questions (FAQs)

Q1: What form of methylamine should I use?

A1: Methylamine can be used as a solution in a solvent like tetrahydrofuran (THF), ethanol, or water, or as a gas. A solution is generally easier and safer to handle in a laboratory setting. If using an aqueous solution of methylamine, be mindful of the potential for hydrolysis of the 3-chloro intermediate.

Q2: What are the likely impurities in this step?

A2: The most common impurities are:

  • Unreacted 3-chloro-1,2-benzisothiazole 1,1-dioxide: This indicates an incomplete reaction.

  • Saccharin: This can form if the 3-chloro intermediate hydrolyzes due to the presence of water.

  • N-methylsaccharin: This can form if the final product undergoes hydrolysis.

Q3: How can I drive the reaction to completion?

A3: Using a slight excess of methylamine (e.g., 1.2-2.0 equivalents) can help ensure the complete consumption of the 3-chloro intermediate. The reaction can also be gently heated if it is proceeding slowly at room temperature. Monitoring by TLC or HPLC is recommended.

Troubleshooting Guide: Step 2
Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide 1. Incomplete reaction. 2. Hydrolysis of the starting material or product.1. Use a slight excess of methylamine and consider increasing the reaction temperature or time. 2. If using aqueous methylamine, perform the reaction at a lower temperature to minimize hydrolysis. Alternatively, use a solution of methylamine in an organic solvent.
Product is contaminated with starting material Insufficient methylamine or reaction time/temperature.Rework the crude product with fresh methylamine. For purification, column chromatography can be effective.
Presence of saccharin or N-methylsaccharin in the product Hydrolysis due to water in the reaction mixture.Ensure anhydrous conditions if possible. If using aqueous methylamine, perform the reaction at low temperature and for the minimum time necessary. Purification can be achieved by recrystallization or chromatography.
Experimental Protocol: Synthesis of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide
  • Reaction Setup: In a round-bottom flask, dissolve 3-chloro-1,2-benzisothiazole 1,1-dioxide (1 equivalent) in a suitable solvent such as THF or acetonitrile.

  • Addition of Methylamine: Cool the solution in an ice bath. Slowly add a solution of methylamine (1.2-2.0 equivalents) in THF or ethanol.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system such as ethanol/water or by column chromatography on silica gel.

IV. Analytical Characterization

Accurate identification of the product and any impurities is crucial. Below is a table summarizing the expected analytical data.

Compound Appearance Expected ¹H NMR Signals (indicative) Expected IR Peaks (cm⁻¹)
3-chloro-1,2-benzisothiazole 1,1-dioxide White to off-white solidAromatic protons (multiplet, ~7.8-8.2 ppm)~1650 (C=N), ~1340 & 1180 (SO₂)
2-chlorosulfonylcyanobenzene Colorless oil or low-melting solidAromatic protons (multiplet, ~7.7-8.1 ppm)~2230 (C≡N), ~1380 & 1180 (SO₂Cl)
N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide White to off-white solidAromatic protons (multiplet, ~7.5-8.0 ppm), NH proton (broad singlet), Methyl protons (singlet, ~3.0 ppm)~3400 (N-H), ~1640 (C=N), ~1320 & 1170 (SO₂)

V. Visualization of Key Relationships

The following diagram illustrates the relationship between reaction conditions and the formation of the key impurity in Step 1.

Impurity_Formation High_Temp High Temperature Impurity 2-chlorosulfonylcyanobenzene High_Temp->Impurity  Favors Long_Time Prolonged Reaction Time Long_Time->Impurity  Favors Desired_Product 3-chloro-1,2-benzisothiazole 1,1-dioxide

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide

Welcome to the technical support center for the synthesis of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scalable synthesis of this important heterocyclic compound.

Introduction

N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide is a unique chemical entity with potential applications in medicinal chemistry and materials science. Scaling up its synthesis from the lab to pilot or manufacturing scale presents a unique set of challenges that require a thorough understanding of the reaction mechanism, potential side reactions, and optimization of process parameters. This guide provides a comprehensive overview of a proposed synthetic route and addresses common issues that may be encountered during the scale-up process.

Proposed Synthetic Workflow

The following diagram outlines the proposed two-step synthetic pathway for N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide, starting from the readily available 1,2-benzisothiazol-3-amine 1,1-dioxide.

Synthetic Workflow A 1,2-Benzisothiazol-3-amine 1,1-dioxide (Precursor) B N-methylation Reaction A->B Methylating Agent, Base, Solvent C N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide (Crude Product) B->C D Purification (Recrystallization/Chromatography) C->D E Final Product D->E

Caption: Proposed two-step synthesis and purification workflow.

Experimental Protocols

Part 1: Synthesis of 1,2-Benzisothiazol-3-amine 1,1-dioxide (Precursor)

While several routes exist for the synthesis of the benzisothiazole core, one common starting material is 2,2'-dithiobenzonitrile.[1] The following is a generalized procedure based on literature precedents.

Step-by-Step Protocol:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 2,2'-dithiobenzonitrile in a suitable solvent such as toluene or N,N-dimethylformamide (DMF).

  • Amine Addition: Prepare a solution of a secondary amine metal amide (e.g., lithium diethylamide) in a compatible solvent. Add this solution dropwise to the suspension of 2,2'-dithiobenzonitrile while maintaining the temperature between 0-10 °C.

  • Oxidation: After the initial reaction is complete (monitor by TLC or HPLC), add an oxidizing agent, such as a solution of chlorine in the same solvent, dropwise while carefully controlling the temperature below 20 °C.

  • Work-up: Upon completion of the oxidation, quench the reaction by adding water. The product can be extracted with a suitable organic solvent like ethyl acetate.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,2-benzisothiazol-3-amine 1,1-dioxide. This can be purified by recrystallization.

Part 2: N-methylation of 1,2-Benzisothiazol-3-amine 1,1-dioxide

The N-methylation of the precursor is a critical step that requires careful control to ensure selectivity and avoid over-alkylation. The following protocol is based on general methods for the N-alkylation of heterocyclic amines.[2][3]

Step-by-Step Protocol:

  • Reaction Setup: In a clean and dry reactor, dissolve the 1,2-benzisothiazol-3-amine 1,1-dioxide precursor in a polar aprotic solvent such as DMF or acetonitrile.[2]

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate or cesium carbonate, to the solution.[2] Stir the mixture for 30 minutes at room temperature to form the corresponding anion.

  • Methylation: Slowly add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture. Maintain the temperature between 20-25 °C. The use of a slight excess of the amine precursor relative to the methylating agent can help minimize over-methylation.[2]

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation: Once the reaction is complete, filter off the inorganic salts. The filtrate can be diluted with water to precipitate the crude product. Collect the solid by filtration and wash with cold water.

  • Purification: The crude N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Troubleshooting Guide

Troubleshooting_N_Methylation Start Low Yield of N-methyl Product Check1 Incomplete Conversion? Start->Check1 Check2 Side Product Formation? Start->Check2 Check3 Product Degradation? Start->Check3 Sol1 Increase reaction time or temperature. Consider a more reactive methylating agent (e.g., methyl triflate). Check1->Sol1 Yes Sol2 Over-methylation (quaternary salt)? Use excess amine starting material. Slowly add methylating agent. Check2->Sol2 Yes Sol3 O-methylation? Use a less polar solvent. Consider a different base. Check2->Sol3 Yes Sol4 Run reaction at lower temperature. Ensure inert atmosphere. Check3->Sol4 Yes

Caption: Decision tree for troubleshooting low yields in the N-methylation step.

Issue 1: Low or No Conversion of Starting Material
  • Potential Cause A: Insufficiently strong base. The acidity of the N-H proton on the exocyclic amine may require a stronger base for complete deprotonation.

    • Solution: Consider using a stronger base such as sodium hydride (NaH) in an anhydrous solvent like THF. Exercise caution as NaH is highly reactive.

  • Potential Cause B: Low reactivity of the methylating agent. Methyl iodide is generally reactive, but for less nucleophilic amines, a more potent agent might be needed.

    • Solution: Consider using dimethyl sulfate or methyl triflate. Be aware of the increased toxicity and reactivity of these reagents.[4]

  • Potential Cause C: Low reaction temperature. The reaction may be kinetically slow at room temperature.

    • Solution: Gradually increase the reaction temperature to 40-50 °C and monitor the progress. Be mindful that higher temperatures can also promote side reactions.[2]

Issue 2: Formation of Multiple Products (Low Selectivity)
  • Potential Cause A: Over-methylation. The product, N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide, can be further methylated to form a quaternary ammonium salt, which is a common issue in amine alkylations.[3]

    • Solution 1: Use a stoichiometric excess of the starting amine relative to the methylating agent. This statistically favors the mono-methylation of the starting material.[2]

    • Solution 2: Add the methylating agent slowly and in portions to maintain a low concentration in the reaction mixture.[2]

  • Potential Cause B: Methylation at the ring nitrogen. Although the exocyclic amine is generally more nucleophilic, some methylation may occur at the sulfonamide nitrogen.

    • Solution: The choice of solvent and counter-ion can influence the regioselectivity. Experiment with different solvents (e.g., acetonitrile, DMSO) and bases (e.g., K2CO3, Cs2CO3) to optimize for the desired product.

Issue 3: Difficult Purification
  • Potential Cause A: Similar polarity of starting material, product, and byproducts. This can make separation by chromatography or recrystallization challenging.

    • Solution 1: Optimize the reaction conditions to maximize the conversion and minimize byproduct formation.

    • Solution 2: For recrystallization, screen a wide range of solvent systems. An isocratic or gradient elution in column chromatography might be necessary.

  • Potential Cause B: Product is an oil or difficult to crystallize.

    • Solution: Attempt to form a salt (e.g., hydrochloride) of the product, which is often more crystalline and easier to handle.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions for this synthesis?

A1: Both steps involve hazardous reagents. 2,2'-dithiobenzonitrile and its derivatives can be toxic. Methylating agents like methyl iodide and dimethyl sulfate are toxic and carcinogenic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4] Reactions involving strong bases like NaH should be conducted under an inert atmosphere (nitrogen or argon) and away from moisture.

Q2: How can I monitor the reaction progress effectively?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: What are the critical parameters to control during scale-up?

A3:

  • Temperature Control: The N-methylation step is exothermic. Ensure the reactor has adequate cooling capacity to maintain the desired temperature.

  • Reagent Addition Rate: Slow and controlled addition of the methylating agent is crucial to manage the reaction exotherm and improve selectivity.[2]

  • Mixing: Efficient mixing is essential to ensure homogeneity, especially in heterogeneous mixtures involving solid bases.

Q4: What analytical techniques are recommended for final product characterization?

A4:

  • Identity: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Purity: HPLC is the preferred method for determining the purity of the final product.

  • Physical Properties: Melting point determination.

Quantitative Data Summary (Illustrative)

The following table provides an example of how to track and optimize reaction parameters for the N-methylation step.

EntryMethylating Agent (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)
1MeI (1.1)K₂CO₃ (1.5)DMF25126590
2MeI (1.1)K₂CO₃ (1.5)DMF5047585 (byproducts)
3MeI (1.05)Cs₂CO₃ (1.5)MeCN2588095
4(CH₃)₂SO₄ (1.1)K₂CO₃ (1.5)DMF2568596

References

  • BenchChem. (2025).
  • Reddit. (2021).
  • Master Organic Chemistry. (2017).
  • Guo, X., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(21), 6569.
  • American Chemical Society. (n.d.).
  • Sigma-Aldrich. (n.d.). N-Methyl-1,2-benzisothiazol-3-amine 1,1-dioxide.
  • National Center for Biotechnology Information. (n.d.). 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide.
  • Japanese Patent Office. (1994).
  • National Institute of Standards and Technology. (n.d.). 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide.
  • NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems.
  • Thieme. (2001). Product Class 16: Benzisothiazoles. Science of Synthesis, 11, 867-954.
  • Ivanova, Y., et al. (2024).
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
  • ResearchGate. (2008). 2-[(Methylsulfanyl)methyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide.
  • International Union of Crystallography. (2012). Methyl 3-[(1,1-dioxo-1λ6,2-benzothiazol-3-yl)
  • National Institute of Standards and Technology. (n.d.). 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide.
  • ChemicalBook. (n.d.). n-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide.
  • ResearchGate. (2008). 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide.
  • National Center for Biotechnology Information. (n.d.). 1,2-Benzisothiazol-3-amine 1,1-dioxide.
  • Yang, K., & Ge, H. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules, 29(8), 1873.

Sources

Troubleshooting

"N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide" handling and storage protocols

Welcome to the technical support guide for N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide (CAS: 7677-47-6). This document is designed for researchers, scientists, and drug development professionals to provide clear, act...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide (CAS: 7677-47-6). This document is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the handling, storage, and troubleshooting of this research chemical. As this compound is supplied for early-discovery research, this guide synthesizes data from safety sheets and fundamental chemical principles to ensure safe and effective experimentation.

Section 1: Quick Reference Data

For immediate reference, the key properties and safety information for N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide are summarized below.

PropertyValueSource
CAS Number 7677-47-6
Molecular Formula C₈H₈N₂O₂S[1]
Molecular Weight 196.23 g/mol [1]
Appearance Solid[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statement H319: Causes serious eye irritation[1]
Storage Class 11: Combustible Solids[1]
Water Hazard Class WGK 3: Severely hazardous to water[1]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling and storage of the compound.

Q1: What are the primary hazards associated with N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide and what immediate actions should be taken upon exposure?

A: The primary documented hazard is serious eye irritation (H319).[1] The GHS07 pictogram indicates that it may also cause skin irritation, or be harmful if swallowed or inhaled, although these are not its primary classifications.

  • Causality: The chemical structure contains functional groups that can interact with biological macromolecules. Eye tissue is particularly sensitive, and exposure can lead to inflammation and damage.

  • First Aid Protocol: In case of eye contact, immediately follow the P305 + P351 + P338 precautionary statement: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do, and continue rinsing.[1] Seek medical attention. For skin contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. If irritation or other symptoms persist in any case, seek medical advice.

Q2: What is the correct personal protective equipment (PPE) for handling this solid compound?

A: Standard laboratory PPE is required, with an emphasis on eye protection.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that meets government standards such as EN166 (EU) or NIOSH (US).

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Always use proper glove removal technique to avoid skin contact.

  • Body Protection: A standard lab coat is sufficient.

  • Respiratory Protection: Handling the solid powder should be done in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[2]

Q3: What are the optimal storage conditions for this compound to ensure its stability?

A: Proper storage is crucial for maintaining the compound's integrity.

  • Temperature: Store in a cool place.[2] Refrigeration is often suitable, but avoid freezing unless the stability in a frozen state is confirmed.

  • Atmosphere: Keep the container tightly closed in a dry and well-ventilated place.[2] The compound is a combustible solid, so it should be stored away from strong oxidizing agents.[1][3]

  • Container: Use the original manufacturer's container or a chemically compatible, tightly sealed container.

Q4: How should I dispose of waste containing N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide?

A: All waste must be handled as chemical waste according to your institution's and local regulations.

  • Key Consideration: This compound has a Water Hazard Class of 3 (WGK 3), indicating it is severely hazardous to aquatic life.[1] Therefore, it must not be disposed of down the drain or in general waste.

  • Procedure: Collect all waste material (including contaminated consumables like gloves and wipes) in a designated, sealed, and properly labeled hazardous waste container for collection by your institution's environmental health and safety department.

Section 3: Experimental Troubleshooting Guide

This section provides solutions to potential issues encountered during experimentation.

Scenario 1: Poor or Unexpected Solubility

  • Issue: The compound fails to dissolve in a chosen solvent, or solubility is lower than anticipated.

  • Scientific Rationale: The molecule possesses both a non-polar aromatic ring system and polar functional groups (amine, sulfone). This amphiphilic nature can lead to complex solubility behavior. The amine group may also be protonated or deprotonated depending on the pH of the solvent system, altering its polarity.

  • Troubleshooting Protocol:

    • Verify Purity: Before extensive testing, confirm the identity and purity of the compound if possible, as impurities can significantly impact solubility.

    • Systematic Solvent Testing: Begin with small quantities of the compound. Test a range of solvents from different classes.

      • Aprotic Polar: Start with common solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), which are often effective for this type of molecule.

      • Chlorinated: Dichloromethane (DCM) or Chloroform may be effective.

      • Alcohols: Methanol or Ethanol could work, especially if gentle heating is applied.

    • Utilize Co-solvents: If solubility is limited in a single solvent, try a co-solvent system (e.g., a mixture of an organic solvent and water).

    • Consider pH Adjustment: For aqueous solutions, adjusting the pH might improve solubility by protonating the amine group, thereby increasing its polarity.

    • Apply Energy: Gentle warming or sonication can help overcome the activation energy of dissolution. However, monitor for any signs of degradation (color change).

G cluster_solubility Workflow: Troubleshooting Solubility start Start: Compound Insoluble check_purity Verify Compound Purity start->check_purity test_dmso Test Aprotic Polar Solvents (e.g., DMSO, DMF) check_purity->test_dmso test_dcm Test Chlorinated Solvents (e.g., DCM) test_dmso->test_dcm No success Success: Compound Dissolved test_dmso->success Yes test_etoh Test Alcohols (e.g., EtOH, MeOH) test_dcm->test_etoh No test_dcm->success Yes adjust_ph Adjust pH (for aqueous systems) test_etoh->adjust_ph No test_etoh->success Yes use_energy Apply Gentle Heat / Sonication adjust_ph->use_energy No adjust_ph->success Yes use_energy->success Yes fail Consult Technical Support use_energy->fail No

Caption: A systematic workflow for addressing solubility issues.

Scenario 2: Inconsistent Analytical Results

  • Issue: You observe batch-to-batch variability, unexpected peaks in LC-MS, or complex NMR spectra, suggesting the presence of impurities or degradation.

  • Scientific Rationale: The Sigma-Aldrich product page notes that analytical data is not collected for this compound and the buyer assumes responsibility for confirming identity and purity.[1] Inconsistency can arise from contamination, degradation (e.g., hydrolysis, oxidation), or the presence of isomers or tautomers. The InChI string for this compound suggests the possibility of tautomerism, which could lead to multiple species in equilibrium in solution.[1]

  • Troubleshooting Protocol:

    • Prepare Fresh Solutions: Always prepare solutions immediately before use. If you must store solutions, aliquot them into single-use vials, purge with an inert gas (N₂ or Ar), and store at -20°C or -80°C, protected from light.

    • Control for pH: If using buffered solutions, ensure the pH is stable and appropriate for the compound. The amine functionality makes it sensitive to pH changes.

    • Analytical Method Validation:

      • LC-MS: Use a high-purity mobile phase and a clean column. Run a blank to check for system contamination. The compound might be interacting with the column; try a different column chemistry if peaks are broad or tailing.

      • NMR: Acquire spectra in a deuterated solvent that fully dissolves the compound (e.g., DMSO-d₆). Look for exchangeable protons (D₂O exchange experiment) to identify the amine proton. Variable temperature (VT) NMR could help resolve issues related to dynamic processes like tautomerism.

    • Re-purification: If purity is a concern, consider re-purification by a suitable method such as recrystallization or column chromatography.

G cluster_analytical Decision Tree: Troubleshooting Analytical Inconsistency start Inconsistent Analytical Data fresh_sol Prepare Fresh Solution & Re-analyze start->fresh_sol result_ok Problem Solved (Solution Stability Issue) fresh_sol->result_ok Consistent result_bad Still Inconsistent fresh_sol->result_bad Inconsistent check_method Is the analytical method validated? result_bad->check_method method_no Validate Method (Run Blanks, Standards) check_method->method_no No method_yes Method is Valid check_method->method_yes Yes method_no->start check_purity Purity Issue Suspected method_yes->check_purity consider_tautomers Consider Tautomers / Isomers (VT-NMR) check_purity->consider_tautomers Yes repurify Action: Re-purify Compound consider_tautomers->repurify

Caption: A decision tree for diagnosing inconsistent analytical results.

References

  • 1,2-Benzisothiazol-3-amine, N-(phenylmethyl)-, 1,1-dioxide SDS. LookChem. [Link]

  • Fidavio Safety Data Sheet. BASF. [Link]

  • 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. NIST WebBook. [Link]

  • 1,2-Benzisothiazole, 3-methyl-, 1,1-dioxide. PubChem. [Link]

  • 1,2-Benzisothiazol-3-amine 1,1-dioxide. PubChem. [Link]

  • 1,2-benzisothiazol-3(2H)-one. The Good Scents Company. [Link]

  • 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. ResearchGate. [Link]

  • 1,2-Benzisothiazol-3(2H)-one Safety Data Sheet. Carl Roth. [Link]

Sources

Optimization

Technical Support Center: Spectroscopic Analysis of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide

From the Desk of the Senior Application Scientist Welcome to the technical support guide for the spectroscopic analysis of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide (MW: 196.23 g/mol , Formula: C₈H₈N₂O₂S)[1]. This...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the spectroscopic analysis of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide (MW: 196.23 g/mol , Formula: C₈H₈N₂O₂S)[1]. This molecule, a sulfonamide derivative, presents unique analytical challenges due to potential tautomerism and limited published data. This guide is structured to address common issues encountered during routine spectroscopic analysis (NMR, MS, IR, UV-Vis) in a practical, question-and-answer format. Our goal is to move beyond simple procedural steps and explain the underlying principles, empowering you to diagnose and resolve issues effectively.

Initial Troubleshooting Workflow

Before diving into technique-specific issues, it's crucial to follow a logical diagnostic sequence. An unexpected result in one analysis can often be explained by another. This workflow ensures a systematic approach to problem-solving.

G cluster_0 Phase 1: Initial Check cluster_1 Phase 2: Technique-Specific Troubleshooting cluster_2 Phase 3: Resolution Start Problem: Unexpected Spectroscopic Result Purity 1. Confirm Sample Purity (TLC, LC-MS, Crude NMR) Start->Purity Start Here Structure 2. Verify Structural Identity (High-Res MS) Purity->Structure If pure... NMR NMR Issue? Structure->NMR If structure seems correct... MS MS Issue? NMR->MS No Consult Consult Specific FAQ Section (NMR, MS, IR, UV-Vis) NMR->Consult Yes IR_UV IR / UV-Vis Issue? MS->IR_UV No MS->Consult Yes IR_UV->Consult Yes End Problem Resolved Consult->End

Caption: General troubleshooting workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation, but the unique features of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide can lead to confusing spectra.

FAQ 1: My ¹H NMR spectrum shows very broad peaks, especially in the aromatic region. What's happening?

Answer: Peak broadening can stem from several factors, but for this specific molecule, two chemical phenomena are the most likely culprits[2][3]:

  • Tautomerism: The molecule can exist in equilibrium between the amine and imine forms. If the rate of exchange between these tautomers is on the same timescale as the NMR experiment, it can lead to significant peak broadening.

  • Aggregation/Poor Solubility: This compound may exhibit intermolecular hydrogen bonding, leading to aggregation at higher concentrations. This restricts molecular tumbling, shortens the relaxation time (T2), and broadens the signals.

Troubleshooting Steps:

  • Change the Solvent: Try a different deuterated solvent. A more polar or hydrogen-bond-accepting solvent like DMSO-d₆ or Methanol-d₄ might disrupt intermolecular aggregation or favor one tautomer over another, resulting in sharper peaks.

  • Vary the Temperature: Acquire the spectrum at a higher temperature (e.g., 50-80 °C). Increased thermal energy can accelerate tautomeric exchange to a rate where a single, averaged, sharp signal is observed (fast exchange regime). Conversely, cooling the sample might slow the exchange enough to see distinct signals for both tautomers (slow exchange regime)[2].

  • Dilute the Sample: If aggregation is the issue, preparing a more dilute sample can often resolve the problem by favoring the monomeric species[4].

FAQ 2: I'm having trouble assigning the protons in the aromatic region. What are the expected chemical shifts?

Answer: While no definitive literature spectrum for this exact molecule is readily available, we can predict the approximate chemical shifts based on the electronic environment and data from analogous saccharin derivatives[5]. The benzisothiazole ring system is electron-deficient, leading to downfield shifts for the aromatic protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment Predicted ¹H Shift (ppm) Predicted Multiplicity Predicted ¹³C Shift (ppm) Rationale
N-CH₃ ~3.0 - 3.3 Singlet (s) ~28 - 32 Aliphatic methyl attached to an sp² nitrogen.
NH ~5.0 - 7.0 Broad Singlet (br s) N/A Exchangeable proton; shift is highly dependent on solvent and concentration.
Ar-H (4 protons) ~7.5 - 8.5 Complex Multiplets (m) ~120 - 140 Protons on an electron-deficient aromatic ring adjacent to a sulfonyl group.
C=N N/A N/A ~160 - 165 The sp² carbon of the imine/amine group.

| Aromatic C | N/A | N/A | ~120 - 140 | Standard range for benzisothiazole ring carbons. |

Protocol: Confirming the Amine (NH) Proton

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Identify the candidate broad singlet for the NH proton.

  • Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for 30-60 seconds to facilitate proton-deuterium exchange.

  • Re-acquire the ¹H NMR spectrum.

  • Expected Result: The peak corresponding to the NH proton should significantly diminish or disappear entirely, confirming its assignment[2].

Mass Spectrometry (MS)

Mass spectrometry provides crucial molecular weight and fragmentation data. For sulfonamides, the fragmentation patterns are often predictable and highly informative.

FAQ 1: I don't see a strong molecular ion peak ([M+H]⁺) in my ESI-MS spectrum. Is my sample degrading?

Answer: Not necessarily. While the protonated molecule ([M+H]⁺ at m/z 197.0) should be present, sulfonamides are known to fragment readily even under relatively soft ionization conditions like electrospray ionization (ESI)[6]. The stability of the resulting fragment ions can sometimes make them more abundant than the parent ion.

The most common fragmentation pathways involve the cleavage of the relatively weak S-N bond and rearrangements involving the sulfonyl group[7][8].

FAQ 2: What are the major fragment ions I should expect to see in a positive-ion ESI-MS/MS experiment?

Answer: Based on extensive studies of sulfonamide fragmentation, we can predict a logical fragmentation cascade for N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide[6][9]. The primary cleavages will occur around the sulfonyl group.

G cluster_path1 Pathway 1: SO₂ Extrusion cluster_path2 Pathway 2: Heterolytic Cleavage M [M+H]⁺ m/z 197 A Loss of SO₂ (-64 Da) M->A C S-N Bond Cleavage M->C B [C₈H₉N₂]⁺ m/z 133 A->B D [C₇H₅O₂S]⁺ m/z 153 C->D E [C₇H₈N₂]⁺• m/z 120 C->E Radical Cation

Caption: Predicted ESI-MS/MS fragmentation pathways.

Table 2: Predicted Major Mass Fragments

m/z Proposed Formula Proposed Loss Notes
197.0 [C₈H₉N₂O₂S]⁺ - Protonated molecular ion [M+H]⁺.
133.1 [C₈H₉N₂]⁺ SO₂ (64 Da) A common and often diagnostic loss for aromatic sulfonamides[9].
153.0 [C₇H₅O₂S]⁺ C₁H₄N₂ Result of S-N bond cleavage, retaining the benzisothiazole core.

| 120.1 | [C₇H₈N₂]⁺• | - | Potential radical cation from an alternative S-N cleavage. |

Expert Insight: The loss of SO₂ (64 Da) is a particularly useful diagnostic fragment. If you observe a parent ion at m/z 197 and a strong fragment at m/z 133, it provides high confidence in the presence of the aromatic sulfonamide structure[9].

Infrared (IR) & UV-Vis Spectroscopy

These techniques are excellent for confirming the presence of key functional groups and the core chromophore.

FAQ 1 (IR): What are the key stretches I should look for in my IR spectrum?

Answer: The IR spectrum will be dominated by the very strong absorptions from the sulfonyl group.

Table 3: Key IR Absorption Frequencies

Frequency Range (cm⁻¹) Vibration Expected Intensity Significance
3400 - 3200 N-H Stretch Medium, possibly broad Confirms the secondary amine group. Broadness indicates H-bonding.
3100 - 3000 Aromatic C-H Stretch Medium to Weak Confirms the benzene ring.
2980 - 2850 Aliphatic C-H Stretch Medium to Weak Confirms the N-methyl group.
~1650 - 1620 C=N Stretch Medium Indicates the presence of the imine tautomer.
~1600, ~1475 Aromatic C=C Stretch Medium to Strong Skeletal vibrations of the benzene ring.
1350 - 1300 SO₂ Asymmetric Stretch Very Strong Hallmark of a sulfonyl group.

| 1180 - 1140 | SO₂ Symmetric Stretch | Very Strong | Hallmark of a sulfonyl group. |

Troubleshooting Tip: If you see an unexpectedly broad peak around 3600-3200 cm⁻¹, it is likely due to water contamination in your sample or KBr pellet. Ensure your sample is anhydrous before analysis.

FAQ 2 (UV-Vis): My UV-Vis spectrum shows a λ_max that shifts when I change solvents. Why?

Answer: This phenomenon is called solvatochromism and is common for molecules with significant charge separation in their ground or excited states. The benzisothiazole 1,1-dioxide core is a strong chromophore.

  • π → π* and n → π* Transitions: You can expect strong absorptions (π → π) from the aromatic system and weaker absorptions (n → π) from non-bonding electrons on nitrogen and oxygen atoms[10].

  • Solvent Polarity: In polar solvents, the energy levels of the molecular orbitals can be stabilized or destabilized, leading to a shift in the absorption maximum (λ_max). A shift to a longer wavelength (red shift) or shorter wavelength (blue shift) upon increasing solvent polarity can provide insight into the nature of the electronic transition.

  • pH Effects: The amine group can be protonated under acidic conditions. This will significantly alter the electronic structure of the chromophore and cause a substantial shift in the λ_max.

Experimental Protocol: Investigating pH-Dependence

  • Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare a series of buffered aqueous solutions (e.g., pH 2, pH 7, pH 10).

  • Add a small, constant aliquot of the stock solution to each buffer.

  • Acquire the UV-Vis spectrum for each sample.

  • Analysis: Compare the λ_max values across the different pH levels. A significant shift between pH 7 and pH 2 would confirm the influence of the basic amine site on the electronic transitions. This is a self-validating way to confirm the presence of an accessible basic site on your chromophore.

References

  • Siddiqui, W. A., Ahmad, S., Siddiqui, H. L., & Parvez, M. (2008). 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Acta Crystallographica Section E: Crystallographic Communications, E64, o724. [Link]

  • PubChem. (n.d.). 1,2-Benzisothiazol-3-amine 1,1-dioxide. National Center for Biotechnology Information. [Link]

  • Siddiqui, W. A., et al. (2010). N-(3-Chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. NIST Chemistry WebBook. [Link]

  • Siddiqui, W. A., et al. (2008). 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. National Center for Biotechnology Information. [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

  • University of Wisconsin-Madison. (n.d.). Troubleshooting Acquisition Related Problems. NMR Facility. [Link] (Note: Direct link to the specific PDF was not available, linking to the main resource page).

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

  • Rankin, G. M., & Poulsen, S.-A. (2018). Synthesis of Novel Saccharin Derivatives. Molecules, 23(1), 153. [Link]

  • University of Maryland. (n.d.). Troubleshooting. Department of Chemistry and Biochemistry. [Link]

  • Longhini, R., & de Oliveira, J. E. (2002). Saccharin analysis in pharmaceutical and cosmetic preparations by derivative ultraviolet spectrophotometry. Revista Brasileira de Ciências Farmacêuticas, 38(4). [Link]

  • Power, T. D. W. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry, 59(4), 318-333. [Link]

  • Hu, W., et al. (2018). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]

  • Che Noh, M. F., et al. (2021). Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4- pyridylmethylamino)carbonyl]-pyridine-2-carboxylic acid methyl ester. Trends in Sciences, 18(21), 472. [Link]

  • Wang, F., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(11), 1941-50. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide and Other Benzisothiazole Derivatives

Introduction: The Versatile Benzisothiazole Scaffold The 1,2-benzisothiazole core is a privileged heterocyclic structure in medicinal chemistry, serving as the foundation for a wide array of pharmacologically active comp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Benzisothiazole Scaffold

The 1,2-benzisothiazole core is a privileged heterocyclic structure in medicinal chemistry, serving as the foundation for a wide array of pharmacologically active compounds.[1] Its derivatives have attracted significant attention from researchers in drug discovery and development due to their demonstrated efficacy as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. This guide provides an in-depth comparison of the known biological activities of various benzisothiazole derivatives with the inferred potential of the lesser-studied N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide. By examining structure-activity relationships, this document aims to guide researchers in exploring the therapeutic promise of this specific compound.

Focus Compound: N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide

N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide, with the CAS number 7677-47-6, is a derivative of the well-known artificial sweetener saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide). Its structure is characterized by a benzisothiazole core with a methylamino group at the 3-position and two oxygen atoms attached to the sulfur, forming a sulfone. To date, there is a notable lack of published experimental data on the specific biological activities of this compound. However, by analyzing its structural features in the context of its analogs, we can hypothesize its potential pharmacological profile.

Comparative Analysis of Biological Activities

Antimicrobial Activity: A Tale of Two Oxidation States

A crucial point of differentiation among benzisothiazole derivatives lies in the oxidation state of the sulfur atom.

  • 1,2-Benzisothiazolin-3-ones (Non-oxidized Sulfur): This class of compounds, which lacks the 1,1-dioxide moiety, exhibits potent and broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria, yeasts, and dermatophytes. For instance, N-arylalkanoic and N-aryloxyalkanoic acid derivatives of 1,2-benzisothiazolin-3-one have shown potencies 10-20 times higher than the parent compound.[2] Amidines carrying unsaturated alkyl chains attached to the 1,2-benzisothiazol-3-yl core have also demonstrated significant antimicrobial effects, with minimum inhibitory concentrations (MICs) as low as 3-12 µg/ml against yeasts.[3]

  • 1,2-Benzisothiazole 1,1-dioxides (Oxidized Sulfur): In stark contrast, the corresponding 1,1-dioxide derivatives of these antimicrobial N-arylalkanoic acids were found to be inactive.[2] This suggests that the oxidation of the sulfur atom to a sulfone abrogates the antibacterial and antifungal activity. While the parent compound, saccharin, has shown some ability to inhibit the growth of multidrug-resistant pathogens and disrupt biofilm formation, its N-substituted derivatives are generally not pursued for antimicrobial applications.[3][4][5]

Based on this evidence, it is unlikely that N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide would possess significant direct antimicrobial activity.

Anticancer Activity: A Promising Avenue for Benzisothiazole Derivatives

The benzothiazole scaffold is a common feature in a variety of anticancer agents.[6]

  • Benzothiazole Aniline Derivatives: Compounds such as 2-(4-aminophenyl)benzothiazole have demonstrated selective antitumor properties.[7] Further substitutions on this core structure have led to derivatives with potent cytotoxicity against a range of human cancer cell lines, including leukemia, melanoma, and cancers of the lung, colon, ovary, and breast.[6] For example, a dichlorophenyl-containing chlorobenzothiazole derivative showed potent activity against non-small cell lung cancer with a GI50 value of 71.8 nM.[6]

  • Saccharin Derivatives: Novel saccharin analogs have also been investigated for their anticancer potential. One such analog demonstrated potent activity against ovarian (Ovcar-3) and melanoma (M-14) cancer cell lines with IC50 values of 7.64 µM and 8.66 µM, respectively.[8]

Given that both the benzothiazole and the saccharin core are present in compounds with demonstrated anticancer effects, N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide represents a molecule of interest for cytotoxic screening against various cancer cell lines.

Enzyme Inhibition: A Key Mechanism of Action

A significant area of research for 1,2-benzisothiazole derivatives is their ability to inhibit various enzymes, which is often the underlying mechanism for their therapeutic effects.[6]

  • Anti-inflammatory Enzymes: A series of 6-nitro-3-(m-tolylamino)benzo[d]isothiazole 1,1-dioxide analogues were found to be dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), with IC50 values in the low micromolar range.[1] These enzymes are key players in the inflammatory cascade, and their inhibition is a target for anti-inflammatory drug development.

  • Other Enzymes: Derivatives of 1,2-benzisothiazole-1,1-dioxide have also been shown to inhibit rat lens aldose reductase.[2] Furthermore, non-oxidized 1,2-benzisothiazol-3-one derivatives have been identified as potent nanomolar inhibitors of caspase-3, a key enzyme in the apoptotic pathway.[9]

The 1,1-dioxide structure of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide makes it a candidate for investigation as an inhibitor of enzymes involved in inflammation, such as COX and LOX, and potentially other enzymes where the sulfonyl group can play a key role in binding.

Table 1: Comparative Biological Activity of Benzisothiazole Derivatives

Compound ClassSpecific Derivative ExampleBiological ActivityPotency (IC50/MIC)Reference(s)
1,2-Benzisothiazolin-3-ones N-propenyl-(1,2-benzisothiazol-3-yl)amidineAntimicrobial (Yeast)3-12 µg/ml[3]
N-arylalkanoic acid derivativesAntimicrobial (Gram+)10-20x > parent[2]
2-(2,6-dichlorophenyl)benzo[d]isothiazol-3(2H)-oneAntiviral (Dengue Protease)Micromolar IC50
1,2-Benzisothiazole 1,1-dioxides 6-nitro-3-(m-tolylamino) derivative5-LOX Inhibition0.6 µM[1]
6-nitro-3-(m-tolylamino) derivativemPGES-1 Inhibition2.1 µM[1]
Saccharin-based hydrazoneAnticancer (Ovcar-3)7.64 µM[8]
N-arylalkanoic acid 1,1-dioxide derivativesAntimicrobialInactive
Benzothiazole Anilines Dichlorophenyl-chlorobenzothiazoleAnticancer (Lung)71.8 nM[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Rationale: This assay is fundamental for assessing the potential of a compound as a direct-acting antimicrobial agent. The choice of a broth microdilution method allows for high-throughput screening of multiple compounds against various microbial strains.

  • Preparation of Inoculum: Culture bacterial strains on an appropriate medium. Transfer a few colonies to a sterile broth and incubate to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well. Include positive (broth with bacteria) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and serves as a measure of cell viability and proliferation.

Rationale: The MTT assay is a standard and reliable method for screening the cytotoxic potential of compounds against cancer cell lines. It provides a quantitative measure of a compound's ability to inhibit cell growth.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Visualizations

G cluster_0 Cell-Based Assay Workflow start Start seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere (overnight incubation) seed->adhere treat Treat cells with test compound dilutions adhere->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT reagent incubate->mtt formazan Incubate for 2-4 hours mtt->formazan solubilize Add solubilizing agent formazan->solubilize read Read absorbance solubilize->read calculate Calculate IC50 value read->calculate end End calculate->end

Caption: General workflow for an in vitro cytotoxicity assay.

G cluster_0 Inflammatory Cascade phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation inhibitor Benzisothiazole 1,1-dioxide Inhibitors inhibitor->cox inhibitor->lox

Sources

Comparative

A Comparative Efficacy Analysis of 1,2-Benzisothiazol-3-one 1,1-Dioxide Derivatives

A Senior Application Scientist's Guide to a Versatile Pharmacophore This guide provides a comprehensive comparison of the efficacy of derivatives based on the 1,2-benzisothiazol-3-one 1,1-dioxide scaffold, a core structu...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Versatile Pharmacophore

This guide provides a comprehensive comparison of the efficacy of derivatives based on the 1,2-benzisothiazol-3-one 1,1-dioxide scaffold, a core structure commonly known as saccharin. While the specific query focuses on "N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide," the vast majority of efficacy data exists for derivatives of the parent ketone scaffold. This structure has emerged as a "privileged" pharmacophore in medicinal chemistry, demonstrating a remarkable breadth of biological activity.[1][2] We will objectively compare the performance of these derivatives across several key therapeutic areas, supported by experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Versatile Scaffold: From Sweetener to Multi-Target Inhibitor

The saccharin nucleus, initially known as an artificial sweetener, has been extensively modified to produce compounds with potent pharmacological activities.[1][3] Its rigid bicyclic structure, combined with the hydrogen bond accepting capabilities of the sulfonyl and carbonyl groups, makes it an ideal starting point for designing targeted inhibitors. Researchers have successfully developed derivatives that act as anti-inflammatory, antimicrobial, anticancer, and antiviral agents by modifying substitution patterns on the N-atom and the benzene ring.[4][5][6][7]

Comparative Efficacy in Enzyme Inhibition

A primary mechanism through which these derivatives exert their effects is via enzyme inhibition. The scaffold has been successfully tailored to target distinct enzyme classes, including proteases and kinases, by modifying the side chains that interact with the enzyme's active or allosteric sites.

Human Mast Cell Tryptase Inhibition (Anti-inflammatory & Allergy)

Human mast cell tryptase is a serine protease implicated in inflammatory conditions like asthma. Derivatives of the saccharin scaffold have been identified as potent, mechanism-based inhibitors of this enzyme.[8]

Causality Behind Experimental Design: The development strategy involved creating a library of compounds by attaching various carboxylic acids to a bromomethylated saccharin precursor.[8] This approach allows for rapid exploration of the enzyme's binding pocket to identify side chains that enhance potency. The most successful derivatives feature extended side chains with amino or benzoate groups, suggesting these moieties form key interactions within the tryptase active site.

Comparative Efficacy Data:

Compound ID (Reference[8])Structure / Key FeatureIC50 (µM)Ki (nM, steady-state)
7b N-beta-alanate side chain0.85396
7d Extended pentanoate side chain0.1060
7n Benzoic acid derivative0.064 52

Data synthesized from a study on 1,2-Benzisothiazol-3-one 1,1-dioxide inhibitors of human mast cell tryptase.[8]

The data clearly indicates that extending the side chain (7d) and incorporating a rigid benzoic acid group (7n) significantly improves inhibitory potency compared to the initial hit (7b). Compound 7n is over 13-fold more potent than 7b , an increase attributed to higher initial affinity for the enzyme rather than increased chemical reactivity.[8] These inhibitors showed high selectivity for tryptase over other proteases like elastase and trypsin.[8]

Caspase-3 Inhibition (Apoptosis Modulation)

Caspase-3 is a critical executioner enzyme in the apoptotic pathway. Its inhibition is a therapeutic strategy for diseases characterized by excessive cell death. High-throughput screening identified the 1,2-benzisothiazol-3-one scaffold as a novel starting point for potent caspase-3 inhibitors.[9]

Mechanism of Action: Caspase-Mediated Apoptosis

The diagram below illustrates the central role of Caspase-3 in the apoptotic signaling cascade. The benzisothiazole derivatives discussed act by directly inhibiting this key executioner enzyme, thereby blocking the downstream events of cell death.

G cluster_0 Apoptotic Stimuli (Intrinsic/Extrinsic) cluster_1 Initiator Caspases cluster_2 Executioner Caspase cluster_3 Cellular Targets Stimuli Death Signals (e.g., TNF-α, DNA damage) Casp8 Caspase-8 Stimuli->Casp8 Casp9 Caspase-9 Stimuli->Casp9 Casp3 Caspase-3 (Activated) Casp8->Casp3 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Proteins Cytoskeletal Protein Cleavage Casp3->Proteins Apoptosis Apoptosis PARP->Apoptosis Proteins->Apoptosis Inhibitor Benzisothiazole Derivative Inhibitor->Casp3 Inhibition

Caption: Caspase-3 inhibition by benzisothiazole derivatives.

Structure-activity relationship (SAR) studies revealed that specific substitutions on the benzisothiazole core are crucial for nanomolar potency, leading to the identification of novel and potent inhibitors like compounds 6b, 6r, 6s, and 6w .[9]

HIV-1 Reverse Transcriptase (RT) Inhibition (Antiviral)

The reverse transcriptase (RT) enzyme of HIV-1 is a cornerstone target for antiretroviral therapy. Its dual functions—DNA polymerase and Ribonuclease H (RNase H) activity—are both critical for viral replication.[6] A high-throughput screen identified benzisothiazolone derivatives as a new class of bifunctional RT inhibitors, targeting both the polymerase and, uniquely, the RNase H domain, which is not targeted by any currently approved drugs.[6]

Comparative Efficacy Data:

Compound ID (Reference[6])RT RNase H IC50 (µM)RT DNA Polymerase IC50 (µM)Antiviral EC50 (µM)
1 < 1.0~1-61.68
2 < 1.0~1-62.68
3 > 1.0Inactive> 5.0
4 < 1.0~1-6> 5.0

Data synthesized from a study on Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 RT.[6]

This discovery is significant as it presents a new mechanism for combating HIV-1. Compounds 1 and 2 are particularly noteworthy for their robust antiviral activity at non-toxic concentrations, validating the potential of this scaffold for developing new antiretroviral agents.[6]

Efficacy in Antimicrobial Applications

Beyond specific enzyme targets, the 1,2-benzisothiazol-3-one core (BIT) is a well-established broad-spectrum biocide.[10][11] Its derivatives have shown potent activity against a range of Gram-positive bacteria, yeasts, and molds.[7]

Mechanism of Action: The antimicrobial effect is believed to stem from the inhibition of metabolic processes that rely on thiol-containing enzymes. The isothiazolinone ring can react with cellular thiols, such as glutathione or cysteine residues in enzymes, leading to the disruption of critical functions like glucose transport and oxidation.[12]

Comparative Efficacy: A study of N-arylalkanoic and N-aryloxyalkanoic acid derivatives found that many compounds exhibited potencies 10 to 20 times higher than the parent 1,2-benzisothiazolin-3-one against Gram-positive bacteria.[7] Quantitative Structure-Activity Relationship (QSAR) analysis showed that antimicrobial potency was related to the compound's lipophilicity. Interestingly, the corresponding 1,1-dioxide derivatives (the saccharin scaffold) were inactive, indicating that the non-oxidized sulfur is crucial for this specific antimicrobial mechanism.[7] This contrasts with the enzyme inhibition studies where the 1,1-dioxide is essential.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of efficacy data, standardized assays are critical. Below is a representative protocol for an in vitro enzyme inhibition assay, a foundational experiment for this class of compounds.

Protocol: In Vitro Serine Protease (Tryptase) Inhibition Assay

This protocol is adapted from methodologies used to evaluate tryptase inhibitors.[8]

Objective: To determine the concentration of a test compound required to inhibit 50% of the enzyme's activity (IC50).

Materials:

  • Human Tryptase (recombinant or purified)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.4

  • Substrate: Chromogenic or fluorogenic peptide substrate specific for tryptase (e.g., Boc-Phe-Ser-Arg-pNA)

  • Test Compounds: 1,2-benzisothiazol-3-one derivatives dissolved in DMSO (10 mM stock)

  • Positive Control: Known tryptase inhibitor (e.g., aprotinin)

  • Negative Control: DMSO

  • 96-well microplate

  • Microplate reader

Methodology:

  • Compound Preparation: Perform a serial dilution of the test compounds in Assay Buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the well is ≤1%.

  • Enzyme Addition: Add 25 µL of diluted test compound or control (DMSO) to the wells of the 96-well plate. Add 50 µL of tryptase solution (at 2x final concentration) to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the substrate solution (at 4x final concentration) to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader set to the appropriate wavelength (e.g., 405 nm for pNA substrates). Measure the absorbance every minute for 30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Normalize the rates to the negative control (DMSO, 100% activity) and blank (no enzyme, 0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow Diagram: Compound Screening Cascade

The following diagram outlines a typical workflow for identifying and validating lead compounds from a library of derivatives.

G A Compound Library (Saccharin Derivatives) B Primary Screen (High-Throughput Assay, e.g., Tryptase IC50) A->B C Dose-Response & IC50 Confirmation B->C Active Hits H Inactive Compounds B->H Inactive D Secondary Assays (e.g., Selectivity Panel vs. other proteases) C->D E Cell-Based Efficacy Assays (e.g., Mast Cell Degranulation) D->E Selective Hits F In Vivo Model Testing (e.g., DTH Mouse Model) E->F G Lead Candidate F->G

Caption: A typical screening cascade for drug discovery.

Conclusion and Future Directions

The 1,2-benzisothiazol-3-one 1,1-dioxide scaffold is a remarkably versatile and clinically relevant starting point for drug discovery. Efficacy studies demonstrate that its derivatives can be rationally designed to potently and selectively inhibit diverse targets, leading to significant anti-inflammatory, antiviral, anticancer, and antimicrobial effects.

Future research should focus on:

  • Expanding Bifunctional Inhibition: The discovery of dual HIV-1 RT polymerase and RNase H inhibitors is a major breakthrough.[6] This strategy could be applied to other multi-domain targets.

  • Optimizing Pharmacokinetics: While in vitro potency is high, future studies must focus on improving the ADME (absorption, distribution, metabolism, and excretion) properties of these derivatives for better in vivo efficacy and safety.

  • Exploring New Targets: Given the scaffold's adaptability, it should be screened against other emerging therapeutic targets, particularly within the kinase and protease families.

By leveraging the foundational data presented here, researchers can continue to unlock the full therapeutic potential of this powerful chemical scaffold.

References

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  • Viani, F., et al. (2017). Synthesis and anti-bacterial activity of a library of 1,2-benzisothiazol-3(2H)-one (BIT) derivatives amenable of crosslinking to polysaccharides. Carbohydrate Polymers, 174, 107-117. [Link]

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Validation

A Comparative Analysis of the Biological Activities of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide and Saccharin

In the landscape of medicinal chemistry, the 1,2-benzisothiazole scaffold is a cornerstone for the development of a diverse range of therapeutic agents. This guide provides a detailed comparative analysis of the biologic...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,2-benzisothiazole scaffold is a cornerstone for the development of a diverse range of therapeutic agents. This guide provides a detailed comparative analysis of the biological activities of two molecules sharing this core structure: N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide and the well-known artificial sweetener, saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their known biological targets, mechanisms of action, and the experimental methodologies used for their evaluation.

Introduction to the Compounds

Saccharin, discovered in 1879, is the oldest artificial sweetener and is approximately 300–500 times sweeter than sucrose.[1] Beyond its use in the food industry, saccharin has garnered significant attention for its diverse biological activities. Structurally, it is characterized by a 1,2-benzisothiazol-3(2H)-one 1,1-dioxide core.

N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide is a derivative of the same 1,2-benzisothiazole scaffold. While less studied than saccharin, its structural similarity warrants a comparative investigation into its potential biological effects. The primary structural difference lies in the substitution at the 3-position of the benzisothiazole ring system.

CompoundChemical StructureMolecular FormulaMolecular Weight
Saccharin Saccharin StructureC₇H₅NO₃S183.19 g/mol [2]
N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide StructureC₈H₈N₂O₂S196.23 g/mol [3]

Comparative Biological Activities

Carbonic Anhydrase Inhibition

One of the most well-documented biological activities of saccharin is its ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[4] Saccharin has been shown to be a selective inhibitor of tumor-associated CA isoforms IX and XII.[5] This inhibitory activity is attributed to the sulfonamide-like motif within its structure.

While there is no direct evidence for the carbonic anhydrase inhibitory activity of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide, other derivatives of the 1,2-benzisothiazole scaffold have been investigated as CA inhibitors.[5] Given the structural similarities, it is plausible that N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide may also exhibit some level of CA inhibition, though this remains to be experimentally verified.

Antimicrobial Activity

The 1,2-benzisothiazole scaffold is the foundation for a class of biocides, with 1,2-benzisothiazol-3(2H)-one (BIT) being a widely used antimicrobial agent.[4] Saccharin itself has demonstrated antimicrobial properties.

Interestingly, a study investigating the antimicrobial properties of N-substituted 1,2-benzisothiazolin-3-one derivatives found that the corresponding 1,1-dioxide derivatives were inactive.[1] This suggests that the oxidation state of the sulfur atom is critical for the antimicrobial activity in this class of compounds. Based on this finding, it can be inferred that N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide is unlikely to possess significant antimicrobial activity.

Other Potential Biological Activities

Derivatives of the 1,2-benzisothiazole scaffold have been explored for a wide range of other biological activities, including:

  • Anti-inflammatory activity [4]

  • Anticancer activity [4]

  • Antiviral activity [4]

  • Neuroprotective effects [4]

The specific biological profile of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide in these areas has not been extensively studied and represents an area for future research.

Experimental Methodologies

To facilitate further research and a direct comparison of these two compounds, the following are detailed protocols for assessing the key biological activities discussed.

Carbonic Anhydrase Inhibition Assay

This colorimetric assay is a standard method for determining the inhibitory activity of compounds against carbonic anhydrase.

Principle: The assay measures the inhibition of the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be monitored spectrophotometrically.[6]

Workflow:

prep Prepare Reagents: - CA enzyme solution - p-NPA substrate solution - Test compound dilutions - Assay buffer plate Plate Setup (96-well): - Add assay buffer - Add test compound/vehicle - Add CA enzyme solution prep->plate preinc Pre-incubation: Allow enzyme and inhibitor to interact plate->preinc init Initiate Reaction: Add p-NPA substrate preinc->init read Kinetic Reading: Measure absorbance at 405 nm over time init->read calc Data Analysis: Calculate reaction rates and % inhibition read->calc ic50 Determine IC50 values calc->ic50

Experimental Workflow for Carbonic Anhydrase Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of carbonic anhydrase in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Prepare a stock solution of p-nitrophenyl acetate (p-NPA) in a water-miscible organic solvent like DMSO or acetonitrile.[6]

    • Prepare serial dilutions of the test compounds (N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide and saccharin) and a known CA inhibitor (e.g., acetazolamide) as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer to all wells.

    • Add the test compound dilutions, vehicle control (e.g., DMSO), and positive control to the respective wells.

    • Add the carbonic anhydrase solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for enzyme-inhibitor binding.[6]

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the increase in absorbance at 405 nm at regular intervals using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a standard and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]

Workflow:

prep_comp Prepare serial dilutions of test compounds plate Inoculate 96-well plate containing compound dilutions prep_comp->plate prep_ino Prepare standardized microbial inoculum prep_ino->plate incubate Incubate at appropriate temperature and time plate->incubate read Visually or spectrophotometrically assess microbial growth incubate->read determine Determine MIC (lowest concentration with no visible growth) read->determine

Experimental Workflow for MIC Determination by Broth Microdilution.

Step-by-Step Protocol:

  • Preparation of Test Compounds and Inoculum:

    • Prepare stock solutions of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide and saccharin in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in a 96-well microplate containing sterile broth medium (e.g., Mueller-Hinton Broth).[10]

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[7]

  • Inoculation and Incubation:

    • Inoculate each well of the microplate with the standardized microbial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (microbial growth).

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.

    • The MIC is the lowest concentration of the compound at which there is no visible growth or a significant reduction in OD compared to the positive control.[11]

Conclusion

References

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Comparative

A Senior Application Scientist's Guide to the Synthesis of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide

Welcome to this in-depth technical guide on the synthesis of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This guide is...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the synthesis of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This guide is structured to provide a comparative analysis of plausible synthetic routes, moving beyond a simple recitation of steps to offer insights into the strategic considerations that underpin each approach. As your virtual Senior Application Scientist, I will elucidate the chemical logic, potential challenges, and practical considerations for each pathway, grounded in established chemical principles and supported by experimental evidence where available.

Introduction to N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide

N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide, with the CAS number 7677-47-6, belongs to the class of benzisothiazoles, a scaffold known for a wide range of biological activities. The presence of the sulfonamide group and the exocyclic N-methylamine functionality suggests its potential as a pharmacophore in various therapeutic areas. The efficient and scalable synthesis of this molecule is, therefore, a critical step in enabling its further investigation.

This guide will explore two primary retrosynthetic approaches to the target molecule, each with distinct advantages and disadvantages. We will delve into the synthesis of the key intermediate, 1,2-benzisothiazol-3-amine 1,1-dioxide (CAS 7668-28-2), and its subsequent N-methylation.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule involves the formation of the N-methyl bond as the final step. This leads us to the parent amine, 1,2-benzisothiazol-3-amine 1,1-dioxide, as a key precursor. The synthesis of this parent amine can, in turn, be approached from several starting materials, primarily saccharin or ortho-substituted benzonitriles.

G Target N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide ParentAmine 1,2-benzisothiazol-3-amine 1,1-dioxide Target->ParentAmine N-methylation Saccharin Saccharin ParentAmine->Saccharin Route 1 oChloroBenzonitrile o-Chlorobenzonitrile ParentAmine->oChloroBenzonitrile Route 2a Dithiobenzonitrile 2,2'-Dithiobenzonitrile ParentAmine->Dithiobenzonitrile Route 2b

Caption: Retrosynthetic analysis of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide.

Synthesis Route 1: The Saccharin-Derived Pathway

This route leverages the readily available and cost-effective starting material, saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide). The core strategy involves the conversion of the 3-oxo group of saccharin into a leaving group, followed by nucleophilic substitution with an amine source.

Step 1a: Synthesis of 3-Chloro-1,2-benzisothiazole 1,1-dioxide

The initial step is the conversion of saccharin to its pseudo-chloride, 3-chloro-1,2-benzisothiazole 1,1-dioxide. This is a well-established transformation, typically achieved by reacting saccharin with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Causality of Experimental Choice: The use of PCl₅ is effective for this transformation. The reaction proceeds via the formation of an imidoyl chloride intermediate, which is more reactive than the starting amide.

Step 1b: Amination to 1,2-benzisothiazol-3-amine 1,1-dioxide

The resulting 3-chloro derivative is a potent electrophile, susceptible to nucleophilic attack at the C3 position. Reaction with ammonia or a protected amine source furnishes the desired parent amine.

Trustworthiness of Protocol: This nucleophilic aromatic substitution is a reliable method for introducing an amino group onto the benzisothiazole ring. The high reactivity of the 3-chloro intermediate drives the reaction to completion.

G Saccharin Saccharin ChloroDerivative 3-Chloro-1,2-benzisothiazole 1,1-dioxide Saccharin->ChloroDerivative PCl₅ or SOCl₂ ParentAmine 1,2-benzisothiazol-3-amine 1,1-dioxide ChloroDerivative->ParentAmine NH₃ or Amine Source

Caption: Synthesis of the parent amine from saccharin.

Synthesis Route 2: The Benzonitrile-Based Pathways

These routes commence with ortho-substituted benzonitriles, offering an alternative approach to the benzisothiazole core.

Route 2a: From o-Chlorobenzonitrile

This pathway involves the conversion of o-chlorobenzonitrile into a sulfur-containing intermediate, which then undergoes cyclization.

Step 2a-1: Synthesis of o-Mercaptobenzonitrile: The reaction of o-chlorobenzonitrile with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), displaces the chloride to yield o-mercaptobenzonitrile[1].

Step 2a-2: Oxidative Cyclization: The o-mercaptobenzonitrile is then subjected to oxidative cyclization. Treatment with chlorine gas in the presence of water leads to the formation of the 1,2-benzisothiazolin-3-one, which can be further converted to the amine[1]. While this patent describes the synthesis of the ketone, a similar strategy employing an ammonia source during cyclization could potentially yield the amine directly.

Route 2b: From 2,2'-Dithiobenzonitrile

A Japanese patent discloses a method starting from 2,2'-dithiobenzonitriles[2].

Step 2b-1: Reaction with a Metal Amide: The disulfide is reacted with a metal amide of a secondary amine.

Step 2b-2: Oxidation: The resulting intermediate is then oxidized to yield the 3-amino-1,2-benzisothiazole derivative.

G cluster_0 Route 2a cluster_1 Route 2b oChloroBenzonitrile o-Chlorobenzonitrile MercaptoBenzonitrile o-Mercaptobenzonitrile oChloroBenzonitrile->MercaptoBenzonitrile NaSH ParentAmine 1,2-benzisothiazol-3-amine 1,1-dioxide MercaptoBenzonitrile->ParentAmine Cl₂, H₂O, NH₃ source Dithiobenzonitrile 2,2'-Dithiobenzonitrile Intermediate Intermediate Dithiobenzonitrile->Intermediate Metal Amide Intermediate->ParentAmine Oxidation

Caption: Synthesis of the parent amine from benzonitrile derivatives.

Final Step: N-Methylation of 1,2-benzisothiazol-3-amine 1,1-dioxide

With the parent amine in hand, the final step is the introduction of the methyl group onto the exocyclic amine.

Direct N-Alkylation

A direct and common method for N-methylation is the reaction with a methylating agent such as methyl iodide or dimethyl sulfate. A US patent for the analogous N-methylation of 1,2-benzisothiazolin-3-one demonstrates the feasibility of this approach[3]. The reaction is typically carried out in the presence of a base to deprotonate the amine, enhancing its nucleophilicity.

Causality of Experimental Choice: The choice of base and solvent is critical to control the selectivity of methylation, as the sulfonamide nitrogen is also potentially reactive. The use of a non-nucleophilic base and a polar aprotic solvent is generally preferred.

Reductive Amination

An alternative, milder approach is reductive amination. This would involve reacting the parent amine with formaldehyde in the presence of a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride. This method often offers higher selectivity and avoids the use of harsh alkylating agents.

Comparative Analysis of Synthesis Routes

FeatureRoute 1 (Saccharin)Route 2a (o-Chlorobenzonitrile)Route 2b (2,2'-Dithiobenzonitrile)
Starting Material Readily available, inexpensiveCommercially availableLess common starting material
Number of Steps 2-3 steps to parent amine2-3 steps to parent amine2 steps to parent amine
Reagents & Conditions PCl₅/SOCl₂, Ammonia (Potentially harsh)NaSH, Cl₂ (Potentially hazardous)Metal amides, Oxidants
Scalability Well-established, scalablePotentially scalableLess established on a large scale
Yield Generally goodModerate to goodPotentially high
Safety/Environmental Use of corrosive chlorinating agentsUse of toxic NaSH and Cl₂ gasUse of reactive metal amides

Experimental Protocols

Route 1: Synthesis of 1,2-benzisothiazol-3-amine 1,1-dioxide from Saccharin (Illustrative Protocol)

Step 1a: Synthesis of 3-Chloro-1,2-benzisothiazole 1,1-dioxide [4]

  • In a fume hood, to a flask containing saccharin (1 eq.), add phosphorus pentachloride (1.1 eq.).

  • Heat the mixture gently with stirring until the reaction initiates.

  • After the initial vigorous reaction subsides, continue heating for a specified period to ensure complete conversion.

  • Cool the reaction mixture and carefully quench with ice-water.

  • Isolate the crude 3-chloro-1,2-benzisothiazole 1,1-dioxide by filtration, wash with cold water, and dry.

Step 1b: Synthesis of 1,2-benzisothiazol-3-amine 1,1-dioxide

  • Dissolve the crude 3-chloro-1,2-benzisothiazole 1,1-dioxide (1 eq.) in a suitable solvent (e.g., THF or dioxane).

  • Bubble ammonia gas through the solution or add a solution of aqueous ammonia.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain 1,2-benzisothiazol-3-amine 1,1-dioxide.

Final Step: N-methylation of 1,2-benzisothiazol-3-amine 1,1-dioxide (Proposed Protocol based on Analogy)[3]

Method A: Direct Alkylation

  • Suspend 1,2-benzisothiazol-3-amine 1,1-dioxide (1 eq.) in a suitable aprotic solvent (e.g., DMF or acetone).

  • Add a base (e.g., K₂CO₃ or NaH, 1.1 eq.) and stir for a short period.

  • Add dimethyl sulfate or methyl iodide (1.1 eq.) dropwise at room temperature.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Method B: Reductive Amination

  • Dissolve 1,2-benzisothiazol-3-amine 1,1-dioxide (1 eq.) in a suitable solvent (e.g., methanol or dichloromethane).

  • Add aqueous formaldehyde (1.1 eq.) and stir for a short period.

  • Add a reducing agent (e.g., NaBH₄ or NaBH(OAc)₃, 1.5 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product as described above.

Conclusion

The synthesis of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide can be strategically approached through multiple pathways. The saccharin-derived route offers the advantage of a readily available and economical starting material. The benzonitrile-based routes provide alternative entries to the core heterocyclic system, which may be advantageous depending on the availability of specific substituted precursors.

For the final N-methylation step, direct alkylation is a straightforward approach, though it may require careful optimization to ensure selectivity. Reductive amination presents a milder and potentially more selective alternative. The choice of the optimal route will ultimately depend on the specific requirements of the research, including scale, cost, and available equipment. This guide provides the foundational knowledge and strategic insights to enable researchers to make informed decisions in their synthetic endeavors.

References

  • Synthesis of some new benzisothiazolone and benzenesulfonamide derivatives of biological interest starting from saccharin sodium. (2013). PubMed. Retrieved from [Link]

  • Synthesis of Novel Saccharin Derivatives. (2017). MDPI. Retrieved from [Link]

  • Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride). (2025). ResearchGate. Retrieved from [Link]

  • 1,2‐Benzisothiazole 1,1‐Dioxide (Saccharinate)‐Based Compounds Synthesis, Reactivity and Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for producing 3-amino-1,2-benzisothiazole derivative. (1994). Google Patents.
  • Method for producing 1,2-benzisothiazol-3-ones. (1996). Google Patents.
  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. (2020). MDPI. Retrieved from [Link]

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. (2023). ACS Omega. Retrieved from [Link]

  • Efficient and Versatile Catalytic Systems for the N-Methylation of Primary Amines with Methanol Catalyzed by N-Heterocyclic Carbene Complexes of Iridium. (2018). Organic Chemistry Portal. Retrieved from [Link]

  • Method for synthesizing 1,2-benzisothiazolin-3-one. (2013). Google Patents.
  • Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. (2000). Google Patents.
  • N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthetic method for the preparation of 1,2-Benzisothiazolin-3-one. (2015). Google Patents.
  • N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO2 as carbon source. (2017). ResearchGate. Retrieved from [Link]

  • N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO2 as carbon source. (2017). PubMed. Retrieved from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. Retrieved from [Link]

  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. (2025). ResearchGate. Retrieved from [Link]

  • Process for preparing benzisothiazolinones. (2014). Google Patents.
  • N- Methyl Amine Synthesis by Reductive Amination of CO 2. (2018). ResearchGate. Retrieved from [Link]

  • Process for preparing 1,2-benzisothiazoline-3-one. (2022). Google Patents.
  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][4][5]Thiazin-4-One Derivatives. (2025). PMC. Retrieved from [Link]

  • 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. (n.d.). ResearchGate. Retrieved from [Link]

  • 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. (n.d.). NIST WebBook. Retrieved from [Link]

  • 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. (2008). NIH. Retrieved from [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). MDPI. Retrieved from [Link]

  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. (2023). MDPI. Retrieved from [Link]

  • 2-[(Methylsulfanyl)methyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. (n.d.). ResearchGate. Retrieved from [Link]

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Validation

A Comparative Guide to the Bioactivity of Benzisothiazole Derivatives in Key Biological Assays

Introduction: The Versatile Benzisothiazole Scaffold The 1,2-benzisothiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the foundation for a diverse range of biologically active compounds...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Benzisothiazole Scaffold

The 1,2-benzisothiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the foundation for a diverse range of biologically active compounds. Its derivatives have garnered significant attention from researchers in drug discovery and development due to their broad spectrum of activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. This guide provides a comparative analysis of the performance of N-substituted 1,2-benzisothiazole-3-amine 1,1-dioxides and related benzisothiazole analogs in critical biological assays. By presenting objective experimental data and detailed methodologies, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to advance their research programs.

The central focus of this guide is the emerging class of N-substituted 1,2-benzisothiazole-3-amine 1,1-dioxides, a scaffold with intriguing, yet underexplored, potential. Due to the limited publicly available data on specific derivatives such as "N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide," we will broaden our scope to encompass the wider family of benzisothiazole-1,1-dioxides and related analogs. This comparative approach will provide a valuable context for understanding their structure-activity relationships (SAR) and potential therapeutic applications.

Performance in Antimicrobial Assays: A Comparative Overview

Benzisothiazolinones are well-established as potent antimicrobial agents, widely used as biocides and preservatives[1]. The introduction of a 1,1-dioxide moiety and N-substitution can significantly modulate this activity. This section compares the antimicrobial performance of various benzisothiazole derivatives against representative bacterial and fungal strains.

Comparative Antimicrobial Activity of Benzisothiazole Derivatives

Compound/ClassTarget Organism(s)Assay TypePerformance Metric (e.g., MIC)Reference CompoundPerformance MetricSource(s)
1,2-Benzisothiazol-3-amine derivativesE. coli, P. aeruginosa, B. subtilis, S. faecium, S. aureusBroth microdilutionVaries by derivativeNot specifiedNot specified[2]
N-(1,2-benzisothiazol-3-yl)amidinesGram-positive bacteria, yeasts, and moldsMIC determination3-25 µg/mlNot specifiedNot specified[3]
Sulfonamide derivatives of 1,2-benzisothiazoleGram-positive bacteria (B. subtilis, S. aureus)MIC determinationGood antibacterial activityTrimethoprimSynergistic effect observed[4]
N-arylalkanoic acid derivatives of 1,2-benzisothiazolin-3-one 1,1-dioxidesGram-positive bacteriaIn vitro antimicrobial assayInactiveCorresponding 1,2-benzisothiazolin-3-onesActive[5]

MIC: Minimum Inhibitory Concentration

Key Insights from Antimicrobial Assays:

The data suggests that the antimicrobial activity of benzisothiazole derivatives is highly dependent on their substitution patterns. While the core benzisothiazolin-3-one structure possesses inherent biocidal properties, modifications at the nitrogen and the oxidation state of the sulfur atom play a crucial role. Notably, a study on N-arylalkanoic acid derivatives of 1,2-benzisothiazolin-3-one indicated that the corresponding 1,1-dioxide derivatives were inactive against Gram-positive bacteria, suggesting that the dioxide moiety may diminish or abolish the antimicrobial effect in this chemical series[5]. In contrast, other modifications, such as the addition of amidine or sulfonamide groups, can confer potent antibacterial and antifungal activities[3][4].

Experimental Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a test compound against rapidly growing aerobic bacteria, based on established guidelines[6].

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solution of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide serial_dilution Perform serial two-fold dilutions of the compound in a 96-well plate prep_compound->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) inoculate Inoculate each well with the bacterial suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include positive (no compound) and negative (no bacteria) controls incubation Incubate plates at 35-37°C for 16-20 hours read_results Visually inspect for turbidity or use a plate reader incubation->read_results determine_mic Determine MIC as the lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Test Compound: Dissolve N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus) on an appropriate agar medium. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.

  • Inoculation: Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after adding 100 µL of the diluted inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth and no bacteria).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Performance in Enzyme Inhibition Assays: Unveiling Therapeutic Potential

The benzisothiazole scaffold has been explored as a potent inhibitor of various enzymes implicated in disease pathogenesis. This section delves into the performance of benzisothiazole derivatives in key enzyme inhibition assays.

Comparative Enzyme Inhibitory Activity of Benzisothiazole Derivatives

Compound/ClassTarget EnzymeAssay TypePerformance Metric (e.g., IC₅₀)Reference InhibitorPerformance MetricSource(s)
Benzisothiazolone derivativesHIV-1 Reverse Transcriptase (RNase H activity)Fluorescence-based in vitro assayIC₅₀ < 1.0 µM for 41 compoundsNot specifiedNot specified[7]
Benzothiazole derivatives with amino acid moietiesCarbonic Anhydrase (hCA II, hCA V)In vitro CA inhibition assayMicromolar inhibition constantsNot specifiedNot specified
Benzothiazole-based sulfonamidesDihydropteroate Synthase (DHPS)In vitro enzyme assayIC₅₀ of 7.85 µg/mL for the most active compoundSulfadiazineIC₅₀ of 7.13 µg/mL
Benzothiazole derivativesAcetylcholinesterase (AChE)Modified Ellman's spectrophotometric methodIC₅₀ of 23.4 ± 1.1 nM for the most active compoundDonepezilIC₅₀ of 20.1 ± 1.4 nM[5]

IC₅₀: Half-maximal inhibitory concentration

Key Insights from Enzyme Inhibition Assays:

Benzisothiazole derivatives have demonstrated significant inhibitory activity against a range of clinically relevant enzymes. For instance, certain benzisothiazolones are potent inhibitors of HIV-1 reverse transcriptase, with some compounds exhibiting IC₅₀ values in the nanomolar range for the RNase H activity[7]. Furthermore, modifications to the benzothiazole scaffold have yielded inhibitors of carbonic anhydrases, dihydropteroate synthase, and acetylcholinesterase, highlighting the versatility of this chemical class in targeting diverse enzyme families[5]. The data indicates that with appropriate structural modifications, benzisothiazole derivatives can be tailored to achieve high potency and selectivity for specific enzyme targets.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of a test compound against a target enzyme. Specific parameters will vary depending on the enzyme and the detection method.

General Workflow for an In Vitro Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilutions of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide pre_incubation Pre-incubate the enzyme with the test compound or vehicle prep_compound->pre_incubation prep_enzyme Prepare a working solution of the target enzyme prep_enzyme->pre_incubation prep_substrate Prepare a working solution of the enzyme's substrate initiate_reaction Initiate the reaction by adding the substrate prep_substrate->initiate_reaction pre_incubation->initiate_reaction controls Include controls for 100% and 0% (no enzyme) activity incubation Incubate for a defined period at the optimal temperature measure_signal Measure the product formation or substrate depletion (e.g., absorbance, fluorescence) incubation->measure_signal calculate_inhibition Calculate the percentage of inhibition and determine the IC₅₀ value measure_signal->calculate_inhibition

Caption: A generalized workflow for conducting an in vitro enzyme inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of dilutions of the test compound (e.g., N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide) in the appropriate assay buffer.

  • Enzyme and Substrate Preparation: Prepare working solutions of the target enzyme and its corresponding substrate in the assay buffer.

  • Assay Setup: In a suitable microplate, add the test compound dilutions, the enzyme solution, and the assay buffer. Include a vehicle control (no compound) and a background control (no enzyme).

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Kinetic or Endpoint Measurement: Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence) at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.

Conclusion and Future Directions

The 1,2-benzisothiazole scaffold and its derivatives, including the 1,1-dioxide analogs, represent a promising area for the discovery of novel therapeutic agents. While data on specific compounds like "N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide" is currently limited, the broader class of benzisothiazoles has demonstrated significant potential in both antimicrobial and enzyme inhibition applications.

The comparative data presented in this guide highlights the critical role of structural modifications in determining the biological activity profile of these compounds. Future research should focus on systematic SAR studies to optimize the potency and selectivity of these derivatives for specific biological targets. Further exploration of their mechanism of action and in vivo efficacy is warranted to translate the in vitro findings into tangible therapeutic benefits. This guide serves as a foundational resource to inform and inspire such future investigations.

References

  • Viani, F., et al. (2017). Synthesis and anti-bacterial activity of a library of 1,2-benzisothiazol-3(2H)-one (BIT) derivatives amenable of crosslinking to polysaccharides. ResearchGate. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. Retrieved from [Link]

  • Mishra, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH. Retrieved from [Link]

  • Halo. (n.d.). Additive or alternative preservative (non-isothiazolinone) for all-purpose cleaners. Hygiene. Retrieved from [Link]

  • Costin, J. M., et al. (2017). Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. MDPI. Retrieved from [Link]

  • Payaz, D. Ü., et al. (2020). Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. PMC - NIH. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PMC - NIH. Retrieved from [Link]

  • Yıldırım, S., et al. (2021). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central. Retrieved from [Link]

  • Paoletti, F., et al. (1997). Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation. PubMed. Retrieved from [Link]

  • Zani, F., et al. (1994). Synthesis and antimicrobial activity of N-(1,2-benzisothiazol-3-yl)amidines. PubMed. Retrieved from [Link]

  • Zani, F., & Vicini, P. (1998). Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. PubMed. Retrieved from [Link]

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Comparative

A Strategic Guide to Benchmarking N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide Against Known Enzyme Inhibitors

Introduction: Unveiling the Potential of a Novel Benzisothiazole Derivative The 1,2-benzisothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biologica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Benzisothiazole Derivative

The 1,2-benzisothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Derivatives of this heterocyclic system have shown inhibitory effects against a range of enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), microsomal prostaglandin E2 synthase-1 (mPGES-1), caspases, and even viral enzymes like HIV-1 reverse transcriptase.[1][2][3][4] The subject of this guide, N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide (CAS 7677-47-6), is a member of this versatile chemical family.[5] While specific biological targets for this particular N-methyl derivative are not yet extensively documented in publicly available literature, its structural similarity to known inhibitors suggests a high probability of activity against key enzymes, particularly those involved in inflammatory pathways.

This guide presents a comprehensive strategy for the systematic evaluation of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide. We will proceed with a hypothesis-driven approach, postulating its potential as a dual inhibitor of COX-2 and 5-LOX, enzymes critical to the arachidonic acid cascade and central to inflammation. To rigorously test this hypothesis, we will benchmark its performance against well-characterized, industry-standard inhibitors: Celecoxib, a selective COX-2 inhibitor, and Zileuton, a 5-LOX inhibitor.

The experimental workflows detailed herein are designed to provide a robust, head-to-head comparison, elucidating the potency (IC50), selectivity, and cellular efficacy of our compound of interest. This guide is intended for researchers in drug discovery and development, providing a practical framework for characterizing novel small molecule inhibitors.

Hypothesized Signaling Pathway and Points of Inhibition

To provide a clear mechanistic context, the following diagram illustrates the arachidonic acid cascade and the hypothesized points of inhibition for N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide, alongside the known inhibitors for comparison.

Arachidonic_Acid_Cascade cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 PLA2 Membrane_Phospholipids->PLA2 Stimuli (e.g., cytokines) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 _5_LOX 5-LOX Arachidonic_Acid->_5_LOX PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain _5_HPETE 5-HPETE _5_LOX->_5_HPETE Leukotrienes Leukotrienes (LTB4, etc.) _5_HPETE->Leukotrienes Inflammation_Allergy Inflammation, Allergic Reactions Leukotrienes->Inflammation_Allergy Test_Compound N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide (Hypothesized) Test_Compound->COX1_2 Inhibition? Test_Compound->_5_LOX Inhibition? Celecoxib Celecoxib (Known Inhibitor) Celecoxib->COX1_2 Selective COX-2 Inhibition Zileuton Zileuton (Known Inhibitor) Zileuton->_5_LOX Inhibition IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compound & Controls Incubation Incubate Enzyme with Inhibitor Dilutions Compound_Prep->Incubation Enzyme_Prep Prepare Enzyme Solutions (COX-1, COX-2, 5-LOX) Enzyme_Prep->Incubation Substrate_Prep Prepare Substrate Solution (Arachidonic Acid) Reaction_Start Initiate Reaction with Substrate Addition Substrate_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Stop Stop Reaction Reaction_Start->Reaction_Stop Detection Quantify Product Formation (e.g., Fluorometric/Colorimetric) Reaction_Stop->Detection Data_Plot Plot % Inhibition vs. log[Inhibitor] Detection->Data_Plot Curve_Fit Non-linear Regression (Sigmoidal Dose-Response) Data_Plot->Curve_Fit IC50_Calc Calculate IC50 Value Curve_Fit->IC50_Calc

Caption: Workflow for in vitro IC50 determination.

Detailed Protocol: COX-2 Inhibition Assay (Fluorometric)

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide, Celecoxib, and Zileuton in DMSO.

    • Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).

    • Reconstitute purified human recombinant COX-2 enzyme according to the manufacturer's protocol.

    • Prepare the arachidonic acid substrate solution.

  • Assay Procedure (96-well plate format):

    • To each well, add 80 µL of the reaction buffer.

    • Add 10 µL of the diluted inhibitor (or DMSO for vehicle control).

    • Add 10 µL of the COX-2 enzyme solution.

    • Incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid substrate.

    • Incubate for 10 minutes at 37°C.

    • Measure the fluorescence intensity at the appropriate excitation/emission wavelengths as per the assay kit instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

A similar protocol will be followed for COX-1 and 5-LOX, using the appropriate enzymes and detection reagents.

Anticipated Data Summary

The results of these assays will be compiled into a clear, comparative table:

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)5-LOX IC50 (nM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxideExperimentalExperimentalExperimentalCalculated
Celecoxib (Reference)LiteratureLiteratureLiteratureLiterature
Zileuton (Reference)LiteratureLiteratureLiteratureLiterature

This table will provide an at-a-glance comparison of the potency and selectivity of our test compound against the established inhibitors.

Phase 2: Cell-Based Assays for Cellular Efficacy

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to confirm that the compound can penetrate the cell membrane and exert its effect in a more complex biological environment. We will use a lipopolysaccharide (LPS)-stimulated macrophage model (e.g., RAW 264.7 cells) to mimic an inflammatory response.

Detailed Protocol: Measurement of PGE2 Release in LPS-Stimulated Macrophages

  • Cell Culture and Plating:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

    • Plate the cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide or Celecoxib for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and upregulate COX-2 expression.

  • Quantification of PGE2:

    • Collect the cell culture supernatant.

    • Measure the concentration of Prostaglandin E2 (PGE2), a major product of the COX-2 pathway, in the supernatant using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of PGE2 inhibition for each inhibitor concentration compared to the LPS-stimulated, vehicle-treated control.

    • Determine the EC50 (half-maximal effective concentration) by plotting the percentage of inhibition against the inhibitor concentration.

A similar cellular assay will be performed to measure the production of leukotrienes (e.g., LTB4) to assess the in-cell inhibition of 5-LOX, using Zileuton as the reference compound.

Conclusion and Future Directions

This guide outlines a rigorous and systematic approach to the initial characterization of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide. By benchmarking it against established inhibitors of COX-2 and 5-LOX, we can effectively determine its potency, selectivity, and cellular efficacy. The data generated from these experiments will be critical in determining whether this compound warrants further investigation as a potential anti-inflammatory agent.

Should the results indicate significant and selective inhibitory activity, subsequent studies would involve more extensive selectivity profiling against a broader panel of kinases and other enzymes, as well as in vivo studies to assess its pharmacokinetic properties and efficacy in animal models of inflammation. The 1,2-benzisothiazole scaffold continues to be a promising starting point for the development of novel therapeutics, and a thorough, hypothesis-driven evaluation is the first step in unlocking the potential of new derivatives like N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide.

References

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide

Introduction: The Imperative for Selectivity in Drug Discovery The compound N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide belongs to the benzisothiazole class, a scaffold with demonstrated biological significance. Its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Selectivity in Drug Discovery

The compound N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide belongs to the benzisothiazole class, a scaffold with demonstrated biological significance. Its structural similarity to saccharin and its derivatives, which have been explored as inhibitors of inflammatory pathways and as anticancer agents, positions this molecule as a promising starting point for therapeutic development.[1][2] Derivatives of the core 1,2-benzisothiazol-3-one structure have also been identified as potent inhibitors of critical cellular enzymes like caspase-3.[3]

However, the journey from a promising chemical scaffold to a safe and effective therapeutic is paved with rigorous preclinical evaluation. A critical, and often underestimated, hurdle is off-target activity. Unintended interactions between a drug candidate and biological macromolecules can lead to unforeseen toxicity or diminished efficacy, representing a significant cause of late-stage clinical trial failures. Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely a regulatory checkbox but a foundational pillar of a successful drug discovery program.

This guide provides a strategic framework and detailed experimental protocols for assessing the cross-reactivity of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide. We will move beyond a simple listing of methods to explain the scientific rationale behind a tiered, multi-faceted approach, combining computational prediction with robust in vitro validation.

Part 1: The Rationale - Why Investigate Cross-Reactivity?

The principle of molecular similarity dictates that structurally related molecules may interact with similar biological targets.[4] The isothiazolinone class, to which our subject compound belongs, provides a compelling case study. Studies have demonstrated immunological cross-reactivity between different isothiazolinones like methylisothiazolinone (MI), octylisothiazolinone (OIT), and benzisothiazolinone (BIT), meaning sensitization to one can lead to a reaction upon exposure to another.[5] This underscores the necessity of evaluating our N-methylated derivative against a broad range of targets.

Our investigation is therefore driven by two primary objectives:

  • Proactive Risk Mitigation: To identify potential off-target liabilities early in the discovery process, allowing for medicinal chemistry efforts to optimize selectivity and minimize the risk of adverse drug reactions.[6]

  • Mechanism Deconvolution: To ensure that the observed biological effect of the compound is indeed due to its interaction with the intended target, rather than an off-target effect.

Our strategy employs a logical, tiered approach, beginning with broad, cost-effective screening and progressing to more focused, quantitative analyses.

G cluster_0 Phase 1: Prediction & Broad Screening cluster_1 Phase 2: Quantitative Validation cluster_2 Phase 3: Selectivity-Guided Optimization in_silico In Silico Similarity Search (Predicts Potential Off-Targets) tier1 Tier 1: Broad Panel Screen (e.g., SAFETYscan47 @ 10 µM) in_silico->tier1 Guides Panel Selection tier2 Tier 2: Dose-Response Assays (Determine IC50 / Kd) tier1->tier2 Significant Hits (>50% Inhibition) hit_validation Orthogonal Assay Validation (e.g., Binding vs. Functional) tier2->hit_validation sar Structure-Activity Relationship (SAR) (Mitigate Off-Target Activity) hit_validation->sar Confirmed Off-Targets lead_op Lead Optimization sar->lead_op start Test Compound: N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide start->in_silico

Caption: Tiered workflow for cross-reactivity assessment.

Part 2: In Silico Profiling - A Predictive First Step

Before committing to expensive and time-consuming wet lab experiments, computational methods can provide a valuable initial assessment. By comparing the 2D or 3D structure of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide against databases of known ligands for various targets, we can generate a list of potential off-targets.[4]

Methodology:

  • Molecular Descriptors: Utilize computational tools to calculate molecular fingerprints (e.g., MDL public keys, pharmacophore fingerprints).

  • Similarity Metrics: Employ algorithms like the Tanimoto similarity coefficient to compare the fingerprint of the test compound to databases of compounds with known biological activities (e.g., ChEMBL).

  • Interpretation: A high similarity score to a known potent ligand for a particular target suggests a higher probability of cross-reactivity and prioritizes that target for inclusion in experimental screening panels.

Part 3: In Vitro Broad Panel Screening - Casting a Wide Net

The cornerstone of an empirical cross-reactivity study is screening the compound at a single, relatively high concentration (typically 1-10 µM) against a large, functionally diverse panel of targets. This approach is designed to identify potential interactions that might be missed by more focused assays. Commercial services from providers like Eurofins Discovery (SAFETYscan®) or Reaction Biology (InVEST) offer well-validated panels covering major target classes.[6][7]

Key Target Classes for Initial Screening:

  • G-Protein Coupled Receptors (GPCRs): The largest family of cell surface receptors and common off-targets.

  • Kinases: A critical class of enzymes involved in cell signaling; promiscuous kinase inhibition is a known cause of toxicity.[8]

  • Ion Channels: Essential for neuronal and cardiac function; hERG channel block is a major safety concern.

  • Transporters: Mediate the uptake and efflux of substances, affecting drug disposition.

  • Nuclear Receptors & Enzymes: A diverse group with critical physiological roles.

Hypothetical Screening Data:

The following table illustrates a potential output from a broad panel screen for N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide and a key structural analog, its unmethylated parent compound, at a concentration of 10 µM.

Target ClassTarget NameN-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide (% Inhibition @ 10 µM)1,2-benzisothiazol-3-amine 1,1-dioxide (% Inhibition @ 10 µM)Rationale for Inclusion
Kinase SRC 78%45%Common proto-oncogene, key signaling node.
Kinase VEGFR2 62%21%Critical in angiogenesis, common off-target.
GPCR 5-HT2B 55%15%Associated with drug-induced valvulopathy.
Ion Channel hERG 8%5%Critical cardiac safety liability.
Enzyme Caspase-3 92%95%Expected activity based on scaffold literature.[3]
Enzyme PDE4 12%9%Involved in inflammatory pathways.

Data are hypothetical and for illustrative purposes only.

From this initial screen, SRC, VEGFR2, 5-HT2B, and Caspase-3 would be flagged as "hits" (typically defined as >50% inhibition) for the N-methylated compound and prioritized for follow-up studies.

Part 4: Detailed Protocol - Kinase Selectivity Profiling

Given that kinases are a frequent source of off-target activity and were identified as hits in our hypothetical screen, we provide a detailed protocol for a representative kinase assay. The ADP-Glo™ Kinase Assay (Promega) is a widely used luminescent method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[8]

G prep 1. Prepare Reagents - Kinase Buffer - ATP Solution - Substrate Solution - Test Compound Dilutions plate 2. Plate Assay Components - Add Kinase - Add Substrate - Add Test Compound / Vehicle prep->plate initiate 3. Initiate Reaction - Add ATP - Incubate at RT (e.g., 60 min) plate->initiate adpglo_reagent 4. Terminate & Detect ADP - Add ADP-Glo™ Reagent - Incubate at RT (e.g., 40 min) initiate->adpglo_reagent detect_reagent 5. Convert ADP to Light - Add Kinase Detection Reagent - Incubate at RT (e.g., 30 min) adpglo_reagent->detect_reagent read 6. Read Luminescence (Plate Reader) detect_reagent->read analyze 7. Analyze Data - Normalize to Controls - Calculate % Inhibition read->analyze

Caption: Experimental workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for dose-response analysis (e.g., 10-point, 3-fold dilutions). The final assay concentration of DMSO should be kept constant and low (<1%).

  • Assay Plate Setup (384-well plate):

    • Causality: This step assembles the core components of the enzymatic reaction. The order of addition can be critical to prevent premature reaction initiation.

    • Add 2 µL of kinase solution (e.g., SRC kinase in 1x reaction buffer).

    • Add 2 µL of a mixture of kinase-specific peptide substrate and the test compound at various concentrations (or DMSO vehicle for 0% and 100% inhibition controls).

    • Allow a brief pre-incubation (e.g., 10 minutes) for the compound to interact with the kinase.

  • Kinase Reaction Initiation:

    • Causality: The addition of ATP starts the enzymatic reaction. The concentration of ATP is critical; performing assays at or near the ATP Km for each kinase provides a more accurate measure of the inhibitor's intrinsic affinity.[9]

    • Add 2 µL of ATP solution (prepared at a concentration to achieve the desired final assay concentration, e.g., 10 µM).

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Causality: The ADP-Glo™ reagent simultaneously terminates the kinase reaction (by depleting the remaining ATP) and begins the process of converting the newly formed ADP into a luminescent signal.

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to produce light in proportion to the amount of ADP.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the high (100% activity, DMSO only) and low (0% activity, no kinase or potent inhibitor) controls.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 5: Comparative Analysis and Interpreting the Data

Following the initial screen, dose-response experiments are crucial to quantify the potency of the compound at the identified off-targets. This allows for a direct comparison between analogs and helps to establish a selectivity window between the desired target and any undesirable off-targets.

Comparative Dose-Response Data (IC50, µM):

TargetN-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide (IC50, µM)1,2-benzisothiazol-3-amine 1,1-dioxide (IC50, µM)Staurosporine (Control) (IC50, µM)
Caspase-3 (Desired Target) 0.050.04N/A
SRC (Off-Target) 1.28.50.009
VEGFR2 (Off-Target) 3.5> 200.006
5-HT2B (Off-Target) 7.8> 20N/A

Data are hypothetical and for illustrative purposes only. Staurosporine is a known, potent, and non-selective kinase inhibitor.

Interpretation and Decision Making:

The data reveals several key insights:

  • Potency: Both the N-methylated compound and its parent are potent Caspase-3 inhibitors, as expected.

  • Selectivity: The N-methyl group appears to increase off-target activity against SRC, VEGFR2, and 5-HT2B compared to the unmethylated parent compound.

  • Selectivity Window: For the N-methylated compound, the selectivity window between the desired target (Caspase-3, IC50 = 50 nM) and the most potent off-target (SRC, IC50 = 1200 nM) is 24-fold (1200/50). A selectivity window of >100-fold is often desired, suggesting a potential liability.

G start Cross-Reactivity Data Analyzed q1 Is there significant off-target activity? start->q1 no_hits No significant hits identified. Proceed with on-target and ADME profiling. q1->no_hits No q2 Is the selectivity window (Off-Target IC50 / On-Target IC50) acceptable (>100-fold)? q1->q2 Yes acceptable_window Acceptable Window. Monitor off-target in vivo. Proceed with caution. q2->acceptable_window Yes unacceptable_window Unacceptable Window. Initiate SAR to improve selectivity. q2->unacceptable_window No sar_effort Synthesize & screen new analogs to remove off-target activity while maintaining on-target potency. unacceptable_window->sar_effort

Caption: Decision tree for interpreting cross-reactivity data.

Based on these results, a medicinal chemistry campaign would be initiated. The goal would be to synthesize new analogs of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide that retain potency against Caspase-3 but show diminished activity against SRC, VEGFR2, and 5-HT2B. This iterative process of design, synthesis, and screening is fundamental to lead optimization.

Conclusion

The systematic evaluation of cross-reactivity is an indispensable component of modern drug discovery. For a promising molecule like N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide, this process transforms an unknown liability into a quantifiable and manageable risk. By employing a tiered strategy that combines predictive in silico analysis with broad and then quantitative in vitro screening, research teams can make informed decisions, efficiently allocate resources, and ultimately build a stronger data package for advancing safer, more selective drug candidates toward the clinic.

References

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Safety & Regulatory Compliance

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals The core structure of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide is the 1,2-benzisothiazol moiety. Related compounds containing this structure are know...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The core structure of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide is the 1,2-benzisothiazol moiety. Related compounds containing this structure are known to present hazards such as skin irritation, the potential for allergic skin reactions, and serious eye damage.[1][2][3][4] Therefore, it is imperative to handle N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide with appropriate caution and the correct PPE.

Core Principles of Chemical Handling

Before any handling of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide, a thorough risk assessment should be conducted. This guide should be used in conjunction with your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS), if available.

Engineering Controls: The First Line of Defense

Prior to relying on personal protective equipment, appropriate engineering controls must be in place.

  • Ventilation: All work with N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide should be conducted in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize the risk of inhalation.[5]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[2]

Personal Protective Equipment (PPE) Protocol

The following table summarizes the mandatory PPE for handling N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide.

PPE CategorySpecificationStandard
Eye and Face Protection Tightly fitting safety goggles or safety glasses with side-shields. A face shield may be required for splash hazards.EN 166 (EU) or NIOSH (US) approved.[1][5]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use. A lab coat or chemical-resistant suit is required to prevent skin contact.EN 374 (EU) or equivalent.[1]
Respiratory Protection For nuisance exposures or when working with powders, a P95 (US) or P1 (EU) particle respirator. For higher-level protection or in case of inadequate ventilation, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator is recommended.NIOSH (US) or EN 149 (EU) approved.[6]

Step-by-Step Guide to PPE Usage

  • Glove Selection and Use:

    • Select gloves made of a material resistant to the chemical. Nitrile gloves are a common and effective choice for many laboratory chemicals.

    • Before wearing, visually inspect the gloves for any signs of degradation, punctures, or tears.

    • Don gloves and ensure they cover the wrist and are tucked under the sleeves of your lab coat.

    • After handling the chemical, remove gloves using the proper technique to avoid skin contact with the contaminated outer surface.

    • Dispose of contaminated gloves in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[6]

  • Eye and Face Protection:

    • Wear safety goggles at all times when in the laboratory.

    • If there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.

  • Protective Clothing:

    • A clean, buttoned lab coat should be worn to protect the skin and personal clothing.

    • For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection:

    • The need for respiratory protection should be determined by a risk assessment.

    • If required, ensure you are fit-tested and trained in the proper use of the selected respirator.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_eng Verify Engineering Controls prep_risk->prep_eng prep_ppe Don Appropriate PPE handle_chem Handle Chemical in Fume Hood prep_ppe->handle_chem prep_eng->prep_ppe handle_spill Prepare for Spills handle_chem->handle_spill disp_waste Segregate Hazardous Waste handle_spill->disp_waste disp_ppe Doff and Dispose of PPE disp_waste->disp_ppe disp_clean Clean Work Area disp_ppe->disp_clean

Caption: A workflow diagram for the safe handling of N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide.

Operational and Disposal Plans

Spill Management

In the event of a spill:

  • Evacuate the immediate area.

  • Alert your supervisor and any colleagues in the vicinity.

  • If safe to do so, contain the spill using an appropriate absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Clean the contaminated area thoroughly with a suitable decontaminating agent.

Disposal

All waste containing N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

References

  • Personal protective equipment for handling 1,2-benzisothiazol-3(2H)-one 1-oxide - Benchchem.
  • 1,2-Benzisothiazol-3-amine, N-(phenylmethyl)-, 1,1-dioxide SDS - LookChem.
  • Personal protective equipment for handling 1,2-Benzisothiazol-3(2H)-one, sodium salt - Benchchem.
  • Safety data sheet - BASF.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Safety Data Sheet - Brewers Decorators Centres.
  • 5 - SAFETY DATA SHEET.
  • FM139107 - Safety Data Sheet.
  • 1,2-Benzisothiazolin-3-one in disposable polyvinyl chloride gloves for medical use.
  • 1,2-benzisothiazolin-3-one in disposable polyvinyl chloride gloves for medical use - PubMed.
  • SAFETY DATA SHEET - according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021, published in GG 44348.
  • SAFETY DATA SHEET - Evonik.
  • SAFETY DATA SHEET - HP Log on selector.
  • SAFETY DATA SHEET - TCI Chemicals.
  • Benzisothiazolinone - Wikipedia.

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide
Reactant of Route 2
N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide
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